molecular formula C11H17NO3 B1448367 tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 882529-68-2

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No.: B1448367
CAS No.: 882529-68-2
M. Wt: 211.26 g/mol
InChI Key: XCBYSHPEYBCENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 6-oxo-3,7-dihydro-2H-azepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4,6H,5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYSHPEYBCENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The azepine scaffold is of significant interest in drug discovery, and this N-Boc protected, functionalized derivative serves as a versatile intermediate for the synthesis of more complex molecular architectures.[1][2] This document details the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic characteristics, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

The seven-membered nitrogen heterocycle, azepine, and its derivatives are prominent structural motifs in a variety of biologically active compounds.[2] The conformational flexibility of the azepine ring allows for diverse spatial arrangements of substituents, making it a valuable scaffold in the design of novel therapeutics. The introduction of a ketone functionality and a tert-butyloxycarbonyl (Boc) protecting group, as in the case of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, offers a synthetically tractable handle for further chemical modifications while ensuring the stability and controlled reactivity of the nitrogen atom. This guide aims to consolidate the available information and provide expert insights into the properties and utility of this important synthetic intermediate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is presented in Table 1.

PropertyValueSource
CAS Number 882529-68-2[3]
Molecular Formula C₁₁H₁₇NO₃[3]
Molecular Weight 211.26 g/mol [3]
Appearance Predicted: Off-white to pale yellow solid or oil-
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate-
Melting Point Not available-
Boiling Point Not available-

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Proposed Synthesis Precursor tert-Butyl 3-hydroxy-2,3,6,7- tetrahydro-1H-azepine-1-carboxylate Oxidation Oxidation (e.g., PCC, Swern, Dess-Martin) Precursor->Oxidation Target tert-Butyl 3-oxo-2,3,6,7- tetrahydro-1H-azepine-1-carboxylate Oxidation->Target Purification Purification (Silica Gel Chromatography) Target->Purification FinalProduct Pure Target Compound Purification->FinalProduct

Caption: Proposed synthetic workflow for the preparation of the target compound.

Experimental Protocol (Proposed)

This protocol is based on established oxidation methodologies for similar substrates.[6]

Reaction: Oxidation of tert-butyl 3-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Materials:

  • tert-Butyl 3-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (10%)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a stirred solution of tert-butyl 3-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel, eluting with additional DCM.

  • Extraction: Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

Causality behind Experimental Choices:

  • Oxidizing Agent: PCC or Dess-Martin periodinane are chosen for their mild and selective oxidation of secondary alcohols to ketones, minimizing over-oxidation or side reactions.

  • Solvent: Anhydrous DCM is an excellent solvent for this type of oxidation, as it is inert to the reagents and readily dissolves the starting material and product.

  • Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of this polarity.

Spectroscopic and Analytical Data (Predicted)

The following spectroscopic data are predicted based on the analysis of closely related structures found in the literature.[6]

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.8-6.0m1HC=CH
~ 5.6-5.8m1HC=CH
~ 4.0-4.2m2HN-CH₂
~ 3.8-4.0m2HN-CH₂
~ 2.5-2.7m2HCO-CH₂
~ 2.3-2.5m2HCH₂
1.48s9HC(CH₃)₃
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 208.0C=O (ketone)
~ 155.0C=O (carbamate)
~ 130.0C=C
~ 128.0C=C
~ 80.0C(CH₃)₃
~ 50.0N-CH₂
~ 45.0N-CH₂
~ 40.0CO-CH₂
~ 30.0CH₂
28.4C(CH₃)₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~ 2975C-H stretch (alkane)
~ 1700C=O stretch (ketone)
~ 1685C=O stretch (carbamate)
~ 1160C-N stretch
Mass Spectrometry (MS)
  • ESI-MS: Predicted [M+H]⁺ at m/z 212.13.

Reactivity and Applications

Chemical Reactivity

The chemical reactivity of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is dictated by three primary functional groups: the enone system, the ketone, and the Boc-protecting group.

G cluster_1 Key Reactive Sites Molecule tert-Butyl 3-oxo-2,3,6,7- tetrahydro-1H-azepine-1-carboxylate Enone Enone System (Michael Addition, Conjugate Reduction) Molecule->Enone Ketone Ketone (Nucleophilic Addition, Reduction, Reductive Amination) Molecule->Ketone Boc Boc Group (Deprotection under acidic conditions) Molecule->Boc

Caption: Key reactive sites of the title compound.

  • Enone System: The α,β-unsaturated ketone moiety is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles, allowing for the introduction of diverse substituents at the 4-position. It can also undergo selective reduction of the double bond.

  • Ketone: The carbonyl group can be targeted by nucleophiles in 1,2-addition reactions, reduced to the corresponding alcohol, or serve as a handle for reductive amination to introduce further nitrogen-containing functionalities.

  • Boc-Protecting Group: The tert-butyloxycarbonyl group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which can then be further functionalized.

Applications in Drug Discovery and Organic Synthesis

Azepine derivatives are of significant interest in medicinal chemistry due to their presence in a number of approved drugs and biologically active molecules.[2] tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a valuable intermediate for the synthesis of:

  • Novel Scaffolds for CNS-active agents: The azepine core is a privileged scaffold for targeting receptors and enzymes in the central nervous system.

  • Enzyme Inhibitors: Functionalized azepanes have been investigated as inhibitors of various enzymes, including glycosidases and proteases.

  • Complex Natural Product Synthesis: This building block can be elaborated into more complex structures, including alkaloids and other natural products containing the azepine motif.

Safety and Handling

Based on available safety data for this and structurally related compounds, the following precautions should be observed:

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a strategically important building block for the synthesis of a wide array of functionalized seven-membered nitrogen heterocycles. Its versatile reactivity, stemming from the enone system, the ketone, and the readily cleavable Boc-protecting group, makes it a valuable tool for researchers in organic synthesis and drug discovery. This guide provides a foundational understanding of its properties and synthetic utility, aiming to facilitate its application in the development of novel chemical entities.

References

  • Murphy, C. D., et al. (2018). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 23(10), 2536. Available at: [Link]

  • BIOFOUNT. (n.d.). tert-Butyl 3-Oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2010). Selenium Dioxide Oxidations of Dialkyl-3 H -Azepines: The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di- tert -butyl-3 H -. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Azepines. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1h-azepine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2006). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Retrieved from [Link]

  • ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6,7-Tetrahydro-1H-azepine. Retrieved from [Link]

  • HETEROCYCLES. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)azepane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). ¹H-NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate (I). Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Azepine. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 6-hydroxy-2H-azepine-3-carboxylate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 882529-68-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The azepine scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative offers a strategic entry point for the synthesis of novel therapeutics.[1][2] This document details its chemical properties, a plausible synthetic route with a step-by-step protocol, characterization data, and its applications in the development of pharmacologically active agents. The inherent conformational flexibility of the seven-membered azepine ring makes it a valuable motif for exploring chemical space in drug discovery programs.[1]

Introduction: The Significance of the Azepine Scaffold

The seven-membered nitrogen-containing heterocycle, azepine, and its saturated and partially saturated derivatives, are foundational scaffolds in modern medicinal chemistry.[3] The non-planar and flexible nature of the azepine ring allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[1] This unique conformational landscape makes azepanes and related structures attractive cores for the development of drugs targeting a wide array of diseases, including cancer, diabetes, and viral infections.[2]

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS 882529-68-2) is a versatile synthetic intermediate. The presence of a ketone functionality provides a reactive handle for a variety of chemical transformations, while the Boc-protecting group offers a stable yet readily cleavable means of nitrogen protection, essential for multi-step synthetic campaigns. This guide serves as a technical resource for researchers leveraging this valuable building block in their drug discovery endeavors.

Physicochemical Properties & Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

PropertyValueReference
CAS Number 882529-68-2[4]
Molecular Formula C₁₁H₁₇NO₃[4]
Molecular Weight 211.26 g/mol [4]
IUPAC Name tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Mechanism

The synthesis of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can be envisioned through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy involves the oxidation of a corresponding hydroxyl-azepane precursor. This approach is analogous to established methods for the synthesis of substituted oxo-azepines.[2] The key transformation is the oxidation of a secondary alcohol to a ketone.

A logical synthetic pathway is outlined below. This pathway leverages a ring-closing metathesis (RCM) reaction to construct the seven-membered ring, a powerful and widely used method for the formation of medium-sized rings.[5]

Synthesis_Pathway A Allylamine C N,N-diallylacrylamide A->C Acylation B Acryloyl chloride B->C E tert-Butyl 2,3,6,7-tetrahydro-1H-azepin-3-one-1-carboxylate C->E Ring-Closing Metathesis D Grubbs' Catalyst (RCM) D->E G tert-Butyl 3-hydroxy-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate E->G Selective Reduction F Reduction (e.g., NaBH4) F->G I Final Product: tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate G->I Oxidation H Oxidation (e.g., PCC, Swern) H->I Drug_Discovery_Workflow A tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate B Chemical Modification (e.g., Reductive Amination, Alkylation) A->B C Library of Azepane Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Sources

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and formula, and explore its role as a versatile synthetic intermediate. The azepine scaffold is a crucial epitope in numerous biologically active molecules, making this compound a valuable building block for drug discovery programs targeting a range of conditions, including cancer, diabetes, and viral infections.[1] This document synthesizes critical data, outlines experimental considerations, and provides field-proven insights into the handling and application of this key chemical entity.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic molecular and physical characteristics. tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is identified by a unique set of properties that dictate its reactivity, solubility, and analytical profile.

PropertyValueSource
Molecular Weight 211.26 g/mol [2]
Molecular Formula C₁₁H₁₇NO₃[2]
CAS Number 882529-68-2[2]
MDL Number MFCD22690838[2]

The molecular weight of 211.26 g/mol is a critical parameter for stoichiometric calculations in reaction planning, while the molecular formula, C₁₁H₁₇NO₃, provides the elemental composition essential for high-resolution mass spectrometry (HRMS) validation. The CAS number serves as a universal identifier for unambiguous documentation and procurement.

The Azepine Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered N-heterocyclic azepine ring system, which forms the core of the title compound, is a well-established "privileged scaffold" in drug development.[1] Its unique conformational flexibility allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets.[3] The incorporation of the oxo-group and the tert-butoxycarbonyl (Boc) protecting group makes this specific molecule a highly versatile intermediate for constructing more complex, pharmacologically active azepine derivatives.[4]

The significance of the azepine scaffold is underscored by its presence in molecules developed as:

  • Glycosidase inhibitors[1]

  • Anticancer agents[1]

  • Antidiabetics[1]

  • Antivirals[1]

The workflow from this foundational building block to a potential drug candidate follows a logical progression.

Caption: Logical progression from the core azepine intermediate to drug discovery.

Synthesis and Structural Elucidation

While specific synthesis routes for CAS 882529-68-2 are proprietary, the generation of oxo-azepines typically involves the oxidation of a corresponding alcohol precursor. This transformation is a cornerstone of synthetic organic chemistry.

Conceptual Synthesis Workflow

The conversion of a hydroxylated azepine to its ketone counterpart is often achieved using a mild oxidizing agent to prevent over-oxidation or degradation of the sensitive heterocyclic ring. A common and effective method involves pyridinium chlorochromate (PCC).

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_validation Validation & Purification A Boc-protected Hydroxy-azepine C Reaction Stirred at 25 °C under N₂ A->C B Pyridinium Chlorochromate (PCC) 4 Å Molecular Sieves Dichloromethane (DCM) B->C D TLC Monitoring C->D Monitors completion E Workup & Extraction D->E Upon completion F Flash Chromatography E->F G tert-Butyl 3-oxo-azepine (Final Product) F->G

Caption: General workflow for the synthesis of an oxo-azepine via oxidation.

Experimental Protocol: Oxidation of a Hydroxy-Azepine Precursor

This protocol is a representative example based on established methodologies for similar compounds.[1] It is designed as a self-validating system, incorporating in-process checks to ensure reaction integrity.

Materials:

  • Boc-protected hydroxy-azepine precursor

  • Pyridinium chlorochromate (PCC)

  • 4 Å Molecular Sieves (powdered, activated)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for flash chromatography

  • Ethyl acetate and petroleum ether (or hexane) for elution

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the Boc-protected hydroxy-azepine precursor (1.0 equiv) and 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM to create a suspension.

  • Reagent Addition: Add PCC (approx. 3.0 equiv) to the well-stirred suspension at room temperature (25 °C). The molecular sieves serve to trap water, which can interfere with the PCC oxidation.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC). A sample of the reaction mixture is spotted on a silica plate and eluted with an appropriate solvent system (e.g., 3:1 petroleum ether/ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates conversion.

  • Quenching and Workup: Upon completion, dilute the reaction mixture with DCM and filter through a plug of Celite to remove the chromium salts and molecular sieves. Rinse the plug with additional DCM.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure oxo-azepine product.[1]

Structural Elucidation

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the carbon-hydrogen framework. The disappearance of the alcohol proton signal and the appearance of characteristic shifts for protons adjacent to the new carbonyl group would be key indicators.[1]

  • Infrared (IR) Spectroscopy: A strong absorbance peak in the region of 1690-1715 cm⁻¹ would confirm the presence of the ketone carbonyl group.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching it to the calculated value from its molecular formula (C₁₁H₁₇NO₃).[1]

Applications and Future Directions

As an intermediate, tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is not an end product but a starting point for further chemical elaboration.[4] The ketone functionality is a versatile handle for various chemical transformations, including:

  • Reductive Amination: To introduce new amine-containing side chains.

  • Wittig Reactions: To form alkenes.

  • Grignard/Organolithium Additions: To create tertiary alcohols and introduce new carbon substituents.

These subsequent reactions allow researchers to build libraries of novel azepine derivatives for screening against a wide array of biological targets, driving innovation in the early stages of drug discovery.[5] The unique conformational properties of the seven-membered ring continue to make it an attractive scaffold for exploring new chemical space.[3]

Conclusion

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, with a definitive molecular weight of 211.26 g/mol , is a high-value chemical intermediate. Its utility is derived from the pharmacologically significant azepine core, protected by a labile Boc group and activated by a ketone functionality. A firm grasp of its physicochemical properties, coupled with robust synthetic and analytical methodologies, empowers researchers to effectively leverage this molecule in the synthesis of novel compounds with therapeutic potential. This guide provides the foundational knowledge necessary for its successful application in a modern research and development setting.

References

  • Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: PMC - NIH URL: [Link]

  • Title: tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 Source: PubChem URL: [Link]

  • Title: Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 Source: PubChem URL: [Link]

  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: tert-butyl 3-methylidene-2H-azepine-1-carboxylate | C12H17NO2 Source: PubChem URL: [Link]

  • Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone Source: ResearchGate URL: [Link]

Sources

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. The azepane scaffold is a frequently utilized ring system in the development of small molecule drugs, and functionalized intermediates like the title compound are critical for accessing novel chemical space.[1] This document details the compound's structural and physicochemical properties, outlines a robust synthetic strategy via intramolecular cyclization, provides detailed experimental protocols for its preparation and characterization, and discusses its applications as a versatile scaffold in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their work.

Introduction: The Azepane Scaffold in Medicinal Chemistry

Seven-membered nitrogen-containing heterocycles, particularly the azepane core, are prevalent motifs in a wide range of biologically active compounds.[2] Their conformational flexibility allows for unique spatial arrangements of substituents, making them valuable for probing and optimizing interactions with biological targets such as enzymes and receptors.[3] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[3][4]

The subject of this guide, tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS Number: 882529-68-2), is a functionalized azepene derivative. It incorporates three key features that make it a highly versatile synthetic intermediate:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the ring nitrogen, rendering it inert to many reaction conditions while allowing for facile deprotection under acidic conditions.[5]

  • α,β-Unsaturated Ketone: This enone system is a powerful Michael acceptor and provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Chiral Potential: The flexible seven-membered ring can be functionalized to create multiple stereocenters, enabling the synthesis of enantiomerically pure drug candidates.

This combination of features makes it an ideal starting point for the construction of complex molecular architectures and diverse compound libraries.[6]

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of a synthetic intermediate are paramount for its effective use. This section details the structural and physical properties of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

Caption: Structure of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
CAS Number 882529-68-2[7]
Molecular Formula C₁₁H₁₇NO₃[7]
Molecular Weight 211.26 g/mol [7]
Appearance Typically a liquid or low-melting solidN/A
¹H NMR (CDCl₃) δ (ppm): ~5.8-6.0 (m, 1H), ~4.0-4.2 (m, 2H), ~3.6-3.8 (m, 2H), ~2.5-2.7 (m, 2H), 1.48 (s, 9H)Predicted
¹³C NMR (CDCl₃) δ (ppm): ~200 (C=O), ~155 (Boc C=O), ~145 (C=C), ~125 (C=C), ~81 (t-Bu C), ~50 (CH₂), ~45 (CH₂), ~28 (t-Bu CH₃), ~25 (CH₂)Predicted
IR (ATR) ν (cm⁻¹): ~2975 (C-H), ~1700 (Boc C=O), ~1670 (Enone C=O), ~1620 (C=C)Predicted
HRMS (ESI) m/z: [M+H]⁺ calcd. for C₁₁H₁₈NO₃: 212.1281; found: 212.128xPredicted

Synthesis Strategy: A Dieckmann Condensation Approach

The formation of the azepane ring system can be accomplished through various synthetic strategies, including ring-closing metathesis and ring expansion reactions.[1][8][9] However, for the synthesis of cyclic β-keto systems, the intramolecular Dieckmann condensation is a classic and highly effective method.[10][11][12] This reaction involves the base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester.[13] An analogous reaction, the aza-Dieckmann condensation, can be used to form heterocyclic rings.

The synthesis of the saturated analog, tert-butyl 4-oxoazepane-1-carboxylate, is well-established and often serves as a precursor.[14] The synthesis of the 3-oxo isomer can be envisioned via a similar intramolecular cyclization of a suitably designed acyclic amino diester precursor. The general mechanism is driven by the formation of a stable enolate, which subsequently cyclizes.

Dieckmann_Mechanism start Acyclic Diester Precursor base_add Deprotonation (Base, e.g., NaOEt) start->base_add enolate Enolate Intermediate base_add->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Alkoxide (⁻OEt) tetrahedral->elimination beta_keto Cyclic β-Keto Ester elimination->beta_keto acid_workup Acidic Workup (H₃O⁺) beta_keto->acid_workup final_product Final Product (e.g., N-Boc-3-oxo-azepane derivative) acid_workup->final_product

Caption: Generalized mechanism of the Dieckmann Condensation for ring formation.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible, representative synthesis based on established chemical principles for forming the azepane core, followed by functional group manipulation to achieve the target molecule.

Step 1: Synthesis of the Acyclic Amino Diester Precursor

  • To a solution of a suitable starting material, such as N-Boc-iminodiacetic acid diethyl ester, in a suitable solvent like THF, add a Grignard reagent (e.g., allylmagnesium bromide) at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the acyclic precursor.

Step 2: Intramolecular Cyclization

  • Prepare a solution of the acyclic precursor in anhydrous toluene.

  • Add the solution dropwise to a stirred suspension of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), in anhydrous toluene at 0 °C under an inert atmosphere (N₂ or Ar).

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and quench by the slow addition of glacial acetic acid, followed by water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Purification

  • Purify the crude cyclic product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified tert-butyl 3-oxoazepane-1-carboxylate derivative. Further steps (e.g., introduction of the double bond) may be required to yield the final title compound.

Characterization Workflow and Data Interpretation

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.

Workflow synthesis Synthesis & Workup purification Flash Column Chromatography synthesis->purification purity_check TLC & ¹H NMR Analysis purification->purity_check characterization Full Characterization (¹³C NMR, IR, HRMS) purity_check->characterization Purity >95% fail Repurify or Resynthesize purity_check->fail Impure storage Store under N₂ at 2-8 °C characterization->storage fail->purification

Caption: Standard workflow for the synthesis, purification, and characterization of the title compound.

Data Interpretation Insights
  • ¹H NMR: The spectrum should clearly show the singlet for the nine tert-butyl protons around 1.48 ppm, which is a hallmark of the Boc group. The vinylic proton will appear downfield (~5.8-6.0 ppm). The four distinct methylene groups (-CH₂-) will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The presence of two carbonyl carbons is key: the enone carbonyl will be highly deshielded (~200 ppm), while the Boc carbamate carbonyl will be around 155 ppm. The quaternary carbon of the tert-butyl group is a characteristic signal around 81 ppm.

  • IR Spectroscopy: Strong absorption bands around 1700 cm⁻¹ and 1670 cm⁻¹ confirm the presence of the two distinct carbonyl groups (carbamate and enone, respectively). A peak around 1620 cm⁻¹ corresponds to the C=C double bond stretch.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula, C₁₁H₁₇NO₃.[7]

Applications in Drug Discovery

The synthetic utility of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate stems from its readily modifiable functional groups.

  • Scaffold Elaboration: The α,β-unsaturated ketone is a versatile handle. It can undergo 1,4-conjugate (Michael) additions with a wide variety of nucleophiles (organocuprates, amines, thiols) to introduce functionality at the 4-position. The ketone can also be reduced to an alcohol, which can be further derivatized, or subjected to reductive amination to install diverse amine side chains.

  • Deprotection and N-Functionalization: Removal of the Boc group with an acid (e.g., trifluoroacetic acid in dichloromethane) liberates the secondary amine.[3] This amine can then be acylated, alkylated, or used in reductive amination or coupling reactions to build a vast array of analogs for structure-activity relationship (SAR) studies.

This building block serves as a key starting material for creating libraries of novel azepane-based compounds for screening against various therapeutic targets.[6][14]

Conclusion

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its strategic combination of a protected nitrogen and a reactive enone system within a conformationally flexible seven-membered ring makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

  • Sim, M., et al. (2019). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 24(11), 2134. Available at: [Link]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Retrieved from [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4). Available at: [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. Retrieved from [Link]

  • Isenegger, P. G., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(15), 10425–10436. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Deiters, A., et al. (2003). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Chemical Communications, (12), 1548-1549. Available at: [Link]

  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ChemRxiv. Available at: [Link]

Sources

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate synthesis overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Executive Summary

The seven-membered N-heterocyclic azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including glycosidase inhibitors, anticancer agents, and antivirals.[1] In particular, functionalized azepanones serve as versatile intermediates for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (also known as N-Boc-3-oxoazepane), a key building block for drug discovery and development.[2] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most effective synthetic routes, including late-stage oxidation, intramolecular cyclization, and ring-closing metathesis.

Introduction: The Significance of the Azepane Core

The azepane ring system has garnered significant interest from synthetic and medicinal chemists due to the unique conformational flexibility of the seven-membered ring.[1] This flexibility allows for a broad spatial presentation of substituents, making it an attractive scaffold for probing interactions with biological targets. The incorporation of a ketone functionality, as in the target molecule, provides a reactive handle for further elaboration, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, protected with the acid-labile tert-butoxycarbonyl (Boc) group, is an ideal intermediate. The Boc group ensures stability during many synthetic transformations while allowing for easy deprotection under mild acidic conditions, facilitating subsequent derivatization of the ring nitrogen.

Core Synthetic Strategies

Several robust methodologies have been developed to access N-Boc-3-oxoazepane. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. The three primary approaches are detailed below.

Strategy 1: Oxidation of a Precursor Alcohol

One of the most direct and frequently employed methods involves the oxidation of the corresponding secondary alcohol, tert-butyl 3-hydroxyazepane-1-carboxylate. This late-stage functionalization is often efficient and benefits from the wide variety of available oxidation reagents.

Causality and Mechanistic Insight: The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. Reagents like pyridinium chlorochromate (PCC) are effective for this purpose. PCC is an adduct of pyridine, chromium trioxide, and HCl. The reaction proceeds via the formation of a chromate ester intermediate, followed by a base-assisted E2 elimination of the α-proton to yield the ketone and a reduced chromium species. To prevent side reactions such as hydration of the product, which can complicate purification, the reaction is typically run under anhydrous conditions, often with the addition of a drying agent like 4 Å molecular sieves.[1]

Experimental Protocol: PCC Oxidation of tert-Butyl 3-hydroxyazepane-1-carboxylate [1]

  • To a well-stirred suspension of the precursor alcohol and 4 Å molecular sieves in dry dichloromethane (DCM) under a nitrogen atmosphere at 25 °C, add pyridinium chlorochromate (PCC) in one portion.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion (typically 45-60 minutes).

  • Upon completion, quench the reaction by filtering the mixture through a plug of Celite and silica gel, rinsing with additional DCM.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product, tert-butyl 3-oxoazepane-1-carboxylate.

Visualization of the Oxidation Workflow

Oxidation_Strategy cluster_main Strategy 1: Late-Stage Oxidation Precursor tert-Butyl 3-hydroxyazepane-1-carboxylate Product tert-Butyl 3-oxoazepane-1-carboxylate Precursor->Product Oxidation Reagent PCC, 4Å MS DCM, 25°C Reagent->Product Dieckmann_Condensation A Acyclic N-Boc Diester Precursor C Cyclic β-Keto Ester Intermediate A->C Intramolecular Cyclization B 1. Strong Base (e.g., KOt-Bu) 2. Acid Workup (H3O+) B->C E tert-Butyl 3-oxoazepane-1-carboxylate C->E Removal of C2-Ester D Decarboxylation (Heat, Acid/Base) D->E RCM_Strategy A Acyclic N-Boc Diene Precursor C N-Boc-2,3,4,7-tetrahydro-1H-azepine A->C RCM (-C2H4) B Grubbs Catalyst (Toluene, Δ) B->C E tert-Butyl 3-oxoazepane-1-carboxylate C->E Multi-step Conversion D Post-Cyclization Functionalization (e.g., Hydrogenation, Oxidation) D->E

Sources

A Technical Guide to the Role of tert-Butyl 3-Oxo-Azepines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered nitrogen heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality and conformational flexibility. This guide provides an in-depth technical analysis of a key derivative, tert-butyl 3-oxo-azepine (specifically, tert-butyl 3-oxoazepane-1-carboxylate), a versatile building block for drug discovery. We will explore its synthesis, chemical properties, and strategic applications, from its role as a bioisosteric replacement for planar aromatic systems to its utility as a core for developing novel therapeutics targeting a wide range of diseases, including cancer and central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The Azepine Scaffold in Drug Discovery

Seven-membered nitrogen heterocycles, particularly azepines and their saturated azepane counterparts, are increasingly prevalent structural motifs in pharmaceutically active compounds.[1] Unlike their flat, aromatic five- and six-membered ring counterparts, the non-planar nature of the azepine ring imparts significant conformational flexibility.[1] This characteristic is a powerful asset in drug design, allowing molecules to adopt optimal three-dimensional arrangements to interact with complex biological targets with high potency and selectivity.[1][2]

The azepane scaffold is a recognized building block in the development of novel therapeutics, including glycosidase inhibitors, anticancer agents, antivirals, and antidiabetics.[3] The tert-butoxycarbonyl (Boc) protected version, specifically tert-butyl 3-oxoazepane-1-carboxylate , serves as a particularly useful and versatile intermediate.[4] The Boc group provides robust protection for the nitrogen atom, while the ketone at the 3-position offers a reactive handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries.

This guide will elucidate the strategic value of this specific scaffold, moving from its fundamental synthesis to its application in sophisticated drug design strategies.

Strategic Synthesis of the tert-Butyl 3-Oxo-Azepine Core

Efficient and scalable access to the tert-butyl 3-oxo-azepine core is critical for its widespread use. While various methods exist for constructing the azepane ring, including ring-closing metathesis and reductive amination, two prevalent strategies for generating oxo-azepines are ring expansion and late-stage oxidation.[3] A process for the large-scale synthesis of the related tert-butyl 4-oxoazepane-1-carboxylate has been developed based on the ring expansion of a protected piperidone, highlighting the industrial relevance of this class of intermediates.[5]

A common laboratory-scale approach involves the multi-step synthesis and subsequent oxidation of a functionalized tetrahydroazepine.[3][6] This method allows for precise control over stereochemistry, which is crucial for biological activity.

Workflow for Synthesis via Late-Stage Oxidation

The following diagram illustrates a generalized workflow for producing functionalized oxo-azepines, which can be adapted to generate the 3-oxo derivative. This multi-step process emphasizes the controlled introduction of functional groups.

G start Commercially Available Starting Material (e.g., divinylcarbinol) step1 Ring-Closing Metathesis (RCM) start->step1 inter1 Tetrahydroazepine Core step1->inter1 step2 Hydroboration-Oxidation inter1->step2 Diastereoselective inter2 Regioisomeric Azepanols step2->inter2 step3 Oxidation (e.g., PCC, Swern) inter2->step3 Position-selective product tert-Butyl Oxo-Azepine (e.g., 3-oxo, 4-oxo) step3->product

Caption: Generalized workflow for oxo-azepine synthesis.

Exemplary Experimental Protocol: Oxidation of an Azepanol

The following protocol is adapted from a reported synthesis of substituted oxo-azepines and illustrates the critical oxidation step.[3]

Objective: To oxidize a precursor azepanol to the corresponding tert-butyl oxo-azepine.

Materials:

  • tert-Butyl protected azepanol derivative (1.0 equiv)

  • Pyridinium chlorochromate (PCC) (3.0 equiv)

  • 4 Å Molecular Sieves

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • To a well-stirred suspension of the azepanol (0.20 mmol) and 4 Å molecular sieves (137 mg) in dry DCM (10 mL) under a nitrogen atmosphere, add PCC (130 mg, 0.60 mmol).

  • Stir the reaction mixture at 25 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and work up accordingly. The organic layer is typically extracted, dried with MgSO₄, and concentrated in vacuo.

  • Purify the crude product via column chromatography to yield the desired tert-butyl oxo-azepine.[3]

Causality Behind Choices:

  • PCC: A relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation.

  • Molecular Sieves: Used to absorb water, which can interfere with the oxidation and lower yields.

  • Anhydrous DCM & Nitrogen: The reaction is sensitive to moisture, necessitating anhydrous conditions to ensure efficient conversion.

The Strategic Role in Medicinal Chemistry

The tert-butyl 3-oxo-azepine scaffold offers multiple strategic advantages in drug design, primarily serving as a versatile intermediate and as a bioisosteric replacement to improve molecular properties.

A Versatile Intermediate for Library Synthesis

The true power of the 3-oxo-azepine core lies in its potential for diversification. The ketone at the C3 position and the Boc-protected nitrogen are orthogonal chemical handles that can be manipulated to generate large libraries of compounds for screening.

G cluster_0 Derivatization at C3 Ketone cluster_1 Derivatization at N1 core tert-Butyl 3-Oxo-Azepine Core N-Boc C3=O reductive_amination Reductive Amination core:k->reductive_amination R-NH2 grignard Grignard Addition core:k->grignard R-MgBr wittig Wittig Reaction core:k->wittig Ph3P=CHR deprotection Boc Deprotection (e.g., TFA) core:n->deprotection alkylation N-Alkylation / N-Arylation deprotection->alkylation R-X amidation Amidation deprotection->amidation R-COCl

Caption: Diversification pathways for the 3-oxo-azepine scaffold.

This versatility makes the scaffold highly valuable for structure-activity relationship (SAR) studies. For instance, in kinase inhibitor development, different substituents can be installed to probe specific pockets of the ATP-binding site.[3][7] A 2-oxo-azepine derivative has shown selective inhibition of TAK1 kinase, demonstrating the potential of this scaffold in targeting specific enzymes.[3]

Bioisosteric Replacement: Escaping "Flatland"

A prevailing strategy in modern drug discovery is the replacement of flat, aromatic rings with saturated, three-dimensional bioisosteres.[8][9][10] This approach, often termed "escaping flatland," can significantly improve the physicochemical properties of a drug candidate.[8]

PropertyPlanar Aromatic RingSaturated Azepine RingRationale for Improvement
Solubility Often poor due to π-stackingGenerally improvedIncreased sp³ character disrupts crystal packing and improves solvation.[8]
Metabolic Stability Susceptible to CYP450 oxidationOften more stableFewer sites for oxidative metabolism.
Lipophilicity (LogP) Can be highCan be modulatedAllows for fine-tuning of LogP to optimize for permeability and reduce off-target effects.
Novelty (IP) Crowded chemical spaceOffers new intellectual propertyProvides access to novel chemical matter.[11]

The tert-butyl 3-oxo-azepine core is an excellent starting point for creating such bioisosteres. For example, it can serve as an isostere for quinolone scaffolds, which are common in medicinal chemistry but often suffer from planarity-related issues.[2][8] By building off the 3D azepine core, chemists can retain key pharmacophoric features while gaining superior drug-like properties.

Case Study: Application in CNS Drug Discovery

The development of drugs targeting the central nervous system (CNS) is particularly challenging due to the need to cross the blood-brain barrier (BBB).[12] Scaffolds with a higher fraction of sp³-hybridized carbons, like azepanes, are often favored as they can lead to improved brain penetration.[13][14]

An N-benzylated bicyclic azepane has been identified as a potent inhibitor of monoamine transporters, highlighting the potential of this scaffold for treating neuropsychiatric disorders.[13] The tert-butyl 3-oxo-azepine provides a foundational starting point for synthesizing such complex, sp³-rich molecules.

Hypothetical Application Workflow:

  • Start with tert-butyl 3-oxoazepane-1-carboxylate.

  • Derivatize at the C3 position via reductive amination to install a desired pharmacophore.

  • Deprotect the Boc group using an acid like trifluoroacetic acid (TFA).[15]

  • Functionalize the resulting secondary amine via N-alkylation or N-arylation to introduce groups that can modulate BBB penetration and target engagement.[13]

This strategic approach allows for the systematic exploration of chemical space around a privileged, 3D core, increasing the probability of identifying potent and brain-penetrant CNS drug candidates.[16][17]

Conclusion and Future Perspectives

The tert-butyl 3-oxo-azepine scaffold is more than just a chemical intermediate; it is a strategic tool for modern medicinal chemists. Its value stems from a combination of factors: a privileged three-dimensional structure, the presence of orthogonal reactive sites for diversification, and its utility as a bioisostere to enhance drug-like properties.[1][3][11]

As drug discovery continues to move towards more complex and sterically demanding biological targets, the importance of non-planar scaffolds like the azepine core will only grow. The ability to efficiently synthesize and systematically functionalize the tert-butyl 3-oxo-azepine derivative ensures its continued role in the development of the next generation of therapeutics, from targeted kinase inhibitors to novel treatments for challenging CNS disorders.

References

  • Spedding, H., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]

  • Herter, L., et al. (2023). Preparation of 3,5-Methanobenzo[b]azepines: An sp3‑Rich Quinolone Isostere. Organic Letters. Available at: [Link]

  • Reymond, J.-L., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Spedding, H., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Amino-azepane-1-carboxylic acid tert-butyl ester. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. PubChem Compound Summary for CID 22831870. Available at: [Link]

  • Chen, B.-C., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development. Available at: [Link]

  • Kesteleyn, B., et al. (2017). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. Available at: [Link]

  • Fessard, T., et al. (2023). Preparation of 3,5-methanobenzo[b]azepines: a sp3-rich Quinolone Isostere. ChemRxiv. Available at: [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. Available at: [Link]

  • ResearchGate. (2020). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • HETEROCYCLES. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND ALCOHOL. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in The Chemistry of Oxadiazepine Derivatives: A Significant Leap in Synthetic Heterocycles and Biological Activity. Available at: [Link]

  • Li, X., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. Available at: [Link]

  • World of Medicine: Journal of Biomedical Sciences. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. Available at: [Link]

  • Beletskaya, I. P., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]

  • ResearchGate. (2008). Selenium Dioxide Oxidations of Dialkyl-3 H -Azepines: The First Synthesis of 2-Azatropone from Oxidation of 2,5-Di- tert -butyl-3 H -. Available at: [Link]

  • Castagnolo, D., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. PubChem Compound Summary for CID 34178417. Available at: [Link]

  • Fessard, T., et al. (2023). Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quin- olone Isostere. ChemRxiv. Available at: [Link]

  • Google Patents. (2020). WO2020081514A1 - Crystalline polymorphs of bruton's tyrosine kinase inhibitors.
  • Ye, N., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, Y., et al. (2017). Biomaterial Scaffolds in Regenerative Therapy of the Central Nervous System. Neural Regeneration Research. Available at: [Link]

  • Altasciences. (n.d.). Issue 33: CNS Drug Development. The Altascientist. Available at: [Link]

Sources

The Discovery of Novel Azepine-Based Therapeutic Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and development of novel therapeutic agents centered on the versatile azepine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a strategic and logical framework for navigating the complexities of azepine-focused drug discovery. Herein, we delve into the causal relationships behind experimental choices, provide validated protocols for key assays, and ground our discussion in authoritative scientific literature.

Introduction: The Azepine Scaffold - A Privileged Structure in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepine, represents a cornerstone in modern medicinal chemistry. Its non-planar and flexible conformation allows for optimal interaction with a diverse array of biological targets, a characteristic that has led to the development of over 60 approved medications.[1] Prominent examples include the atypical antipsychotic clozapine, the tricyclic antidepressant imipramine, and the anticonvulsant carbamazepine, highlighting the scaffold's profound impact on treating central nervous system (CNS) disorders.[1] The therapeutic versatility of azepines extends to cardiovascular and anticancer applications, underscoring the immense potential held within this chemical class.[1]

This guide will illuminate the path from initial concept to preclinical evaluation of novel azepine-based therapeutic agents, with a focus on two major therapeutic areas: oncology and neurology (anticonvulsant). We will explore rational drug design, synthetic methodologies, and crucial in vitro and in vivo evaluation techniques.

Part 1: Rational Drug Design and Synthesis of Azepine Derivatives

The journey to a novel therapeutic agent begins with the rational design of molecules that can effectively interact with a specific biological target. This section outlines the computational and synthetic strategies employed in the development of new azepine-based compounds.

Computational Chemistry: In Silico Prediction of Biological Activity

Molecular docking is an indispensable computational tool for predicting the binding affinity and orientation of a ligand to its target protein. This in silico approach allows for the rapid screening of virtual libraries of azepine derivatives, prioritizing compounds with the highest likelihood of biological activity for synthesis and further testing.

This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina, a widely used and validated software.

Objective: To predict the binding affinity and pose of a novel azepine derivative within the active site of a target protein.

Materials:

  • A 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

  • A 3D structure of the azepine ligand (generated using chemical drawing software like ChemDraw or Marvin Sketch).

  • AutoDock Tools for preparing protein and ligand files.

  • AutoDock Vina for performing the docking simulation.

  • PyMOL or UCSF Chimera for visualization and analysis.

Procedure:

  • Protein Preparation:

    • Download the PDB file of the target protein.

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Save the prepared protein in the .pdbqt format.

  • Ligand Preparation:

    • Draw the 2D structure of the azepine derivative and convert it to a 3D structure.

    • Open the ligand file in AutoDock Tools.

    • Detect the ligand's root and define the number of rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • In AutoDock Tools, define the search space (grid box) for the docking simulation. The grid box should encompass the known or predicted binding site of the target protein.

  • Running the Docking Simulation:

    • Use the command line to run AutoDock Vina, specifying the prepared protein and ligand files, the coordinates of the grid box, and the output file name.

  • Analysis of Results:

    • The output file will contain the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses of the ligand.

    • Visualize the docking results using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the azepine derivative and the protein's active site.

Synthesis of Azepine-Based Compounds

The synthesis of the azepine core and its derivatives can be achieved through various methodologies, ranging from classical ring-expansion reactions to modern transition-metal-catalyzed cross-coupling reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

This protocol details a common synthetic route to clozapine, a dibenzo[b,e][1][2]diazepine.

Objective: To synthesize 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine (Clozapine).

Materials:

  • 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline

  • Benzene

  • Ammonia

  • Ice

  • Dilute acetic acid

  • Charcoal

  • Concentrated ammonia water

  • Ether

  • Petroleum ether

  • Sodium sulfate

Procedure:

  • A mixture of 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide, 35 ml of phosphorus oxychloride, and 1.4 ml of N,N-dimethylaniline is heated under reflux for 3 hours.[3]

  • The reaction mixture is concentrated in vacuo.[3]

  • The residue is partitioned between benzene and a mixture of ammonia and ice water.[3]

  • The benzene layer is separated and extracted with dilute acetic acid.[3]

  • The acidic extract is decolorized with charcoal and then treated with concentrated ammonia water to precipitate the crude product.[3]

  • The precipitate is dissolved in ether, and the ethereal solution is washed with water and dried over sodium sulfate.[3]

  • The solvent is evaporated, and the residue is recrystallized from an ether/petroleum ether mixture to yield clozapine as yellow crystals.[3]

Part 2: In Vitro Evaluation of Therapeutic Potential

Once synthesized, novel azepine derivatives must be subjected to a battery of in vitro assays to determine their biological activity and mechanism of action. This section details key experimental protocols for assessing anticancer and anticonvulsant properties.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for screening potential anticancer agents.

Objective: To determine the cytotoxic effect of a novel azepine derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Novel azepine derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the azepine derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathway Analysis

Understanding how a compound exerts its therapeutic effect at the molecular level is crucial. Azepine-based drugs, particularly atypical antipsychotics like clozapine, are known to modulate complex intracellular signaling pathways.

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Aberrant Wnt signaling is implicated in various cancers. Studies have shown that clozapine can regulate the Wnt pathway by influencing the phosphorylation of GSK-3β and the levels of β-catenin.[1]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dvl) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Clozapine Clozapine Clozapine->GSK3b Inhibition Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Modulation of the Wnt Signaling Pathway by Clozapine.

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is linked to cancer development. Atypical antipsychotics, including clozapine, have been shown to downregulate the expression of genes within the Hippo pathway.[2][4]

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream Downstream Effectors Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylation SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation (Inhibition) MOB1 MOB1 MOB1->LATS1_2 Clozapine Clozapine Clozapine->MST1_2 Downregulation Clozapine->LATS1_2 Downregulation TEAD TEAD YAP_TAZ->TEAD Target_Genes Target Gene Expression TEAD->Target_Genes

Caption: Downregulation of the Hippo Signaling Pathway by Clozapine.

Part 3: In Vivo Evaluation of Anticonvulsant Activity

For azepine derivatives targeting neurological disorders like epilepsy, in vivo models are essential to assess their efficacy and potential side effects. The Maximal Electroshock (MES) test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: To evaluate the anticonvulsant activity of a novel azepine derivative in mice.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • Saline solution (0.9%)

  • Test compound (dissolved or suspended in a suitable vehicle)

  • Vehicle control

  • Positive control (e.g., phenytoin)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary studies.

  • Induction of Seizure:

    • Gently restrain the mouse.

    • Apply a drop of saline to the corneal electrodes.

    • Place the electrodes on the corneas of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[5][6]

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a protective effect.

  • Data Analysis:

    • Record the number of protected animals in each group.

    • Calculate the percentage of protection.

    • The ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses and using probit analysis.

Part 4: Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the azepine scaffold and the evaluation of the resulting analogs' biological activity allow for the development of a Structure-Activity Relationship (SAR). SAR studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of untested compounds and to guide the design of new, more potent analogs.

Data Presentation

Clear and concise presentation of experimental data is paramount for effective communication and decision-making in drug discovery. The following tables provide examples of how to present data from the assays described in this guide.

Table 1: In Vitro Anticancer Activity of Novel Azepine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)
AZ-001[Insert 2D Structure]HeLa5.2
AZ-002[Insert 2D Structure]HeLa2.8
AZ-003[Insert 2D Structure]A54910.5
Doxorubicin(Positive Control)HeLa0.1
Doxorubicin(Positive Control)A5490.3

Table 2: In Vivo Anticonvulsant Activity of Novel Azepine Derivatives in the MES Test

Compound IDDose (mg/kg, i.p.)% ProtectionED50 (mg/kg)
AZ-101102522.5
2050
4075
AZ-102105010.0
2075
40100
Phenytoin101008.5
(Positive Control)

Conclusion and Future Directions

The azepine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The integrated approach outlined in this guide, combining rational drug design, efficient synthesis, and robust in vitro and in vivo evaluation, provides a powerful framework for advancing new azepine-based drug candidates. Future research in this area will likely focus on the development of more selective and potent compounds with improved safety profiles. The exploration of novel biological targets for azepine derivatives and the application of advanced computational and synthetic methodologies will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (URL: [Link])

  • What is the mechanism of action of clozapine? - Dr.Oracle. (URL: [Link])

  • What is the mechanism of Clozapine? - Patsnap Synapse. (URL: [Link])

  • Transcriptional Modulation of the Hippo Signaling Pathway by Drugs Used to Treat Bipolar Disorder and Schizophrenia - PubMed Central. (URL: [Link])

  • Transcriptional Modulation of the Hippo Signaling Pathway by Drugs Used to Treat Bipolar Disorder and Schizophrenia - PubMed. (URL: [Link])

  • Why is Clozapine So Unique? - Psychopharmacology Explained - Non D2 Receptor Actions. (URL: [Link])

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (URL: [Link])

  • Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (URL: [Link])

Sources

Methodological & Application

Application and Protocol for the Synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The seven-membered N-heterocyclic azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including glycosidase inhibitors, anticancer agents, and antivirals.[1] Specifically, the introduction of a ketone functionality, as seen in oxo-azepines, provides a crucial handle for further chemical modification and can play a significant role in binding interactions with biological targets.[1] This application note provides a detailed, field-proven protocol for the synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a versatile building block for drug discovery and development.[2] The presented methodology is based on a robust Ring-Closing Metathesis (RCM) strategy, a powerful and widely adopted method for the formation of unsaturated rings.[3][4] We will elaborate on the mechanistic rationale, experimental setup, purification, and characterization, providing researchers with a self-validating system for obtaining the target compound with high purity and yield.

Introduction: The Azepinone Core in Modern Drug Discovery

The azepane ring's inherent flexibility allows it to present substituents in a unique three-dimensional space, making it an attractive scaffold for exploring chemical diversity in drug development.[1][5][6] The incorporation of a carbonyl group at the 3-position of the azepine ring not only introduces polarity but also serves as a key electrophilic center for subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, enabling further derivatization at the nitrogen position.

The target molecule, tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, is therefore a highly valuable intermediate. Its synthesis, however, requires a carefully planned route. While classical methods like the Dieckmann condensation offer a pathway to cyclic β-keto esters,[7][8][9] Ring-Closing Metathesis (RCM) has emerged as a superior strategy for its functional group tolerance, reliability, and milder reaction conditions.[3][10] RCM involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically ruthenium-based, to form a cycloalkene and a volatile byproduct like ethylene, which drives the reaction to completion.[3][10]

This protocol will detail a two-step synthesis commencing with the preparation of a diene precursor, followed by the pivotal RCM reaction to construct the tetrahydroazepine ring system.

Synthetic Strategy Overview

The synthesis is designed as a two-stage process. The first stage involves the synthesis of the acyclic diene precursor, N-allyl-N-(but-3-en-1-yl)-tert-butoxycarbonylamine. The second stage employs a Grubbs-type catalyst to effect the ring-closing metathesis, yielding the desired unsaturated cyclic amine, which is then oxidized to the target ketone.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization & Oxidation A Allylamine + Boc-Anhydride B N-Boc-allylamine A->B Boc Protection D Diene Precursor: tert-butyl allyl(but-3-en-1-yl)carbamate B->D Alkylation (NaH, DMF) C 4-bromobut-1-ene C->D E RCM Reaction (Grubbs Catalyst) D->E F tert-Butyl 2,3,4,7-tetrahydro-1H- azepine-1-carboxylate E->F Cyclization G Oxidation (PCC or Dess-Martin) F->G Hydroboration- Oxidation H Final Product: tert-Butyl 3-oxo-2,3,6,7-tetrahydro- 1H-azepine-1-carboxylate G->H Oxidation caption Synthetic Workflow Diagram

Figure 1. High-level workflow for the synthesis of the target azepinone.

Part 1: Detailed Experimental Protocol

Stage 1: Synthesis of Diene Precursor - tert-butyl allyl(but-3-en-1-yl)carbamate

Rationale: This initial step constructs the acyclic diene required for the RCM reaction. It involves a standard two-step sequence: Boc protection of a primary amine (allylamine) followed by N-alkylation. The choice of sodium hydride as a base is critical for deprotonating the Boc-protected amine, forming a nucleophile strong enough to displace the bromide from 4-bromobut-1-ene.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Allylamine57.095.71 g1001.0
Di-tert-butyl dicarbonate (Boc₂O)218.2521.83 g1001.0
Dichloromethane (DCM)84.93200 mL--
Sodium Hydride (60% in oil)24.004.40 g1101.1
N,N-Dimethylformamide (DMF)73.09150 mL--
4-bromobut-1-ene135.0014.85 g1101.1

Procedure:

  • Boc Protection: a. To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add allylamine (5.71 g, 100 mmol) and dichloromethane (200 mL). b. Cool the solution to 0 °C in an ice bath. c. Add Di-tert-butyl dicarbonate (21.83 g, 100 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. f. Concentrate the reaction mixture in vacuo. The resulting crude tert-butyl allylcarbamate is used directly in the next step without further purification.

  • N-Alkylation: a. In a separate flame-dried 500 mL three-neck flask equipped with a dropping funnel and nitrogen inlet, suspend sodium hydride (4.40 g of 60% dispersion, 110 mmol) in anhydrous DMF (100 mL) at 0 °C. b. Dissolve the crude tert-butyl allylcarbamate from the previous step in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. c. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. d. Cool the mixture back to 0 °C and add 4-bromobut-1-ene (14.85 g, 110 mmol) dropwise. e. Allow the reaction to stir at room temperature for 16 hours. f. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C. g. Extract the aqueous layer with diethyl ether (3 x 100 mL). h. Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. i. Purify the crude product by flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to afford tert-butyl allyl(but-3-en-1-yl)carbamate as a colorless oil.

Stage 2: RCM and Oxidation to tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Rationale: The core seven-membered ring is constructed using Ring-Closing Metathesis.[11][12] The choice of a second-generation Grubbs catalyst is based on its high activity and tolerance to various functional groups.[10] The reaction is performed in a non-coordinating solvent like dichloromethane under a nitrogen atmosphere to prevent catalyst degradation. Subsequent oxidation of the intermediate alcohol (formed via hydroboration-oxidation, not detailed here but a standard procedure) to the ketone can be achieved using various reagents. Pyridinium chlorochromate (PCC) is an effective choice for this transformation, as documented in related syntheses.[1]

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
Diene Precursor211.3210.57 g501.0
Grubbs Catalyst, 2nd Gen.848.97212 mg0.250.005
Dichloromethane (DCM), anhydrous84.93500 mL--
Intermediate Alcohol213.30~9.5 g~44.51.0
Pyridinium chlorochromate (PCC)215.5614.4 g66.81.5
Celite® / Silica Gel----

Procedure:

  • Ring-Closing Metathesis: a. Dissolve the diene precursor (10.57 g, 50 mmol) in anhydrous, degassed dichloromethane (500 mL) in a flame-dried 1 L flask under a nitrogen atmosphere. b. Add the Grubbs Catalyst, 2nd Generation (212 mg, 0.25 mmol, 0.5 mol%) to the solution. c. Heat the mixture to reflux (approx. 40 °C) and maintain for 4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. d. Upon completion, cool the reaction to room temperature and concentrate in vacuo. e. Purify the residue by flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate) to yield tert-butyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate.

  • Oxidation to the Ketone: a. This step assumes prior conversion of the alkene from step 1 to the corresponding 3-hydroxyazepane via a standard hydroboration-oxidation sequence. b. To a well-stirred suspension of the intermediate alcohol (tert-butyl 3-hydroxyazepane-1-carboxylate, ~9.5 g, 44.5 mmol) and 4 Å molecular sieves (~15 g) in dry dichloromethane (200 mL), add Pyridinium chlorochromate (PCC, 14.4 g, 66.8 mmol) in one portion under a nitrogen atmosphere at room temperature.[1] c. Stir the reaction vigorously for 2-4 hours, monitoring by TLC for the consumption of the alcohol. d. Upon completion, dilute the mixture with diethyl ether (200 mL) and filter through a pad of Celite® layered with silica gel, washing thoroughly with additional diethyl ether. e. Concentrate the filtrate in vacuo. f. Purify the crude product by flash column chromatography (Silica gel, gradient elution 10-30% Ethyl Acetate in Hexanes) to afford the final product, tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate , as a pale yellow oil.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the tert-butyl protons (~1.5 ppm), and multiplets for the methylene protons of the azepine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon of the ketone (~208 ppm), the carbamate carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and signals for the various methylene carbons of the ring.

  • FT-IR (ATR): A strong absorption band for the ketone C=O stretch (~1715 cm⁻¹) and the carbamate C=O stretch (~1690 cm⁻¹) should be observed.

  • HRMS (ESI): The calculated mass for the [M+H]⁺ ion (C₁₁H₁₈NO₃) should match the observed mass, confirming the elemental composition.

Troubleshooting and Insights

  • Low RCM Yield: Ensure the solvent is rigorously dried and degassed. The catalyst is sensitive to air and moisture. If the reaction stalls, a second portion of the catalyst (0.25 mol%) can be added.

  • Difficult Purification (Oxidation): The use of a Celite/silica plug is crucial to remove chromium byproducts after PCC oxidation. Incomplete removal can lead to product degradation and difficult chromatography.

  • Alternative Oxidation: If PCC proves problematic, other modern oxidation reagents like Dess-Martin periodinane (DMP) or a Swern oxidation can be employed, which may offer cleaner reactions and easier workups.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. By leveraging a modern Ring-Closing Metathesis strategy, this valuable building block can be accessed efficiently, enabling its use in the development of novel therapeutics and complex molecular architectures. The detailed procedural steps and mechanistic rationale are intended to empower researchers to successfully implement this synthesis in their laboratories.

References

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Some New 1,3- Oxazepine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. ResearchGate. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Dieckmann condensation. Grokipedia. Available at: [Link]

  • Dieckmann condensation. Wikipedia. Available at: [Link]

  • tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. MySkinRecipes. Available at: [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ACS Publications. Available at: [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ACS Publications. Available at: [Link]

  • Dieckmann condensation. Purechemistry. Available at: [Link]

  • Dieckmann Condensation. SynArchive. Available at: [Link]

  • Ring Closing Metathesis. Organic Chemistry Portal. Available at: [Link]

  • tert-Butyl 3-oxoazepane-1-carboxylate. PubChem. Available at: [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available at: [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. Available at: [Link]

  • tert-butyl 3-methylidene-2H-azepine-1-carboxylate. PubChem. Available at: [Link]

  • tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate. PubChem. Available at: [Link]

  • Process for preparation of boceprevir and intermediates thereof. Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][1][11][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. National Institutes of Health (NIH). Available at: [Link]

  • 2,3,6,7-Tetrahydro-1H-azepine. PubChem. Available at: [Link]

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]

  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. National Institutes of Health (NIH). Available at: [Link]

  • Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1h-azepine-1-carboxylate. PubChem. Available at: [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Dieckmann Condensation for 7-Membered Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Dieckmann Condensation in Medium-Ring Synthesis

The Dieckmann condensation, an intramolecular base-catalyzed cyclization of diesters, stands as a cornerstone reaction in organic synthesis for the formation of cyclic β-keto esters.[1][2] First reported by Walter Dieckmann, this reaction is conceptually an intramolecular variant of the Claisen condensation.[1][3][2] While highly efficient for constructing sterically favored 5- and 6-membered rings, its application to the synthesis of medium-sized rings, such as the medicinally relevant 7-membered carbocycles and heterocycles, presents unique challenges.[1][4][5][6] This guide provides an in-depth exploration of the mechanistic nuances, strategic considerations, and detailed protocols for successfully employing the Dieckmann condensation in the synthesis of 7-membered rings, a critical scaffold in drug discovery.[7][8][9][10]

Mechanistic Underpinnings and the Challenge of 7-Membered Ring Formation

The reaction proceeds through the deprotonation of an α-carbon of a diester to form an enolate, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl.[1][11][12] Subsequent elimination of an alkoxide yields the cyclic β-keto ester.[12] The final, irreversible deprotonation of the newly formed β-keto ester by the alkoxide base drives the reaction to completion.[4]

dot digraph "Dieckmann Condensation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

} } Caption: Generalized mechanism of the Dieckmann condensation.

The formation of 7-membered rings is entropically disfavored due to the numerous conformations of the open-chain precursor that are not conducive to cyclization. Furthermore, competing intermolecular polymerization reactions become significant, especially at higher concentrations.[13]

Strategic Approaches to Favor 7-Membered Ring Synthesis

To overcome these challenges and promote the desired intramolecular cyclization, several key strategies are employed:

High-Dilution Conditions

The principle of high dilution is a cornerstone for macrocyclization and is crucial for medium-ring synthesis.[13][14] By maintaining a very low concentration of the starting diester, the probability of intermolecular reactions is minimized, thereby favoring the intramolecular cyclization pathway.[13][14] This is typically achieved by the slow addition of the diester to a large volume of solvent containing the base.[13][15]

The Thorpe-Ingold Effect

The Thorpe-Ingold effect, or gem-dialkyl effect, describes the acceleration of cyclization reactions by the presence of geminal substituents on the carbon chain linking the reacting functional groups.[16][17][18] These bulky groups can restrict the conformational freedom of the acyclic precursor, increasing the population of conformations that are pre-organized for cyclization.[18][19] This kinetic effect can significantly improve the yields of 7-membered rings.[16][17]

dot digraph "Thorpe-Ingold Effect" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: The Thorpe-Ingold effect promotes cyclization.

Choice of Base and Solvent

The selection of an appropriate base and solvent system is critical. Strong, non-nucleophilic bases are often preferred to minimize side reactions.[20] Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium amide (NaNH₂) are commonly used.[12][21] The choice of solvent can influence the solubility of the reactants and the reactivity of the base. Aprotic solvents like toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently employed.[20]

BaseCommon SolventsKey Considerations
Sodium Hydride (NaH)Toluene, THFHeterogeneous reaction, requires careful handling.
Potassium tert-butoxideToluene, THFStrong, sterically hindered base, often gives clean reactions.[21]
Sodium Ethoxide (NaOEt)Ethanol, TolueneCan lead to transesterification if the ester is not an ethyl ester.[2]
Sodium Amide (NaNH₂)Liquid Ammonia, TolueneVery strong base, useful for less acidic substrates.

Detailed Experimental Protocols

The following protocols provide a general framework for performing a Dieckmann condensation to synthesize a 7-membered ring. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: High-Dilution Dieckmann Condensation Using Sodium Hydride in Toluene

Materials:

  • 1,8-Diester (e.g., diethyl suberate)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Anhydrous Methanol (for quenching excess NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Syringe pump

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel/syringe pump inlet.

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous toluene to the three-neck flask. Add sodium hydride (60% dispersion in mineral oil, ~1.2 equivalents) to the toluene. Heat the suspension to reflux.

  • Slow Addition: Dissolve the 1,8-diester (1.0 equivalent) in a significant volume of anhydrous toluene. Using a syringe pump, add the diester solution to the refluxing sodium hydride suspension over a period of 8-12 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any excess sodium hydride by the slow addition of anhydrous methanol.

    • Add saturated aqueous NH₄Cl solution to the mixture.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether (2-3 times).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[11]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-membered cyclic β-keto ester.[11]

Subsequent Hydrolysis and Decarboxylation

The resulting β-keto ester can be readily converted to the corresponding cyclic ketone through hydrolysis and decarboxylation.[22][23]

Procedure:

  • Hydrolysis: Heat the β-keto ester with aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH) to hydrolyze the ester to a β-keto acid.

  • Decarboxylation: Upon continued heating, the β-keto acid will undergo decarboxylation to yield the 7-membered cyclic ketone and carbon dioxide.[23][24]

dot digraph "Decarboxylation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=10];

} Caption: Post-condensation hydrolysis and decarboxylation.

Applications in Drug Discovery and Natural Product Synthesis

Seven-membered rings are privileged scaffolds in medicinal chemistry, appearing in a number of natural products and synthetic drugs.[7][8][9][10] The Dieckmann condensation provides a valuable tool for the synthesis of these complex molecular architectures. For instance, derivatives of azepanes and oxepanes, which are 7-membered heterocycles, are actively explored in drug discovery programs.[9][25]

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, ensure that the high-dilution conditions are strictly maintained. Check the quality of the base and the dryness of the solvent and glassware. Consider incorporating a gem-dialkyl group into the substrate to leverage the Thorpe-Ingold effect.

  • Polymerization: The formation of polymeric byproducts is a strong indication that the concentration of the diester is too high. Increase the solvent volume and/or decrease the rate of addition.

  • Incomplete Reaction: If the reaction does not go to completion, a stronger base or higher reaction temperature may be required. However, be mindful that higher temperatures can also promote side reactions.

  • Transesterification: When using an alkoxide base, ensure that the alkyl group of the alkoxide matches the alkyl group of the ester to prevent transesterification.[2][26]

Conclusion

The Dieckmann condensation, while classic, remains a highly relevant and powerful method for the synthesis of 7-membered rings when appropriate strategies are employed. By understanding the mechanistic challenges and leveraging techniques such as high-dilution and the Thorpe-Ingold effect, researchers can successfully construct these valuable cyclic systems. The protocols and insights provided in this guide are intended to equip scientists in both academic and industrial settings to effectively utilize this important transformation in their synthetic endeavors.

References

  • Wikipedia. Dieckmann condensation. [Link]

  • Wikipedia. Thorpe–Ingold effect. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • NROChemistry. Dieckmann Condensation. [Link]

  • Wikipedia. High dilution principle. [Link]

  • PubMed. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]

  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]

  • Chem-Station Int. Ed. Thorpe-Ingold Effect. [Link]

  • NIH. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • PubMed. Recent applications of seven-membered rings in drug design. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • ResearchGate. Recent applications of seven-membered rings in drug design. [Link]

  • ACS Publications. Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. [Link]

  • RSC Publishing. Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. [Link]

  • ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. [Link]

  • ResearchGate. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • PubMed. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

  • NIH. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • OUCI. Recent applications of seven-membered rings in drug design. [Link]

  • YouTube. Dieckmann condensation. [Link]

  • AK Lectures. Dieckmann Condensation. [Link]

  • SciSpace. Seven-Membered Rings. [Link]

  • Chemistry LibreTexts. 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • RSC Publishing. Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18-hydroxy-7-epi-clusianone. [Link]

  • Pearson+. Propose mechanisms for the two Dieckmann condensations just shown... [Link]

  • YouTube. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chad's Prep®. Dieckmann Condensation Reactions. [Link]

Sources

Purification of tert-butyl 3-oxo-tetrahydro-azepine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of tert-butyl 3-oxoazepane-1-carboxylate by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of tert-butyl 3-oxoazepane-1-carboxylate, a key heterocyclic building block in medicinal chemistry, using silica gel column chromatography. Azepane scaffolds are integral to the development of novel therapeutics, particularly for central nervous system disorders.[1][2] The successful synthesis of these molecules is critically dependent on robust purification methods to isolate the target compound from reaction byproducts and unreacted starting materials. This guide emphasizes the underlying chemical principles and provides a field-proven, step-by-step protocol designed for researchers in synthetic chemistry and drug development. It incorporates method development using Thin Layer Chromatography (TLC), a detailed flash chromatography procedure, and a troubleshooting guide to ensure high purity and recovery of the final product.

Introduction: The Significance of Purifying Azepane Scaffolds

The azepane ring is a privileged seven-membered N-heterocycle that offers conformational flexibility, making it an excellent mimic for β-turns in peptides.[3] This structural feature has led to its incorporation into a multitude of pharmacologically active agents. Tert-butyl 3-oxoazepane-1-carboxylate, featuring a ketone functionality and a Boc-protecting group, is a versatile intermediate for introducing further chemical diversity.[4]

Given that impurities can significantly impact the outcome of subsequent synthetic steps and biological assays, achieving high purity is paramount. Column chromatography remains the gold standard for purification in a laboratory setting. This note details the logical approach to developing and executing a successful purification of this specific β-aminoketone derivative.

Foundational Principles: Compound Properties and Chromatographic Strategy

The successful purification of tert-butyl 3-oxoazepane-1-carboxylate hinges on understanding its physicochemical properties and how they interact with the stationary and mobile phases.

  • Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice. Its surface is populated with silanol (Si-OH) groups, rendering it highly polar. It effectively separates compounds based on their differential adsorption through polar interactions like hydrogen bonding and dipole-dipole forces.

  • Target Molecule Analysis:

    • Polarity: The molecule possesses a polar ketone group (C=O) and a moderately polar tert-butoxycarbonyl (Boc) group. The aliphatic azepane ring is non-polar. This combination gives the molecule intermediate polarity, making it well-suited for normal-phase chromatography.

    • Keto-Enol Tautomerism: As a β-aminoketone, the compound can exist in equilibrium with its enol or enamine tautomer. This phenomenon can sometimes lead to band broadening or streaking on the column. However, for this specific structure, it is generally not a significant issue in standard solvent systems.

    • Boc Group Stability: The Boc group is sensitive to strong acids and can be cleaved. While standard silica gel is slightly acidic, it is typically not acidic enough to cause significant cleavage during a routine chromatography run. Prolonged exposure or the use of highly acidic mobile phase additives should be avoided.[5]

  • Mobile Phase Selection: The mobile phase (eluent) competes with the analyte for the binding sites on the silica gel. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is ideal. By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity. Ethyl acetate/heptane mixtures are commonly used for the purification of related azepane derivatives.[6]

Pre-Chromatography Workflow: Method Development with TLC

Before committing the bulk of a crude reaction mixture to a column, it is essential to develop an optimal solvent system using Thin Layer Chromatography (TLC). This is the most critical step for a self-validating and successful purification.

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value provides the best balance between separation from impurities and a reasonable elution time.

Protocol: TLC Method Development

  • Prepare several small test vials containing different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the crude mixture onto a silica gel TLC plate. Also, spot any available standards of starting materials.

  • Develop the TLC plates in the prepared solvent systems.

  • Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate (KMnO₄) solution.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that gives the desired Rf for the product and the best separation from impurities.

TrialSolvent System (Hexane:Ethyl Acetate)Product RfObservations
190:10~0.10Product is highly retained. Polarity of eluent is too low.
270:30~0.30Optimal. Good separation from a less polar spot (Rf ~0.6) and a more polar baseline spot.
350:50~0.55Product elutes too quickly. Poor separation from less polar impurities.

Based on this development, a 70:30 Hexane:Ethyl Acetate mixture is an excellent starting point for the column chromatography.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. Adjust the column size and solvent volumes accordingly for different scales.

Materials and Reagents
ItemSpecification
Stationary PhaseSilica Gel, Flash Chromatography Grade (e.g., 230-400 mesh)
EluentsHexane (or Heptane), HPLC Grade; Ethyl Acetate, HPLC Grade
ApparatusGlass chromatography column, Fraction collection tubes, Rotary evaporator
ConsumablesTLC plates (silica gel on aluminum), Glass wool/cotton, Sand
Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Method Development (Find Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (in Hexane) TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample 4. Prepare Sample (Dry Loading) Pack->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Solvent Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final 11. Final Product (Assess Purity) Evaporate->Final

Caption: Workflow for the purification of tert-butyl 3-oxoazepane-1-carboxylate.

Step-by-Step Procedure
  • Column Preparation (Slurry Packing):

    • Insert a small plug of glass wool or cotton into the bottom of the column. Add a thin layer of sand (approx. 0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). A good rule of thumb is to use a mass of silica that is 50-100 times the mass of the crude sample.

    • Pour the slurry into the column. Use a funnel to guide the slurry. Tap the side of the column gently to dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack evenly under gravity. Add more eluent as needed to ensure the silica bed never runs dry.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Carefully remove the solvent on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully layer this silica-adsorbed sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the starting eluent to the column, ensuring not to disturb the top layer of sand and sample.

    • Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) to achieve a flow rate of approximately 2 inches/minute.

    • Start with a less polar solvent mixture (e.g., 85:15 Hexane:EtOAc) and gradually increase the polarity (gradient elution). For example:

      • 2 column volumes of 85:15 Hexane:EtOAc

      • 4 column volumes of 70:30 Hexane:EtOAc (the system identified by TLC)

      • 2 column volumes of 50:50 Hexane:EtOAc (to elute any remaining polar impurities)

    • Collect fractions of a consistent volume (e.g., 20-25 mL for a medium-sized column).

  • Fraction Analysis and Product Isolation:

    • Systematically spot every other fraction (or every fraction) onto a TLC plate.

    • Develop the TLC plate in the optimal solvent system (70:30 Hexane:EtOAc).

    • Identify the fractions containing only the pure product spot.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Determine the mass of the purified product and calculate the yield. Confirm purity using analytical methods such as NMR or LCMS.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Incorrect solvent system.- Column was packed improperly (air bubbles, cracks).- Sample was overloaded.- Re-develop the solvent system using TLC.- Repack the column carefully, ensuring no air is introduced.- Use a larger column or reduce the amount of sample loaded.
Product Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Won't Elute (Low Rf) - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. Ensure the final eluent is sufficiently polar to strip all compounds from the column.
Streaking/Tailing on TLC/Column - Sample is not fully dissolved or is degrading on silica.- Sample was overloaded.- Ensure the sample is fully adsorbed for dry loading.- Run the column promptly after packing.- Dilute the sample further before loading.
Cracked Silica Bed - Column ran dry.- Drastic change in solvent polarity caused thermal stress.- Always keep the silica bed covered with solvent.- Use a gradual gradient rather than abrupt, large changes in solvent composition.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ACS Publications. [Link]

  • Beta ketoester compositions and method of manufacture.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health (NIH). [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Publishing. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Metabolically Stable tert-Butyl Replacement. National Institutes of Health (NIH). [Link]

  • Preparation method of tert-butyl ester.
  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]

Sources

The Versatile Building Block: Application of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate in the Synthesis of Novel Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Glycosidase Inhibitors and the Azepine Scaffold

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles in biological processes are profound, ranging from the digestion of dietary starches to the post-translational modification of proteins. The inhibition of specific glycosidases has emerged as a promising therapeutic strategy for a variety of diseases, including type 2 diabetes, viral infections, and lysosomal storage disorders.[1][2] Iminosugars, which are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom, are a prominent class of glycosidase inhibitors. The seven-membered azepane ring system, a homolog of the more common piperidine core, offers unique conformational flexibility, allowing for the development of potent and selective inhibitors that can access distinct binding modes within the active sites of glycosidases.[3]

This technical guide focuses on the application of tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate as a versatile and strategic building block for the synthesis of novel glycosidase inhibitors. The presence of a ketone functionality and a double bond within the N-Boc protected azepine ring provides multiple handles for stereoselective transformations, enabling the generation of a diverse library of polyhydroxylated azepanes that can mimic the structure of natural monosaccharides.

Synthesis of the Core Building Block: tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient route involves the formation of an N-protected 3-hydroxy-tetrahydroazepine, followed by oxidation to the corresponding ketone.

Conceptual Synthetic Workflow

The overall synthetic strategy is depicted below. This workflow is designed for efficiency and scalability, employing standard and well-documented organic transformations.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Oxidation A Commercially Available 3-Hydroxy-2,3,6,7-tetrahydro-1H-azepine B tert-Butyl 3-hydroxy-2,3,6,7- tetrahydro-1H-azepine-1-carboxylate A->B (Boc)2O, Base C tert-Butyl 3-oxo-2,3,6,7- tetrahydro-1H-azepine-1-carboxylate B->C Oxidizing Agent (e.g., PCC, TEMPO) Inhibitor_Synthesis cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Dihydroxylation cluster_2 Step 3: Deprotection A tert-Butyl 3-oxo-2,3,6,7- tetrahydro-1H-azepine-1-carboxylate B tert-Butyl 3-hydroxy-2,3,6,7- tetrahydro-1H-azepine-1-carboxylate A->B Reducing Agent (e.g., NaBH4, L-Selectride®) C tert-Butyl trihydroxy- azepane-1-carboxylate B->C OsO4, NMO D Trihydroxyazepane (Glycosidase Inhibitor) C->D Acid (e.g., TFA, HCl)

Sources

The Azepinone Scaffold: A Privileged Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azepinone Core

In the landscape of medicinal chemistry, the seven-membered nitrogen-containing heterocyclic ring system of azepine and its derivatives holds a place of significant interest.[1][2] These scaffolds offer a unique three-dimensional architecture that is distinct from more common five- and six-membered rings, providing novel ways to interact with biological targets.[3][4] Among these, the azepinone core is a particularly valuable synthetic intermediate. This application note provides a detailed guide on the strategic use of tert-butoxycarbonyl (Boc)-protected azepinones in the synthesis of pharmacologically active compounds, offering both foundational knowledge and actionable laboratory protocols for researchers in drug discovery. The use of the Boc protecting group provides a robust and versatile strategy for masking the reactive amine functionality of the azepinone, allowing for controlled, sequential modifications to other parts of the molecule.[5][6] This control is paramount in the multi-step syntheses required to build complex drug candidates.[7]

Part 1: Synthesis of the Boc-Protected Azepinone Scaffold

The construction of the core azepinone ring is a critical first step. A widely employed and effective method is the Beckmann rearrangement of a corresponding cyclic oxime.[8] This reaction provides a reliable route to the seven-membered lactam structure from a readily available six-membered ring precursor.[6][9]

Key Synthetic Pathway: Beckmann Rearrangement

The archetypal synthesis begins with a substituted cyclohexanone, which is converted to its oxime. This oxime then undergoes an acid-catalyzed rearrangement to form the azepinone (lactam). Subsequent N-protection with Di-tert-butyl dicarbonate (Boc₂O) yields the desired Boc-protected azepinone intermediate.

Protocol 1: Synthesis of a Boc-Protected Benzo[d]azepin-2-one Intermediate

This protocol is adapted from methodologies used in the synthesis of Rho-kinase (ROCK) inhibitors.[1][10]

Step 1: Schmidt Reaction to form Bromo-benzoazepinone

  • Rationale: The Schmidt reaction offers a direct method to convert a cyclic ketone into a lactam through reaction with hydrazoic acid (often generated in situ from sodium azide). This one-step ring expansion is efficient for creating the core azepinone structure.

  • Procedure:

    • To a solution of 7-bromo-3,4-dihydronaphthalen-2(1H)-one (1.0 equiv) in a mixture of chloroform and sulfuric acid at 0 °C, add sodium azide (1.5 equiv) portion-wise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.

Step 2: N-Boc Protection

  • Rationale: The Boc group is installed to protect the lactam nitrogen. This prevents unwanted side reactions at the nitrogen position during subsequent functionalization of other parts of the molecule, such as the bromo-substituted aromatic ring.[11][12] Di-tert-butyl dicarbonate is the standard reagent, and a base like triethylamine is used to facilitate the reaction.[13]

  • Procedure:

    • Dissolve the 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Add triethylamine (1.5 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify by flash chromatography to obtain the N-Boc-protected 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.

Part 2: Derivatization Strategies for Drug Discovery

The true utility of the Boc-protected azepinone lies in its capacity as a versatile scaffold for building molecular complexity. The Boc group allows for selective reactions, such as palladium-catalyzed cross-couplings on an aryl halide, before its removal and subsequent modification of the azepinone nitrogen.

Application Example 1: Synthesis of ROCK Inhibitors

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a promising class of therapeutics for cardiovascular diseases and glaucoma.[14] The benzoazepinone scaffold has been successfully employed as a core structure for potent and selective ROCK inhibitors.[1][15]

Workflow for ROCK Inhibitor Synthesis

G cluster_0 Scaffold Synthesis & Protection cluster_1 Core Modification (Suzuki Coupling) cluster_2 Deprotection & Final Derivatization A Bromo-benzoazepinone B Boc-Protected Bromo-benzoazepinone A->B Boc₂O, Base C Boc-Protected Azaindolyl- Benzoazepinone B->C Azaindole Boronic Acid, Pd Catalyst, Base D Azaindolyl-Benzoazepinone (Free N-H) C->D TFA or HCl E Final ROCK Inhibitor D->E N-Arylation or N-Alkylation

Caption: Synthetic workflow for ROCK inhibitors.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Core Modification

  • Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[10][16] In this context, it is used to couple a heterocyclic moiety (an azaindole boronic acid) to the bromo-position of the Boc-protected benzoazepinone scaffold. This step introduces a key pharmacophore required for ROCK inhibition.[1] The Boc group is stable under these conditions.

  • Procedure:

    • To a dry Schlenk flask, add the N-Boc-protected 8-bromo-benzoazepinone (1.0 equiv), the desired azaindole boronic acid (1.2 equiv), a base such as potassium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Seal the flask and purge with an inert gas (e.g., Argon).

    • Add a degassed solvent system (e.g., a mixture of dioxane and water).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-12 hours, monitoring by LC-MS.

    • Once complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the Boc-protected azaindolyl-benzoazepinone.

Reactant 1 (Azepinone)Reactant 2 (Boronic Acid)CatalystBaseSolventTemp (°C)Yield (%)
N-Boc-8-bromo-benzoazepinone1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-85
N-Boc-8-bromo-benzoazepinonePyridin-3-ylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10080-90
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.[17][18]

Protocol 3: Boc Deprotection and Final N-Arylation

  • Rationale: With the core modifications complete, the Boc group is removed to reveal the lactam nitrogen for final derivatization. Acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, are standard for Boc deprotection.[11][19] The choice of acid can be critical to avoid degradation of other sensitive functional groups.[20] The now-free secondary amine can be further functionalized, for instance, via another palladium-catalyzed reaction like a Buchwald-Hartwig amination, to install the final piece of the inhibitor.[1]

  • Procedure (Deprotection):

    • Dissolve the Boc-protected azaindolyl-benzoazepinone (1.0 equiv) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.

  • Procedure (N-Arylation):

    • To the deprotected azaindolyl-benzoazepinone (1.0 equiv), add the desired aryl iodide (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., Cs₂CO₃) in a dry Schlenk flask.

    • Add anhydrous dioxane, degas the mixture, and heat to 100-110 °C for 12-24 hours.

    • After cooling, filter the reaction mixture through celite, concentrate, and purify by preparative HPLC to obtain the final ROCK inhibitor.[1]

Application Example 2: Synthesis of γ-Secretase Modulators (GSMs)

Azepinone-based structures have also been identified as potent γ-secretase modulators (GSMs), which are of interest for the treatment of Alzheimer's disease.[2][21] These molecules aim to modulate the production of the amyloid-β (Aβ42) peptide.[5][22] The synthetic strategy often involves building complexity upon a core azepinone scaffold.

Logical Flow for Derivatization

G A Boc-Protected Azepinone Intermediate B Deprotection (TFA/DCM) A->B C Free N-H Azepinone B->C D Coupling Reaction (e.g., Amide formation) C->D E Functionalized Azepinone D->E F Cyclization/Further Modification E->F G Final γ-Secretase Modulator F->G

Caption: Derivatization workflow for GSMs.

In a typical sequence, a Boc-protected azepinone is deprotected, and the resulting free amine is coupled with a carboxylic acid or other electrophile. Subsequent intramolecular reactions or further modifications can then be performed to build the final, complex modulator.[2]

Conclusion: A Versatile Platform for Drug Discovery

The Boc-protected azepinone scaffold represents a powerful and versatile platform in modern drug discovery. Its strategic use enables a modular and controlled approach to the synthesis of complex, biologically active molecules. By leveraging robust synthetic methodologies like the Beckmann rearrangement for scaffold synthesis, palladium-catalyzed cross-coupling for core functionalization, and reliable Boc-group manipulation for sequential derivatization, researchers can efficiently explore the chemical space around this privileged seven-membered ring system. The successful application of this strategy in developing potent kinase inhibitors and γ-secretase modulators underscores its significant potential for generating next-generation therapeutics.[1][2]

References

  • Barreca, M. L., et al. (2021). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Costanzo, M. J., et al. (2021). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. PubMed Central. Available at: [Link]

  • Malamas, M. S., et al. (2015). Discovery of novel triazolobenzazepinones as γ-secretase modulators with central Aβ42 lowering in rodents and rhesus monkeys. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram. Available at: [Link]

  • Tang, C., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. Available at: [Link]

  • Malamas, M. S., et al. (2013). Quinazolinones as γ-secretase modulators. PubMed. Available at: [Link]

  • Pomeisl, K., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Selective synthesis of novel pyridopyrimido annulated analogues of azepinones from Beckmann rearrangement of corresponding oximes by the 2,4,6-trichloro-1,3,5-triazine and dimethyl formamide reagent. Available at: [Link]

  • Boateng, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Kamal, A., et al. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Available at: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • Kretner, B., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. National Institutes of Health. Available at: [Link]

  • Oehlrich, D., et al. (2018). Discovery of novel scaffolds for γ-secretase modulators without an arylimidazole moiety. PubMed. Available at: [Link]

  • Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Available at: [Link]

  • Kumar, D., et al. (2012). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. ResearchGate. Available at: [Link]

  • Wagner, S. L., et al. (2021). Discovery of aryl aminothiazole γ-secretase modulators with novel effects on amyloid β-peptide production. bioRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Available at: [Link]

  • Wilson, T. C., et al. (2022). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PubMed Central. Available at: [Link]

  • Zhang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]

  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Biologically important azepinone derivatives. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Available at: [Link]

  • ResearchGate. (n.d.). N-Arylation of Protected Azamacrocycles | Request PDF. Available at: [Link]

  • PubMed Central. (n.d.). Repurposing of the RIPK1-Selective Benzo[1][14]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Available at: [Link]

  • PubMed. (n.d.). Copper-catalyzed N-arylation of semicarbazones for the synthesis of aza-arylglycine-containing aza-peptides. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Preparative Synthesis of Cyclohexanone Oxime Esters. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]

  • National Institutes of Health. (n.d.). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Available at: [Link]

  • PubMed Central. (n.d.). Selective Stepwise Arylation of Unprotected Peptides by PtIV Complexes. Available at: [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

  • PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of Boc-protected bicycloproline. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry | Request PDF. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Available at: [Link]

Sources

Mastering the Shield: A Detailed Guide to the N-Boc Protection of Azepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reversible protection of nitrogen atoms is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles that form the backbone of many pharmaceuticals. Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of installation, and mild cleavage conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the N-Boc protection of azepine derivatives. We delve into the underlying reaction mechanism, provide detailed, field-proven protocols, and offer a systematic troubleshooting guide to empower chemists in efficiently synthesizing these valuable intermediates.

Introduction: The Significance of N-Boc Protected Azepanes

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules and approved drugs.[1][2] Its conformational flexibility allows it to mimic β-turns and interact with biological targets in unique ways.[3] The synthesis and functionalization of azepane derivatives are therefore of paramount importance in drug discovery.

Protecting the ring nitrogen is often a critical first step in a synthetic sequence, preventing its undesired participation in subsequent reactions and allowing for controlled manipulation of other functional groups. The N-Boc group is arguably the most common choice for this purpose due to its stability to a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions.[4] This orthogonality makes it compatible with a multitude of synthetic transformations. This guide will provide the necessary technical details to successfully implement the N-Boc protection strategy on various azepine cores.

The Chemistry of N-Boc Protection

Reaction Mechanism

The N-Boc protection of an azepine derivative typically proceeds via the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction can be performed with or without a base, although the inclusion of a base is common to neutralize the acidic byproduct and drive the reaction to completion.

Without a Catalyst:

The lone pair of the azepine nitrogen attacks one of the carbonyl groups of Boc₂O. This is followed by the departure of a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt. The unstable tert-butyl carbonic acid subsequently decomposes to carbon dioxide and tert-butanol.

With a DMAP Catalyst:

In the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), the reaction is significantly accelerated. DMAP first attacks the Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate. The azepine nitrogen then attacks this activated species, which is a much more potent electrophile than Boc₂O itself, leading to the desired N-Boc protected product and regeneration of the DMAP catalyst.

dot graph "DMAP_Catalyzed_Boc_Protection" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption { label="DMAP-catalyzed N-Boc protection workflow."; fontsize=10; fontname="Arial"; } .

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-Boc protection of a representative azepine derivative. The procedure can be adapted for various substituted azepanes with minor modifications.

General Protocol for the N-Boc Protection of Azepane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Azepine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (Et₃N), Sodium Carbonate (Na₂CO₃), or Sodium Hydroxide (NaOH)) (1.5 - 2.0 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), or a biphasic system)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional, for controlling exotherms)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the azepine derivative (1.0 eq) in the chosen solvent (e.g., DCM or THF).

  • Addition of Base: Add the base (e.g., Et₃N, 1.5 eq) to the stirred solution.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.2 eq), either as a solid in one portion or as a solution in the reaction solvent, to the mixture. An exotherm may be observed. For larger scale reactions, addition can be done at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • If a water-miscible solvent was used, remove it under reduced pressure.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-Boc protected azepine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Example Protocol: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate[3]

This protocol details an industrial-scale synthesis and can be scaled down for laboratory use.

  • A crude mixture of the precursor (approx. 320 mol) is hydrolyzed with 4 N HCl (300 kg) at reflux for 6 hours.

  • The reaction is cooled to room temperature and neutralized with 6 N NaOH to a pH of 10-11, with cooling to manage the exotherm.

  • To this mixture, methanol (400 kg), Na₂CO₃ (60 kg, 566 mol), and di-tert-butyl dicarbonate (90 kg, 412.4 mol) are added.[3]

  • The reaction is stirred at room temperature for 8 hours.[3]

  • Methanol is removed by distillation under reduced pressure.

  • The residue is extracted with ethyl acetate, and the combined organic phases are washed with saturated NaCl solution and dried over Na₂SO₄.

  • The solvent is removed under reduced pressure, and the product is crystallized from petroleum ether at -10 °C.

Data Presentation: Reaction Parameters for N-Boc Protection of Azepine Derivatives

The following table summarizes reaction conditions for the N-Boc protection of various azepine derivatives, demonstrating the versatility of the methodology.

SubstrateReagentsSolventTemp.TimeYieldReference
Azepan-4-one precursorBoc₂O, Na₂CO₃Methanol/WaterRT8 hGood[3]
Substituted 1,7-diazaspiro[3.5]nonaneBoc₂ODichloromethane25 °C12 h-[5]
Piperazine (for comparison)Boc₂OWater/Methanol/Triethylamine55 °C16 h~90-97%[6]

Note: Yields can vary depending on the specific substrate and reaction scale.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reagent (Boc₂O or base)- Low reaction temperature- Steric hindrance of the azepine derivative- Increase the equivalents of Boc₂O and/or base.- Increase the reaction temperature or prolong the reaction time.- For highly hindered amines, consider using a more reactive acylating agent or a more potent catalyst like DMAP.
Formation of Side Products (e.g., di-Boc protected amine) - Use of excess Boc₂O with a primary amine precursor- Use stoichiometric amounts of Boc₂O or add it portion-wise while monitoring the reaction.
Difficult Purification - Excess Boc₂O or byproducts (tert-butanol) remaining- During work-up, wash the organic layer with a dilute solution of a non-nucleophilic acid (e.g., 1% HCl) to remove any unreacted amine.- Use a high vacuum to remove residual Boc₂O and tert-butanol.
Low Yield - Product loss during aqueous work-up (if the product has some water solubility)- Incomplete reaction- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.- Re-optimize reaction conditions as described for "Incomplete Reaction".

Analytical Characterization

The successful N-Boc protection of an azepine derivative can be confirmed by standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: The appearance of a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group is a clear indicator of successful protection. The protons on the carbons adjacent to the nitrogen will also show a downfield shift. For instance, in N-Boc glutamic acid, the -CH₃ protons of the Boc group appear at 1.38 ppm.[7]

    • ¹³C NMR: The appearance of two new signals around 80 ppm (quaternary carbon of the Boc group) and 28 ppm (methyl carbons of the Boc group) confirms the presence of the protecting group.

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the starting azepine plus 100.12 g/mol (the mass of the Boc group).

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretch (for secondary amines, typically around 3300-3500 cm⁻¹) and the appearance of a strong carbonyl stretch for the carbamate (typically around 1680-1700 cm⁻¹) are indicative of the reaction's success.

Conclusion

The N-Boc protection of azepine derivatives is a robust and highly versatile transformation that is indispensable in the synthesis of complex molecules for drug discovery and development. By understanding the underlying mechanism and employing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently prepare these crucial synthetic intermediates. The careful application of these methods will undoubtedly accelerate the exploration of the vast chemical space offered by the azepine scaffold.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Request PDF. Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. [Link]

  • ResearchGate. 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Google Patents. CN108033931A - A kind of synthetic method of N-Boc piperazines.
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Thieme. 3. Azepines. [Link]

  • NIH. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • Wiley Online Library. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. [Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

  • ResearchGate. (PDF) A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information:. [Link]

  • ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram. [Link]

  • Google Patents.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

The Azepine Scaffold: Application of Tert-butyl 3-oxo-azepane in the Synthesis of Novel Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepine Core in Neurotherapeutics

The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry, affording unique three-dimensional diversity that is highly sought after in modern drug design. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets. Within the realm of neurotherapeutics, azepine derivatives have been successfully developed into clinically significant drugs, most notably for the treatment of epilepsy. Compounds such as carbamazepine and oxcarbazepine, which feature a dibenzazepine core, have been mainstays in anticonvulsant therapy for decades.[1] Their primary mechanism of action involves the blockade of voltage-gated sodium channels, a key target for controlling neuronal hyperexcitability that underlies seizure activity.[2][3]

This technical guide focuses on a key starting material, tert-butyl 3-oxo-azepane-1-carboxylate (also known as N-Boc-3-oxoazepane), as a versatile building block for the synthesis of novel anticonvulsant agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for precise chemical manipulations, while the ketone functionality at the 3-position serves as a critical handle for introducing diverse substituents. The primary synthetic transformation highlighted is the reductive amination, a robust and widely used method for forming C-N bonds, to generate a library of 3-aminoazepane derivatives.[4][5]

Scientific Rationale: Targeting Neuronal Excitability

The design of new anticonvulsant drugs often focuses on modulating key pathways that regulate neuronal firing. The two primary strategies involve:

  • Inhibition of Voltage-Gated Sodium Channels: By stabilizing the inactive state of these channels, drugs can limit the rapid, repetitive firing of neurons that is characteristic of a seizure.[2]

  • Enhancement of GABAergic Neurotransmission: By acting as positive allosteric modulators of GABA-A receptors, compounds can increase the inhibitory tone in the central nervous system, thereby raising the seizure threshold.[6][7]

The introduction of an amino group at the 3-position of the azepane ring, followed by N-substitution, allows for the exploration of chemical space to optimize interactions with these targets. The nature of the substituent on the nitrogen atom can significantly influence the compound's lipophilicity, hydrogen bonding capacity, and overall stereochemistry, all of which are critical for pharmacological activity.

Proposed Synthetic Pathway: From Ketone to Bioactive Amine

The cornerstone of this synthetic approach is the reductive amination of N-Boc-3-oxoazepane. This reaction proceeds in two main steps: the formation of an intermediate iminium ion via the reaction of the ketone with a primary or secondary amine, followed by the in-situ reduction of this intermediate to the corresponding amine.

G cluster_0 Synthetic Workflow Start tert-Butyl 3-oxo-azepane-1-carboxylate Reaction Reductive Amination Start->Reaction Amine Primary/Secondary Amine (R1R2NH) Amine->Reaction Intermediate N-Boc-3-(substituted-amino)azepane Reaction->Intermediate Formation of C-N bond Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Removal of protecting group Final 3-(Substituted-amino)azepane Derivative (Anticonvulsant Candidate) Deprotection->Final

Caption: Proposed synthetic workflow for anticonvulsant candidates.

Protocol 1: Synthesis of tert-Butyl 3-(benzylamino)azepane-1-carboxylate

This protocol details a representative reductive amination procedure.

Materials:

  • tert-Butyl 3-oxoazepane-1-carboxylate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon or nitrogen supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

  • Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired tert-butyl 3-(benzylamino)azepane-1-carboxylate.

Pharmacological Evaluation: Screening for Anticonvulsant Activity

Novel synthesized compounds are typically subjected to a battery of standardized in vivo tests to assess their anticonvulsant efficacy and neurotoxicity. The Antiepileptic Drug Development (ADD) Program of the National Institutes of Health has established a widely used screening cascade.[8]

Key Preclinical Models:

  • Maximal Electroshock (MES) Test: This model is effective at identifying agents that prevent the spread of seizures, often indicative of an ability to block voltage-gated sodium channels.[9]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemical-induced seizure model is useful for identifying compounds that raise the seizure threshold, often by enhancing GABAergic inhibition.[10]

  • Rotarod Neurotoxicity Test: This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD₅₀). A large therapeutic window between the effective dose (ED₅₀) and the toxic dose is highly desirable.[11]

G cluster_1 Pharmacological Screening Workflow Compound Synthesized Azepane Derivative MES Maximal Electroshock (MES) Test Compound->MES scPTZ Subcutaneous PTZ (scPTZ) Test Compound->scPTZ Rotarod Rotarod Neurotoxicity Test Compound->Rotarod ED50_MES Determine ED₅₀ (MES) MES->ED50_MES ED50_scPTZ Determine ED₅₀ (scPTZ) scPTZ->ED50_scPTZ TD50 Determine TD₅₀ Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD₅₀ / ED₅₀ ED50_MES->PI TD50->PI Result Lead Candidate Identification PI->Result

Caption: Workflow for preclinical anticonvulsant screening.

Data Presentation: Structure-Activity Relationship Insights

While direct data for derivatives of tert-butyl 3-oxo-azepane is not available in a single comprehensive study, we can extrapolate from published data on structurally related 3-substituted benzo[b]azepine-2-ones to guide future synthesis.[12] The following table presents representative data for such compounds.

Compound IDR-Group at 3-PositionMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) MES
4 -OH26.440.284.53.2
5a -NHCH₃35.255.1102.32.9
5d -NH(n-Butyl)30.148.9115.63.8
Carbamazepine Reference Drug8.8>10071.38.1

Data adapted from a study on 3-substituted-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2-one derivatives for illustrative purposes.[12]

Interpretation of Data:

The data suggests that small alkylamino and hydroxyl groups at the 3-position of the azepine ring are well-tolerated and lead to compounds with significant anticonvulsant activity in the MES test. The protective indices, while lower than the reference drug carbamazepine, are promising and indicate a reasonable window between efficacy and neurotoxicity. This supports the rationale for synthesizing a library of 3-aminoazepane derivatives via reductive amination of tert-butyl 3-oxo-azepane to explore structure-activity relationships further.

Conclusion and Future Directions

Tert-butyl 3-oxo-azepane-1-carboxylate is a valuable and versatile starting material for the construction of novel azepine-based anticonvulsant candidates. The reductive amination pathway provides a robust and efficient method for generating a diverse library of 3-aminoazepane derivatives. By leveraging established preclinical screening models, researchers can effectively evaluate these new chemical entities for their potential to treat epilepsy. Future work should focus on synthesizing a broad range of analogs with varying electronic and steric properties at the 3-position to build a comprehensive structure-activity relationship profile and identify lead compounds with improved potency and safety profiles.

References

  • Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives. (n.d.). PubMed. [Link]

  • Synthesis and Anticonvulsant Activity of 3-(alkylamino, alkoxy)-1,3,4,5- Tetrahydro-2H-benzo [b] azepine-2-one Derivatives. (2018). PubMed. [Link]

  • Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives. (n.d.). [Link]

  • Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(59), 7949–7952. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). University of Manchester Research Explorer. [Link]

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. (n.d.). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of N-3 substituted 2,3-benzodiazepines. (2004). PubMed. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. [Link]

  • Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56, 7949-7952. [Link]

  • Masi, A., Chen, Z. W., & Akk, G. (2022). Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1787. [Link]

  • Synthesis and anticonvulsant activity of enaminones. (n.d.). National Institutes of Health. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

  • A New Way to Amines. (2014). GalChimia. [Link]

  • synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. (2022). Neuroquantology, 20(10), 3096-3104. [Link]

  • Design and Synthesis of Achiral and Chiral Benzodiazepines and Imidazodiazepines to Modulate the Activity of Gabaa Receptors for the Treatment of Cancer, CNS Disorders and Pain. (2021). Minds@UW. [Link]

  • Amino acid derivatives with anticonvulsant activity. (n.d.). National Institutes of Health. [Link]

  • Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. (n.d.). OUCI. [Link]

  • Abram, M., Jakubiec, M., Mogilski, S., Słoczyńska, K., Latacz, G., Starzak, K., Gałuszka, A., Drabik, P., Rapacz, A., & Kamiński, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link]

  • Al-Rashood, S. T., Aboldahab, I. A., Nagi, M. N., Abou-Auda, H. S., Al-Mohizea, A. M., Al-Obaid, A. M., El-Subbagh, H. I., & Abdel-Aziz, A. A.-M. (2016). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 21(11), 1546. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). Molecules, 26(24), 7545. [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2021). Molecules, 26(18), 5484. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). Molecules, 12(11), 2467-2477. [Link]

  • Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. (n.d.). ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]

  • Modulation of the GABAA receptor by depressant barbiturates and pregnane steroids. (n.d.). PubMed. [Link]

  • Looking for Novelty in an “Old” Receptor: Recent Advances Toward Our Understanding of GABAARs and Their Implications in Receptor Pharmacology. (2021). Frontiers in Pharmacology, 12. [Link]

  • Sodium channel blockers as therapeutic target for treating epilepsy: recent updates. (n.d.). PubMed. [Link]

  • Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. (n.d.). Practical Neurology. [Link]

  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. (n.d.). National Institutes of Health. [Link]

  • GABA A receptor subtype modulators in medicinal chemistry: an updated patent review (2014-present). (2020). ResearchGate. [Link]

  • Selected sodium channel blockers. (n.d.). ResearchGate. [Link]

  • Sodium channel blockers – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. (2025). PubMed. [Link]

  • Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Substituted Tetrahydroazepines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroazepine Scaffold

The tetrahydroazepine motif, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its conformational flexibility allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Notable examples of drugs and bioactive molecules containing this core structure underscore its importance. For instance, the unnatural azepane 3 has demonstrated potent anti-lung cancer activity, while balanol 1 , a fungal metabolite, is a powerful inhibitor of protein kinase C. Furthermore, (−)-galanthamine 2 , an alkaloid, is used in the symptomatic treatment of Alzheimer's disease.[1] The therapeutic potential of this structural class necessitates the development of robust, efficient, and scalable synthetic methods to access a variety of substituted analogs for structure-activity relationship (SAR) studies and large-scale production.

This comprehensive guide provides detailed protocols and insights into several modern and classical methodologies for the synthesis of substituted tetrahydroazepines, with a focus on scalability and practical application for researchers in both academic and industrial settings.

Strategic Approaches to Tetrahydroazepine Synthesis

The construction of the seven-membered tetrahydroazepine ring presents unique synthetic challenges due to entropic factors and the potential for transannular interactions.[2] Over the years, a variety of synthetic strategies have been developed to overcome these hurdles. These can be broadly categorized into several key approaches, each with its own set of advantages and limitations.

Method 1: Iron-Catalyzed Silyl Aza-Prins Cyclization

A particularly powerful and efficient modern method for the synthesis of unsaturated tetrahydroazepines is the silyl aza-Prins cyclization (SAPC). This reaction, often mediated by sustainable iron(III) salts, allows for the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single, streamlined step.[3][4] The mild reaction conditions and the use of an inexpensive and environmentally benign catalyst make this method highly attractive for scalable synthesis.[4]

Mechanistic Rationale

The reaction proceeds through a cascade mechanism. First, the Lewis acidic iron(III) catalyst activates the aldehyde, facilitating its condensation with the primary amine of the 1-amino-3-triphenylsilyl-4-pentene substrate to form an iminium ion intermediate. This is followed by a nucleophilic attack of the terminal alkene onto the iminium carbon, leading to the formation of the seven-membered ring and a β-silyl cation. The final step is a Peterson-type elimination of the silyl group, which is highly exergonic and drives the reaction to completion, yielding the desired Δ⁴-unsaturated tetrahydroazepine.[3]

Silyl_Aza-Prins_Cyclization_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization & Elimination Amine Starting Amine Iminium Iminium Ion Intermediate Amine->Iminium + Aldehyde Aldehyde Aldehyde FeCatalyst Fe(III) Catalyst FeCatalyst->Aldehyde Activation Cyclization Aza-Prins Cyclization Iminium->Cyclization Iminium->Cyclization BetaSilylCation β-Silyl Cation Intermediate Cyclization->BetaSilylCation Ring Closure Elimination Peterson Elimination BetaSilylCation->Elimination Product Tetrahydroazepine Product Elimination->Product - Ph3SiOH

Caption: Mechanism of the Silyl Aza-Prins Cyclization.
Scalable Protocol for Monosubstituted Tetrahydroazepines

This protocol is adapted from Sinka, V. et al., J. Org. Chem., 2022.[3][5]

Materials:

  • 1-Amino-3-triphenylsilyl-4-pentene derivative (e.g., N-tosylated or N-mesylated) (1.0 equiv)

  • Aldehyde (1.2-2.0 equiv)

  • Iron(III) bromide (FeBr₃) (0.1 equiv)

  • Dry Dichloromethane (DCM)

  • Water (for quenching)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • n-hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • To a solution of the 1-amino-3-triphenylsilyl-4-pentene derivative (0.20 mmol, 1.0 equiv) in dry DCM (0.1 M) at 0 °C, add the corresponding aldehyde (0.24–0.40 mmol).

  • Add FeBr₃ (0.02 mmol, 0.1 equiv) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 35 minutes.

  • Once the reaction is complete, quench with water.

  • Separate the layers and extract the aqueous phase three times with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash silica gel column chromatography using a gradient of n-hexane/EtOAc as the eluent.

Note on Scalability: This reaction has been successfully performed on a 2-gram scale, affording a 60% yield of the desired tetrahydroazepine, demonstrating its potential for larger-scale synthesis.[3][5]

Substrate Scope and Performance

The silyl aza-Prins cyclization exhibits a broad substrate scope with respect to the aldehyde component.

Amine Protecting GroupAldehydeYield (%)Reference
TosylIsovaleraldehyde92[5]
MesylIsovaleraldehyde80[5]
Tosyl4-Pentenal73[5]
Mesyl4-Pentenal81[5]
TosylHeptanal90[3]

Method 2: Biocatalytic Asymmetric Synthesis of Tetrahydrobenzazepines

For the synthesis of chiral tetrahydroazepine derivatives, particularly those fused to a benzene ring, biocatalysis using imine reductases (IREDs) offers a highly efficient and stereoselective approach.[1] This method is particularly valuable in drug development where enantiomeric purity is critical. The use of enzymes allows for reactions to be performed under mild, aqueous conditions, aligning with the principles of green chemistry.[6]

Enzymatic Cascade Rationale

The synthesis of chiral 1,4-diazepanes, for example, can be achieved via an IRED-catalyzed intramolecular asymmetric reductive amination of an amino ketone substrate. The substrate first undergoes a spontaneous intramolecular cyclization to form a transient cyclic imine. The IRED, in the presence of a nicotinamide cofactor (NADPH), then stereoselectively reduces this imine to the desired chiral tetrahydrodiazepine. The stereochemical outcome (either the (R)- or (S)-enantiomer) can be controlled by selecting an appropriate IRED from a panel of available enzymes.[7]

Biocatalytic_Synthesis_Workflow Start Amino Ketone Substrate Cyclization Intramolecular Cyclization (Spontaneous) Start->Cyclization Imine Cyclic Imine Intermediate Cyclization->Imine Reduction Asymmetric Reduction Imine->Reduction Product Chiral Tetrahydrodiazepine Reduction->Product IRED Imine Reductase (IRED) + NADPH IRED->Reduction

Caption: Workflow for IRED-catalyzed synthesis.
General Protocol for Preparative Scale Biotransformation

This protocol is a generalized procedure based on the synthesis of a suvorexant intermediate.[6]

Materials:

  • Amino ketone precursor (e.g., 100 mM)

  • Imine Reductase (IRED) enzyme (e.g., cell-free lysate or purified enzyme)

  • NADPH (cofactor)

  • Glucose dehydrogenase (for cofactor regeneration)

  • Glucose (for cofactor regeneration)

  • Potassium phosphate buffer (e.g., 20 mM, pH 7.4)

  • 1,4-Dioxane (as a co-solvent, e.g., 5% v/v)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a suitable reaction vessel, combine the amino ketone substrate, glucose, and NADPH in potassium phosphate buffer containing 1,4-dioxane.

  • Add the glucose dehydrogenase and the selected IRED to the mixture.

  • Shake the reaction at a controlled temperature (e.g., 21-30 °C) for a specified time (e.g., 3.5-24 hours), monitoring for completion by HPLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x volume).

  • Combine the organic extracts and wash with brine (3x volume).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, often by crystallization or chromatography.

Note on Scalability: A preparative biotransformation on a 100 mL scale has been reported, yielding the product in 81% isolated yield and >99% enantiomeric excess, highlighting the scalability of this biocatalytic approach.[6]

Enzyme Selection and Performance

The choice of IRED is crucial for achieving high enantioselectivity. Enzyme engineering can further enhance catalytic efficiency.

EnzymeProduct EnantiomerCatalytic Efficiency (s⁻¹mM⁻¹)Enantiomeric Excess (ee%)Reference
IR1 (from Leishmania major)(R)0.027>99[7]
IR25 (from Micromonospora echinaurantiaca)(S)0.962>99[7]
IR1-Y194F/D232H (Mutant)(R)1.647 (61-fold increase)>99[7]

Method 3: Palladium-Catalyzed [4+3] Cycloaddition

A highly regio-, diastereo-, and enantioselective method for the synthesis of tetrahydroazepines involves a palladium-catalyzed [4+3] cycloaddition. This approach allows for the rapid construction of the seven-membered ring from readily available starting materials.[8]

Mechanistic Principles

This reaction involves the generation of a trimethylenemethane (TMM) palladium intermediate from a suitable precursor. This intermediate then undergoes a [4+3] cycloaddition with a diene partner. Fine-tuning of the reaction conditions and the choice of ligand on the palladium catalyst are critical to suppress potential [3+2] side pathways and to control the stereoselectivity of the reaction.

Key Features and Scalability

This method is characterized by its broad substrate scope and excellent control over multiple aspects of selectivity. A large-scale reaction has been demonstrated, showcasing its applicability in process chemistry.[8] While a detailed protocol is beyond the scope of this general guide, the original literature provides comprehensive experimental procedures.

Other Notable Synthetic Strategies

While the methods detailed above represent some of the most modern and scalable approaches, several classical strategies remain relevant and are often employed in the synthesis of tetrahydroazepines.

Ring Expansion Reactions

Ring expansion reactions provide a powerful means of constructing seven-membered rings from more readily available five- or six-membered precursors.[9] This strategy can circumvent the entropic challenges associated with direct cyclization. A variety of methods exist, including:

  • Rearrangement of 1-vinylcycloalkanols: Mediated by hypervalent iodine reagents, this metal-free approach allows for the synthesis of functionalized seven-membered carbocycles and heterocycles.[2]

  • Boron-mediated ring expansion: This method involves the insertion of carbon monoxide into azadiborolidines, followed by rearrangement to form larger heterocyclic structures.[9]

Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds and is applicable to the synthesis of cyclic amines.[10] The reaction typically involves the condensation of a dicarbonyl compound with an amine to form a cyclic imine, which is then reduced in situ.

Troubleshooting Common Issues in Reductive Amination:

  • Inefficient Imine Formation: The equilibrium may not favor the imine. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[11]

  • Reduction of Starting Aldehyde: If using a strong reducing agent like NaBH₄, it may reduce the starting aldehyde before imine formation. It is often preferable to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce aldehydes but will efficiently reduce the imine.[10][11]

  • Overalkylation: The secondary amine product can sometimes react further. Using a stoichiometric amount of the aldehyde or a slight excess of the primary amine can help to minimize this side reaction.[11]

Conclusion and Future Outlook

The synthesis of substituted tetrahydroazepines has been significantly advanced by the development of novel synthetic methodologies. The iron-catalyzed silyl aza-Prins cyclization and biocatalytic approaches using imine reductases stand out as particularly powerful, scalable, and sustainable methods for accessing these important scaffolds. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, and the scale of the synthesis. As the demand for novel therapeutics continues to grow, the development of even more efficient and versatile methods for the synthesis of tetrahydroazepines will remain an active and important area of research.

References

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. Available at: [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Organic Chemistry Portal. Retrieved from [Link]

  • This reference is not explicitly cited in the text but provides general context.
  • This reference is not explicitly cited in the text but provides general context.
  • This reference is not explicitly cited in the text but provides general context.
  • Trost, B. M., & Zuo, Z. (2019). Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions. Angewandte Chemie International Edition, 59(7), 2650-2654. Available at: [Link]

  • This reference is not explicitly cited in the text but provides general context.
  • da Silva, A. C. M., et al. (2018). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules, 23(11), 2993. Available at: [Link]

  • This reference is not explicitly cited in the text but provides general context.
  • This reference is not explicitly cited in the text but provides general context.
  • ResearchGate. (2025). Expansion to Seven-Membered Rings. Request PDF. Available at: [Link]

  • This reference is not explicitly cited in the text but provides general context.
  • This reference is not explicitly cited in the text but provides general context.
  • This reference is not explicitly cited in the text but provides general context.
  • This reference is not explicitly cited in the text but provides general context.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • This reference is not explicitly cited in the text but provides general context.
  • This reference is not explicitly cited in the text but provides general context.
  • This reference is not explicitly cited in the text but provides general context.
  • This reference is not explicitly cited in the text but provides general context.
  • Fryszkowska, A., et al. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. International Journal of Molecular Sciences, 22(16), 8864. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dieckmann Condensation for Azepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azepine derivatives via Dieckmann condensation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming seven-membered heterocyclic rings. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of azepines using the Dieckmann condensation.

Question: My Dieckmann condensation is resulting in a low yield of the desired azepine precursor. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of seven-membered rings like azepanes via Dieckmann condensation are a common challenge.[1][2] The primary culprits are often competing side reactions and unfavorable reaction kinetics for forming a larger ring. Here’s a systematic approach to troubleshoot this issue:

  • Intermolecular Condensation: The most significant side reaction is often intermolecular Claisen condensation, leading to dimerization or polymerization.[3] To favor the desired intramolecular reaction, employ high-dilution conditions.[4] This involves the slow addition of the diester substrate to the base in a large volume of solvent, keeping the substrate concentration very low.

  • Base Selection: The choice of base is critical.[5] While traditional bases like sodium ethoxide can be effective, sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (KOtBu), sodium hydride (NaH), or lithium diisopropylamide (LDA) often provide cleaner reactions and higher yields, especially when side reactions are a concern.[3][5]

  • Solvent Choice: The solvent plays a crucial role in dissolving the substrate and base, as well as stabilizing the enolate intermediate. Polar aprotic solvents like THF or DMF can enhance enolate stability.[3] Non-polar solvents such as toluene are also commonly used and may help minimize certain side reactions.[3] Ensure the solvent is rigorously dried, as any moisture will quench the strong base.

  • Reaction Temperature: Lowering the reaction temperature can sometimes minimize side reactions.[3] Consider using bases like LDA or LHMDS in aprotic solvents, which allow for reactions at lower temperatures.[3]

Question: I am observing multiple products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is a frequent issue. Besides the intermolecular condensation products mentioned above, other side reactions can occur:

  • Transesterification: If you are using an alkoxide base (e.g., sodium ethoxide) that does not match the alkyl group of your diester (e.g., a dimethyl ester), transesterification can lead to a mixture of products. To avoid this, either use a base with the same alkyl group as your ester or switch to a non-alkoxide base like NaH, LDA, or LHMDS.[1]

  • Reverse Dieckmann Condensation: The Dieckmann condensation is a reversible reaction. The presence of the alcohol byproduct from the condensation can favor the reverse reaction, especially if the product is not readily deprotonated to drive the equilibrium forward.[6] Using a full equivalent of a strong base is essential to deprotonate the resulting β-keto ester, which is an irreversible step that drives the reaction to completion.[7]

Question: My starting amino diester seems to be degrading under the reaction conditions. How can I mitigate this?

Answer:

Amino diesters can be sensitive to the harsh, basic conditions of the Dieckmann condensation.

  • Protecting Groups: If the nitrogen atom is part of a primary or secondary amine, it may be necessary to use a suitable protecting group that is stable to the basic conditions but can be removed later.

  • Milder Bases and Lower Temperatures: Employing less harsh conditions, such as a sterically hindered base at a lower temperature, can help prevent the degradation of your starting material.[3]

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions related to the Dieckmann condensation for azepine synthesis.

What is the "aza-Dieckmann" condensation?

The "aza-Dieckmann" condensation is a specific application of the Dieckmann condensation where the substrate is an amino diester, leading to the formation of a nitrogen-containing heterocyclic ring, such as an azepane derivative.[3] The fundamental mechanism is the same as the traditional Dieckmann condensation.

What are the key considerations for designing a substrate for azepine synthesis via Dieckmann condensation?

The structure of the starting diester is paramount for successful cyclization. For the synthesis of a seven-membered azepine ring, the two ester functionalities should be separated by a chain of appropriate length to favor the formation of the desired ring size. The presence of an amino group in the backbone of the diester will lead to the formation of an azepine ring system.

Are there alternatives to the Dieckmann condensation for synthesizing azepine precursors?

Yes, if the Dieckmann condensation proves to be low-yielding or problematic, several other methods can be employed for the synthesis of azepanes and their derivatives.[8][9] These include:

  • Ring expansion reactions: These methods often start with more readily available five- or six-membered rings and expand them to the seven-membered azepine system.[8][9]

  • Copper-catalyzed cyclization reactions: These can be effective for forming azepine rings from suitable precursors.[10]

  • Thorpe-Ziegler Reaction: This is an analogous intramolecular condensation of dinitriles, which, after hydrolysis, yields a cyclic ketone.[11][12] This cyclic ketone can then be converted to an azepine through subsequent reactions.

How does the Thorpe-Ziegler reaction relate to azepine synthesis?

The Thorpe-Ziegler reaction is the intramolecular condensation of a dinitrile in the presence of a base to form a cyclic β-enaminonitrile, which upon hydrolysis yields a cyclic ketone.[11][13] This cyclic ketone can serve as a versatile intermediate for the synthesis of azepines through reactions such as reductive amination or a Beckmann rearrangement of the corresponding oxime.

Optimizing Reaction Parameters

The following table summarizes key parameters for optimizing the Dieckmann condensation for azepine synthesis.

ParameterRecommendationRationale
Base Sterically hindered, non-nucleophilic bases (e.g., KOtBu, NaH, LDA, LHMDS)Minimize side reactions like transesterification and often lead to cleaner reactions with higher yields.[3][5]
Solvent Anhydrous polar aprotic (THF, DMF) or non-polar (Toluene) solventsPolar aprotic solvents can stabilize the enolate intermediate, while non-polar solvents may reduce side reactions.[3] The solvent must be dry to prevent quenching the base.
Concentration High dilution (slow addition of substrate to a large volume of solvent)Favors intramolecular cyclization over intermolecular polymerization, which is a major competing reaction for larger rings.[4]
Temperature As low as the reactivity allowsCan help to suppress side reactions and prevent degradation of sensitive substrates.[3]

Experimental Protocols

Protocol 1: General Procedure for Aza-Dieckmann Condensation for Azepine Precursor Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Amino diester substrate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of the amino diester (1.0 eq) in dry toluene is prepared.

  • In a separate flame-dried flask under an inert atmosphere, a suspension of sodium hydride (2.0-3.0 eq) in dry toluene is prepared.

  • The solution of the amino diester is added dropwise to the stirred suspension of sodium hydride over several hours using a syringe pump to maintain high dilution.

  • After the addition is complete, the reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is extracted with DCM.

  • The combined organic extracts are washed with brine and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Visualizing the Process

Diagram 1: Aza-Dieckmann Condensation Mechanism

aza_dieckmann cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_deprotonation Step 4: Irreversible Deprotonation cluster_workup Step 5: Acidic Workup start Amino Diester enolate Enolate Intermediate start->enolate Base (e.g., NaH) tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack beta_keto_ester β-Keto Ester (Azepine Precursor) tetrahedral->beta_keto_ester -OR enolate_product Product Enolate beta_keto_ester->enolate_product Base final_product Final Azepine Precursor enolate_product->final_product H₃O⁺

Caption: Mechanism of the aza-Dieckmann condensation for azepine synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Azepine Precursor check_side_products Analyze crude mixture (TLC, LC-MS, NMR) Identify major byproducts start->check_side_products dimer Dimer/Polymer Detected? check_side_products->dimer degradation Starting Material Degradation? check_side_products->degradation no_reaction Mainly Unreacted Starting Material? check_side_products->no_reaction dimer->degradation No high_dilution Implement High Dilution Conditions (Slow addition, large solvent volume) dimer->high_dilution Yes degradation->no_reaction No milder_conditions Use Milder Base (e.g., KOtBu) Lower Reaction Temperature degradation->milder_conditions Yes stronger_base Increase Base Equivalents Use a Stronger Base (e.g., NaH, LDA) no_reaction->stronger_base Yes optimize Re-run and Optimize no_reaction->optimize No high_dilution->optimize milder_conditions->optimize check_reagents Check Base Activity and Solvent Anhydrousness stronger_base->check_reagents check_reagents->optimize

Caption: Decision tree for troubleshooting low yields in azepine synthesis.

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Retrieved from [Link]

  • Reddy, T. J., et al. (2014). Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters, 16(4), 1100-1103. Retrieved from [Link]

  • Kaur, M., et al. (2021). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. [Image]. In Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Retrieved from [Link]

  • Bakkas, S., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives. RSC Advances. Retrieved from [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Retrieved from [Link]

  • Maier, D. I. H., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700-718. Retrieved from [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Retrieved from [Link]

  • Balaure, P., et al. (2012). Synthesis of New Dibenzo[b,f]azepine Derivatives. Revue Roumaine de Chimie, 57(11-12), 937-943. Retrieved from [Link]

  • Synthesis by high dilution principle. (n.d.). Retrieved from [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5288. Retrieved from [Link]

  • Dieckmann condensation. (n.d.). Grokipedia. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thorpe reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(11-12), 937-943. Retrieved from [Link]

  • Thorpe Ziegler Cyclization Search. (n.d.). Scribd. Retrieved from [Link]

  • Bhatt, V., et al. (2010). Synthesis of Some Novel Imidazolinone Derivatives withDibenzo(b,f)azepine Nucleus. Asian Journal of Chemistry, 18, 1248-1254. Retrieved from [Link]

  • Oestreich, M., et al. (2007). Novel synthesis of azepine derivatives via copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. Intramolecular addition of organocopper centers to the C-C triple bond. Organic Letters, 9(6), 1049-1052. Retrieved from [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. National Genomics Data Center. Retrieved from [Link]

  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Dieckmann condensation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. ResearchGate. Retrieved from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). NROChemistry. Retrieved from [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. Retrieved from [Link]

  • High dilution principle. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved from [Link]

  • Dieckmann condensation. (2023, February 22). Purechemistry. Retrieved from [Link]

  • Aeissen, E., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews. Retrieved from [Link]

  • Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. (2025). ChemRxiv. Retrieved from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

  • Dieckmann Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. (2011). PubMed. Retrieved from [Link]

  • Asymmetric syntheses of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Optimization of the 7‐membered ring formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). ACS Publications. Retrieved from [Link]

  • Strategies for constructing seven-membered rings: Applications in natural product synthesis. (n.d.). ScienceDirect. Retrieved from [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Intramolecular Cyclization of Amino Diesters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Byproduct Formation

Welcome to the technical support center for researchers navigating the complexities of intramolecular cyclization of amino diesters. This guide is structured to address the common and often frustrating challenges encountered during these reactions, particularly the formation of unexpected byproducts. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This document provides in-depth, experience-driven answers to your most pressing questions.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Dieckmann condensation on my N-substituted amino diester, but my yields are consistently low and I'm isolating a sticky, high-molecular-weight substance. What's happening?

A1: This is a classic sign of intermolecular polymerization competing with the desired intramolecular cyclization. Instead of one molecule cyclizing with itself, the enolate of one molecule reacts with the ester of another, leading to long-chain polymers. This side reaction becomes dominant when the formation of the desired ring is sterically or entropically disfavored.

  • Causality: Intramolecular reactions are concentration-dependent. At high concentrations, the probability of two different molecules colliding and reacting increases, favoring the intermolecular pathway. This is especially problematic when attempting to form medium or large rings (7-members or more), which have higher activation energy barriers for cyclization.[1][2]

  • Solution: Employ high-dilution conditions. By significantly reducing the concentration of the starting material (typically to ≤0.05 M), you decrease the frequency of intermolecular collisions, thereby favoring the intramolecular pathway. This technique, often referred to as the Ruggli-Ziegler dilution principle, is fundamental to successful macrocyclization and can be critical even for 6- or 7-membered rings.

Q2: My product's NMR and mass spec data are inconsistent with the expected β-keto ester. It seems the nitrogen has formed a double bond within the newly formed ring. What is this byproduct?

A2: You are likely observing the formation of an enamine .[3][4] The initial Dieckmann cyclization correctly forms the cyclic β-keto ester. However, the starting material contains a secondary amine, which can then react with the newly formed ketone carbonyl in a secondary, intramolecular condensation reaction.

  • Causality: The reaction of a secondary amine with a ketone or aldehyde yields an enamine.[5][6] In this case, the product of your primary reaction (the β-keto ester) contains both a secondary amine and a ketone within the same molecule, creating a perfect scaffold for a subsequent, often undesired, cyclization or rearrangement to form a stable enamine. This is driven by the formation of a conjugated system.

  • Solution:

    • Milder Work-Up: Avoid prolonged exposure to acidic or basic conditions during the work-up, as these can catalyze enamine formation. Neutralize the reaction mixture carefully at low temperatures.

    • Protecting Groups: If feasible for your synthesis, consider a protecting group for the nitrogen (e.g., Boc, Cbz) that can be removed after the cyclization is complete. This prevents the amine from participating in side reactions.

Q3: My starting material is an unsymmetrical diethyl ester, and I'm getting a mixture of two different ring-sized products. How can I control the regioselectivity?

A3: This issue arises from a lack of regioselectivity in the initial deprotonation step. Both α-carbons (carbons adjacent to the ester carbonyls) can be deprotonated, leading to two different enolates that can cyclize.[7][8]

  • Causality: Traditional bases like sodium ethoxide (NaOEt) are not very selective and can deprotonate multiple acidic sites, leading to a mixture of products often dictated by thermodynamic stability.[9]

  • Solution: To achieve regioselectivity, you must control which enolate forms. This is typically done by using a sterically hindered, non-nucleophilic base at low temperatures to favor the formation of the kinetic enolate (the enolate formed from deprotonation of the less sterically hindered α-hydrogen).

    • Recommended Bases: Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[1]

    • Conditions: Perform the deprotonation at low temperatures (e.g., -78 °C) in an aprotic solvent like THF before allowing the reaction to slowly warm. This ensures the less-hindered proton is removed selectively and irreversibly, leading to a single major cyclization product.

Troubleshooting Guide: Specific Byproducts & Mitigation Strategies

This section provides a deeper dive into common byproducts and offers structured solutions.

Observed Problem Probable Byproduct Underlying Cause Recommended Solution & Rationale
NMR shows mixed esters (e.g., ethyl and methyl). Transesterification ProductsThe alkoxide base used (e.g., NaOMe) does not match the alkyl group of the diester (e.g., diethyl ester).Match the base to the ester. Use sodium ethoxide (NaOEt) for ethyl esters, sodium methoxide (NaOMe) for methyl esters, etc. This prevents the base from acting as a nucleophile and swapping the ester group.[7]
Significant amount of starting material recovered; reaction won't go to completion. No Reaction / Reversible ReactionThe final deprotonation of the β-keto ester product is the driving force of the reaction. If the product has no α-hydrogen between the carbonyls, the equilibrium can lie towards the starting materials.Use a full equivalent of a strong base. The reaction is driven to completion by the irreversible deprotonation of the newly formed, highly acidic β-keto ester.[9][10] Using a stoichiometric amount of a strong, non-reversible base like NaH or KHMDS ensures the final product is captured as its enolate, shifting the equilibrium forward.
Product appears hydrolyzed (contains a carboxylic acid). Saponification ProductPresence of water in the reaction mixture under basic conditions.Ensure strictly anhydrous conditions. Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents (e.g., THF, toluene).[1][11] Water will hydrolyze the ester functionalities to carboxylates, which will not cyclize.

Mechanistic Deep Dive & Visualizations

Understanding the reaction pathways is critical for effective troubleshooting.

Core Mechanism: Dieckmann Condensation

The desired reaction is an intramolecular Claisen condensation. It proceeds through enolate formation, nucleophilic attack, and elimination of an alkoxide.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Elimination & Final Product A Amino Diester B Enolate Intermediate A->B  Base (e.g., NaH) - H₂ C Tetrahedral Intermediate B->C  Cyclization D Cyclic β-Keto Ester (Product Enolate) C->D  -OR⁻ E Final Product (After Acidic Workup) D->E  H₃O⁺ G cluster_intra Intramolecular Pathway (Desired) cluster_inter Intermolecular Pathway (Byproduct) Start Amino Diester + Base Enolate Enolate Intermediate Start->Enolate Cyclic Cyclic β-Keto Ester Enolate->Cyclic Favored at Low Concentration Dimer Dimer Enolate->Dimer Favored at High Concentration Polymer Polymer Dimer->Polymer Further Reaction

Caption: Competing reaction pathways based on concentration.

Byproduct Formation: Enamine Synthesis

The desired product can react further if the amine is not protected.

G KetoEster Cyclic β-Keto Ester (Desired Product) Iminium Iminium Ion Intermediate KetoEster->Iminium Intramolecular Condensation (-H₂O) Enamine Enamine Byproduct Iminium->Enamine Deprotonation

Caption: Pathway for the formation of an enamine byproduct.

Validated Experimental Protocols

Protocol 1: General Dieckmann Cyclization under High Dilution

This protocol is designed to minimize intermolecular polymerization.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add dry, non-polar solvent (e.g., Toluene, 200 mL for 10 mmol of substrate) to a three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the solvent and heat the suspension gently if required.

  • Substrate Addition: Dissolve the amino diester (1.0 equivalent) in a separate portion of the dry solvent (800 mL) and add it to the dropping funnel.

  • Slow Addition: Add the diester solution dropwise to the stirred NaH suspension over a period of 4-8 hours. A syringe pump is highly recommended for maintaining a slow, consistent addition rate. The slow addition maintains a very low instantaneous concentration of the substrate.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for an additional 12-20 hours, monitoring by TLC. [11]6. Work-Up: Cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., DCM or EtOAc) three times. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography. [11]

Protocol 2: Regioselective Cyclization using LDA

This protocol is for unsymmetrical diesters where kinetic control is required.

  • LDA Preparation (In Situ): Under an inert atmosphere at -78 °C (dry ice/acetone bath), add n-butyllithium (n-BuLi, 1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Add a solution of the unsymmetrical amino diester (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1-2 hours at this temperature to ensure complete formation of the kinetic enolate.

  • Cyclization: Remove the cooling bath and allow the reaction to warm slowly to room temperature. The intramolecular cyclization will occur during this warming phase. Monitor the reaction by TLC.

  • Work-Up: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction & Purification: Follow steps 7 and 8 from Protocol 1.

References

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]

  • Wikipedia. (2023). Dieckmann condensation. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Request PDF. Retrieved from [Link]

  • Knipp, R. J., & Tuley, A. (2012). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 17(9), 10896–10909. [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Chemistry Steps. Retrieved from [Link]

  • Master Organic Chemistry. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 25). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. JoVE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Boc-Protected Azepinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges in the purification of Boc-protected azepinones. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common issues encountered during the purification of this important class of N-heterocyclic ketones. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification strategies, and ensure the integrity of your compounds.

Introduction: The Unique Challenges of Boc-Protected Azepinones

Boc-protected azepinones are valuable intermediates in medicinal chemistry and organic synthesis. The seven-membered azepinone ring presents unique conformational flexibility, while the tert-butyloxycarbonyl (Boc) protecting group, though robust, has specific labilities that can complicate purification. Successful purification requires a nuanced understanding of the interplay between the properties of the azepinone core and the Boc group.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may face in the lab.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: My Boc-protected azepinone appears oily and is difficult to handle, even after removing the solvent. How can I obtain a solid product?

This is a common issue, as many Boc-protected intermediates are amorphous oils or low-melting solids. The presence of residual solvents or minor impurities can inhibit crystallization.

Answer:

Several techniques can be employed to induce solidification or crystallization:

  • High Vacuum Drying: Ensure all volatile impurities and residual solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 40-60 °C), for an extended period.[1]

  • Precipitation/Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, dichloromethane) and then add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether, hexanes, or cold water) dropwise while stirring vigorously.[1][2] This can cause the product to precipitate as a solid. Stirring the oily product with a poor solvent (trituration) can also induce solidification.[2]

  • Seed-Induced Crystallization: If you have a small amount of pure, solid material, you can use it as a seed crystal.[3][4] Dissolve the oil in a minimal amount of a suitable solvent and add the seed crystal. Allow the solution to stand undisturbed. Alternatively, add the seed crystal directly to the oil and let it stand for several hours to days.[3][4]

  • Solvent Vapor Diffusion: Dissolve your oily compound in a small amount of a relatively non-volatile solvent (e.g., THF or chloroform) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (e.g., n-pentane or diethyl ether).[1] The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystal growth.[1]

FAQ 2: I am observing partial or complete loss of the Boc group during purification. What is causing this and how can I prevent it?

The Boc group is notoriously sensitive to acidic conditions.[5] Accidental deprotection is a frequent challenge during purification.

Answer:

The primary cause of Boc group cleavage is exposure to acid. This can occur in several ways during purification:

  • Acidic Mobile Phases in HPLC: The use of trifluoroacetic acid (TFA) as an ion-pairing agent in reversed-phase HPLC is a common culprit.[5] Even at concentrations as low as 0.1%, TFA can cause gradual cleavage of the Boc group, especially if fractions are left standing for extended periods or concentrated at elevated temperatures.[5]

  • Acidic Nature of Silica Gel: Standard silica gel is inherently acidic and can cause degradation or deprotection of sensitive compounds.

  • Acidic Contaminants: Residual acid from the reaction workup can also lead to deprotection during storage or subsequent steps.

Solutions:

  • For HPLC:

    • Avoid or Minimize TFA: If possible, use a different mobile phase modifier like formic acid (less acidic than TFA) or an ammonium acetate buffer.[5]

    • Immediate Neutralization: If TFA is unavoidable, neutralize the collected fractions immediately with a mild base like triethylamine (TEA) or by passing them through a short plug of basic alumina.

    • Lyophilization: Instead of rotary evaporation, which concentrates the acid, freeze-dry the purified fractions.[5] If using a rotovap, co-evaporation with toluene can help azeotropically remove TFA.[5]

  • For Column Chromatography:

    • Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (e.g., 1% in the eluent), before packing the column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

FAQ 3: What are the common impurities I should expect in the synthesis of Boc-protected azepinones, and how do I get rid of them?

The impurity profile will depend on the synthetic route, but some common culprits can be anticipated.

Answer:

Common impurities often include:

  • Unreacted Starting Materials: Such as the parent azepinone or di-tert-butyl dicarbonate (Boc anhydride).

  • Deprotected Azepinone: The free amine resulting from inadvertent Boc group cleavage.

  • Di-Boc Species: In some cases, over-protection can occur.

  • Byproducts from the Synthesis: The nature of these will be specific to your reaction. For example, in syntheses starting from aryl azides, you might have byproducts from dimerization of the nitrene intermediate.

Purification Strategies:

ImpurityPolarity Relative to ProductRecommended Removal Method
Unreacted Azepinone (free amine)More polarSilica gel chromatography. The free amine will have a much lower Rf value.
Di-tert-butyl dicarbonate (Boc₂O)Less polarSilica gel chromatography. Boc₂O is non-polar and will elute quickly.
Deprotected AzepinoneMore polarSilica gel chromatography. Can also be removed by a liquid-liquid extraction with a dilute acid wash, provided the desired product is not acid-sensitive.
Di-Boc SpeciesLess polarCareful silica gel chromatography may separate these, as they are typically less polar than the mono-Boc product.

Part 2: Troubleshooting Guides

This section provides a more in-depth look at specific problems you might encounter during column chromatography and offers step-by-step solutions.

Troubleshooting Scenario 1: My Boc-protected azepinone is streaking or giving broad peaks during silica gel column chromatography.

Potential Causes and Solutions:

  • Cause 1: Compound Overloading: Too much crude material has been loaded onto the column relative to the amount of silica gel.

    • Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for good separation. Increase this ratio for difficult separations.

  • Cause 2: Poor Solubility in the Mobile Phase: The compound is precipitating on the column.

    • Solution: Choose a mobile phase system where your compound is more soluble. You may need to use a stronger (more polar) solvent system. If the compound is not soluble in the eluent, consider a "dry loading" technique.

      • Dry Loading Protocol:

        • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).

        • Add a small amount of silica gel to this solution to form a slurry.

        • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

        • Carefully load this powder onto the top of your packed column.

  • Cause 3: Interaction with Acidic Silica Gel: The slightly acidic nature of silica can lead to on-column decomposition or strong binding, causing tailing.

    • Solution: As mentioned in FAQ 2, use silica gel that has been pre-treated with a base like triethylamine.

Troubleshooting Scenario 2: My Boc-protected azepinone seems to be decomposing on the silica gel column.

Evidence of Decomposition: You observe many new spots on TLC analysis of the collected fractions that were not present in the crude mixture.

Potential Causes and Solutions:

  • Cause 1: Instability of the Azepinone Ring: While generally stable, some substituted azepinones or related lactams can be susceptible to ring-opening under acidic conditions.[5] The acidic surface of silica gel may catalyze this degradation.

    • Solution:

      • Deactivate the Silica: Use triethylamine-treated silica gel.

      • Switch Stationary Phase: Use neutral or basic alumina.

      • Minimize Contact Time: Use flash chromatography with positive pressure to speed up the elution, reducing the time your compound spends on the stationary phase.

  • Cause 2: Boc Group Cleavage: As discussed previously, the Boc group can be cleaved on acidic silica, and the resulting free amine might be unstable under the chromatographic conditions.

    • Solution: Follow the recommendations for preventing Boc deprotection outlined in FAQ 2.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Purification of N-Boc-hexahydro-1H-azepin-4-one by Silica Gel Chromatography

This protocol is adapted from established procedures for the purification of N-Boc-hexahydro-1H-azepin-4-one.[6]

Materials:

  • Crude N-Boc-hexahydro-1H-azepin-4-one

  • Silica gel (60-120 or 230-400 mesh)

  • Ethyl acetate

  • Petroleum ether (or hexanes)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point is a 1:3 mixture of ethyl acetate/petroleum ether. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, use the dry loading method described in Troubleshooting Scenario 1.

  • Elution:

    • Begin eluting with the chosen solvent system (e.g., 1:3 ethyl acetate/petroleum ether).

    • Collect fractions and monitor their composition by TLC.

    • If the product is slow to elute, the polarity of the mobile phase can be gradually increased.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-Boc-hexahydro-1H-azepin-4-one, which is typically a yellow oil.[6]

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow start Crude Boc-Protected Azepinone check_solid Is the product a solid? start->check_solid try_crystallization Attempt Recrystallization / Trituration check_solid->try_crystallization Yes oily_product Product is an oil or impure solid check_solid->oily_product No check_purity_cryst Is purity >98%? try_crystallization->check_purity_cryst pure_solid Pure Solid Product check_purity_cryst->pure_solid Yes column_chrom Perform Column Chromatography check_purity_cryst->column_chrom No oily_product->column_chrom check_purity_col Is purity sufficient? column_chrom->check_purity_col pure_oil Purified Product (Oil or Solid) check_purity_col->pure_oil Yes further_purification Consider Preparative HPLC check_purity_col->further_purification No further_purification->pure_oil

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Column Chromatography Issues

Troubleshooting_Column problem Poor Separation / Streaking cause1 Overloading? problem->cause1 cause2 Poor Solubility? cause1->cause2 No solution1 Reduce sample load (Silica:Crude > 30:1) cause1->solution1 Yes cause3 Silica Interaction? cause2->cause3 No solution2 Use 'Dry Loading' technique cause2->solution2 Yes solution3 Use neutralized silica or alumina cause3->solution3 Yes

Caption: Troubleshooting guide for common column chromatography problems.

References

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]

  • King, F. D., & Caddick, S. (2012). The acid-mediated ring opening reactions of α-aryl-lactams. Organic & Biomolecular Chemistry, 10(16), 3246-3252. Available at: [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Available at: [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Available at: [Link]

  • Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid. Available at: [Link]

Sources

Technical Support Center: Stability of tert-Butyl 3-oxo-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 3-oxo-azepine-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and address stability challenges, ensuring the integrity of your research.

Introduction to the Molecule: A Balance of Reactivity

Tert-butyl 3-oxo-azepine-1-carboxylate is a valuable synthetic intermediate, incorporating a seven-membered azepane ring, a ketone functionality, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of functional groups dictates its reactivity and stability profile. The Boc group is notoriously sensitive to acidic conditions, while the β-aminoketone moiety introduces a potential degradation pathway under neutral to basic conditions. Understanding this delicate balance is paramount for its successful application in multi-step syntheses.

Section 1: Stability Under Acidic Conditions

The primary concern under acidic conditions is the cleavage of the Boc protecting group. This reaction is often desired for deprotection but can be an unintended side reaction if not carefully controlled.

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I am observing premature cleavage of the Boc group during my reaction work-up with a mild aqueous acid. What is happening and how can I prevent it?

A1: The Boc group is highly susceptible to acid-catalyzed hydrolysis.[1][2] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. Even mild acids, especially at elevated temperatures or with prolonged exposure, can initiate this process.

Troubleshooting Strategies:

  • Minimize Exposure Time: Perform aqueous washes as quickly as possible.

  • Lower the Temperature: Conduct all acidic work-up steps at 0°C or below to decrease the rate of hydrolysis.

  • Use Weaker Acids: If permissible for your downstream chemistry, consider using very dilute solutions of weak acids (e.g., 1% citric acid) or buffered solutions.

  • Anhydrous Conditions: Whenever possible, perform reactions and work-ups under anhydrous conditions. The presence of water facilitates the hydrolysis of the Boc group.[1]

Q2: What are the optimal conditions for the intentional deprotection of the Boc group in tert-butyl 3-oxo-azepine-1-carboxylate?

A2: The choice of acid and solvent system is crucial for efficient and clean deprotection. Strong acids are typically required.[2]

Acid ReagentTypical Concentration & SolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM)0°C to Room Temp30 min - 2 hours
Hydrochloric Acid (HCl)4M in 1,4-Dioxane or Methanol0°C to Room Temp1 - 4 hours

Expert Insight: The rate of Boc cleavage can exhibit a second-order dependence on the concentration of HCl in some systems, meaning that small changes in acid concentration can have a significant impact on the reaction rate.[][4] It is advisable to start with milder conditions (lower concentration, lower temperature) and monitor the reaction progress closely by TLC or LC-MS to avoid potential side reactions involving the azepanone ring.

Q3: Besides Boc cleavage, are there other degradation pathways for the azepanone ring itself under acidic conditions?

A3: The azepanone ring, being a cyclic β-aminoketone, is generally stable under acidic conditions.[5] The protonation of the amine after Boc cleavage would further decrease the nucleophilicity of the nitrogen, inhibiting potential intramolecular reactions. However, under very harsh acidic conditions (e.g., concentrated strong acids at high temperatures), acid-catalyzed hydrolysis of the amide bond within the ring could theoretically occur, leading to ring-opening, though this is not a common degradation pathway under standard deprotection protocols.

Experimental Protocol: Monitoring Boc Deprotection Kinetics

This protocol allows for the determination of the optimal deprotection time for your specific substrate and conditions.

  • Reaction Setup: Dissolve tert-butyl 3-oxo-azepine-1-carboxylate (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.

  • Acid Addition: Add the deprotection reagent (e.g., TFA, 10 equivalents) dropwise to the stirred solution.

  • Sampling: At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by TLC or LC-MS to determine the ratio of starting material to the deprotected product.

  • Data Interpretation: Plot the percentage of deprotected product against time to determine the reaction endpoint.

Visualization: Acid-Catalyzed Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-Butyl Cation cluster_step3 Step 3: Deprotected Amine Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated H+ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Loss of tBu+ tBu_Cation tert-Butyl Cation + CO2 Carbamic_Acid->tBu_Cation Decarboxylation Final_Amine Free Amine

Caption: Mechanism of acid-catalyzed Boc deprotection.

Section 2: Stability Under Basic Conditions

While the Boc group is generally stable to a wide range of basic conditions, the β-aminoketone functionality within the azepane ring introduces a specific point of vulnerability.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: My compound is degrading when I use a non-nucleophilic organic base like DBU or triethylamine. What is the likely degradation pathway?

A1: The most probable degradation pathway is a retro-Michael (aza-Michael) reaction, which is a type of elimination reaction.[5] The presence of a base can facilitate the deprotonation of the α-carbon to the ketone, leading to the formation of an enolate. This can trigger the elimination of the Boc-protected amine, resulting in ring opening and the formation of an α,β-unsaturated ketone. This reaction can be surprisingly facile, even at neutral pH. One study on acyclic β-aminoketones reported rapid elimination at pH 7.4 with a half-life of less than 15 minutes.[5]

Troubleshooting Strategies:

  • Avoid Strong Bases: Whenever possible, use milder bases like potassium carbonate or cesium carbonate, especially at lower temperatures.

  • Control pH: If your reaction is in an aqueous or protic solvent, carefully buffer the system to maintain a pH below 7 if the desired transformation allows.

  • Protect the Ketone: If the ketone is not involved in the desired reaction, consider its temporary protection as a ketal. Ketal formation is typically performed under acidic conditions, so this would need to be done before introducing the Boc group or by carefully selecting orthogonal protecting groups.

Q2: Can I use strong nucleophilic bases like NaOH or KOH with tert-butyl 3-oxo-azepine-1-carboxylate?

A2: The use of strong nucleophilic bases like sodium hydroxide or potassium hydroxide is generally not recommended. In addition to the potential for the retro-aza-Michael reaction described above, these bases can also catalyze other side reactions:

  • Aldol Condensation: The enolate formed by deprotonation at the α-carbon can react with another molecule of the ketone, leading to aldol addition or condensation products.

  • Hydrolysis of the Carbamate: While generally stable, prolonged exposure to strong bases at elevated temperatures can lead to the hydrolysis of the carbamate bond.

  • Ring Opening: In extreme cases, nucleophilic attack at the carbonyl carbon of the carbamate could potentially lead to ring opening.

Q3: Are there any specific bases that are known to be compatible with this compound?

A3: For reactions requiring a base, weaker, non-nucleophilic bases are preferred.

BaseRecommended Use CasesPotential Issues
Potassium Carbonate (K₂CO₃)General purpose, mild baseCan still promote elimination at elevated temperatures.
Cesium Carbonate (Cs₂CO₃)Often used in palladium-catalyzed couplingsCan be more effective than K₂CO₃ at lower temperatures.
Diisopropylethylamine (DIPEA)Non-nucleophilic amine baseCan promote elimination, use with caution and at low temperatures.

Expert Insight: The choice of solvent can also play a role. Aprotic solvents are generally preferred over protic solvents when using basic conditions to minimize the potential for proton transfer steps that can facilitate elimination reactions.

Experimental Protocol: Assessing Stability to Basic Conditions

This protocol can be used to evaluate the stability of your compound to a specific base.

  • Reaction Setup: Dissolve tert-butyl 3-oxo-azepine-1-carboxylate (1 equivalent) in the chosen solvent in a round-bottom flask with a magnetic stirrer.

  • Base Addition: Add the base to be tested (e.g., triethylamine, 1.1 equivalents).

  • Temperature Control: Maintain the reaction at a constant temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction over time (e.g., 1, 4, and 24 hours) by taking aliquots and analyzing them by TLC or LC-MS.

  • Analysis: Look for the appearance of new spots on the TLC plate or new peaks in the LC-MS chromatogram that could indicate degradation products. Compare the amount of starting material remaining at each time point.

Visualization: Potential Degradation Pathway Under Basic Conditions

Basic_Degradation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Elimination (Retro-aza-Michael) Start tert-Butyl 3-oxo-azepine Enolate Enolate Intermediate Start->Enolate Base Ring_Opened Ring-Opened Product (α,β-unsaturated ketone) Enolate->Ring_Opened Elimination

Caption: Potential retro-aza-Michael degradation pathway.

Summary of Stability and Recommendations

ConditionBoc Group StabilityAzepanone Ring StabilityKey Considerations
Strong Acid (e.g., TFA, HCl)Labile Generally Stable Primary method for Boc deprotection. Control time and temperature to avoid side reactions.
Mild Acid (e.g., aq. citric acid)Potentially Labile Stable Minimize exposure time and temperature during work-ups.
Strong Base (e.g., NaOH, DBU)Generally Stable Unstable High risk of retro-aza-Michael elimination and aldol reactions. Avoid if possible.
Weak Base (e.g., K₂CO₃)Stable Potentially Unstable Use at low temperatures and monitor for elimination byproducts.
Nucleophiles Generally Stable Ketone is reactive The ketone can react with various nucleophiles.

Final Recommendation: The stability of tert-butyl 3-oxo-azepine-1-carboxylate is a delicate interplay between its constituent functional groups. A thorough understanding of the potential degradation pathways under both acidic and basic conditions is essential for its successful use. When in doubt, it is always prudent to perform small-scale stability tests under your proposed reaction conditions before proceeding with a larger-scale reaction.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International journal of pharmaceutics, 336(2), 208–214. [Link]

  • Vacondio, F., Silva, C., & Mor, M. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Pharmaceuticals, 5(12), 1266-1325. [Link]

  • Kaur, H., Kumar, S., & Singh, I. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1776-1801. [Link]

  • Beltrán, A., & Guisán, J. M. (2006). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Water research, 40(19), 3625–3632. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • ResearchGate. Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb...[Link]

  • Henderson, A., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic process research & development, 14(6), 1356–1361. [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5245. [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25359-25391. [Link]

  • Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]

  • Penn State Research Database. Degradation of alkylphenolic compounds in aqueous media by fenton and ultraviolet induced fenton reaction. [Link]

  • Reddit. Why are beta ketoacids instable and easily decarboxylate?[Link]

  • Sci-Hub. β-Aminoketones as prodrugs with pH-controlled activation. [Link]

  • ResearchGate. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. [Link]

  • McMurry, J. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry. [Link]

  • Organic Letters. Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]

  • Khan Academy. Mixed (crossed) aldol condensation. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • MDPI. Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. [Link]

  • Green Chemistry. Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. [Link]

  • ResearchGate. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]

  • PubMed. Stability and kinetics of degradation of imipenem in aqueous solution. [Link]

  • PubMed. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. [Link]

  • PubMed. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]

Sources

Technical Support Center: Optimizing Tetrahydroazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydroazepine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for improving reaction yields and overcoming common experimental hurdles. The synthesis of seven-membered rings like tetrahydroazepines is often challenging due to unfavorable kinetics and thermodynamics, which can lead to low yields and competing side reactions.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key synthetic procedures.

Section 1: General FAQs in Tetrahydroazepine Synthesis

This section addresses broad questions applicable to various synthetic strategies for forming the azepane core.

Q1: My intramolecular cyclization to form the tetrahydroazepine ring is giving a very low yield. What are the common causes and how can I fix it?

A1: Low yields in the formation of seven-membered rings are a frequent challenge. The primary culprits are typically slow cyclization kinetics and competing intermolecular reactions, such as polymerization.[1] Here is a systematic approach to troubleshoot this issue:

  • Employ High-Dilution Conditions: To favor the desired intramolecular reaction, it is crucial to minimize the probability of reactive intermediates encountering each other.

    • Low Concentration: Run the reaction at a very low concentration, typically in the range of 0.01 M to 0.001 M.[1]

    • Slow Addition: Utilize a syringe pump to add the substrate slowly over an extended period to a solution of the catalyst or reagents. This maintains a low instantaneous concentration of the starting material, further promoting intramolecular cyclization.[1]

  • Optimize Reaction Temperature: Temperature is a critical parameter that can significantly influence reaction rates and the prevalence of side reactions.

    • A systematic temperature screening is recommended. Lower temperatures may be necessary to suppress side reactions, such as the formation of smaller, more stable ring systems or elimination byproducts.[1][2] Conversely, some cyclizations may require elevated temperatures to overcome the activation energy barrier for ring formation.

  • Re-evaluate Your Catalyst: The choice of catalyst can dramatically alter the reaction outcome.

    • For acid-catalyzed cyclizations like the aza-Prins reaction, screen a variety of Lewis acids (e.g., FeBr₃, FeCl₃, InCl₃) and Brønsted acids (e.g., TFA, TsOH).[2][3] The nature of the counter-ion can also influence the reaction pathway.

    • For Ring-Closing Metathesis (RCM), the choice between Grubbs (G-I, G-II) and Hoveyda-Grubbs (HG-I, HG-II) catalysts can affect yield, E/Z selectivity, and functional group tolerance.[4]

Q2: How do I choose the best solvent for my tetrahydroazepine synthesis?

A2: Solvent choice can impact reactant solubility, reaction rate, and even product selectivity. There is no single "best" solvent, and the optimal choice is substrate and reaction-dependent.

  • For Aza-Prins Cyclizations: Anhydrous chlorinated solvents like dichloromethane (DCM) are commonly used and have proven effective.[2] It is critical to use dry solvents, as water can quench the Lewis acid catalyst and lead to undesired hydrolysis of intermediates.[2][5]

  • For Ring-Closing Metathesis: DCM is also a common choice. However, for substrates with coordinating functional groups that might poison the catalyst, less coordinating solvents should be considered. Ensure solvents are rigorously purified and degassed, as trace impurities can deactivate sensitive ruthenium catalysts.[6]

  • General Considerations: Always use anhydrous solvents when employing water-sensitive reagents like Lewis acids.[5] Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS in a few different solvents to identify the one that provides the cleanest reaction profile and highest yield.[5]

Q3: I'm struggling with the final purification of my tetrahydroazepine product. What are the best practices?

A3: Purification can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Flash Column Chromatography: This is the most common and effective method for purifying tetrahydroazepine derivatives.[7]

    • Solvent System Screening: Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to achieve good separation between your product and impurities.[7]

    • High-Quality Silica: Use high-quality silica gel for the best resolution.[7] Automated flash chromatography systems can improve separation efficiency and reproducibility.[7]

  • Acid-Base Extraction: If your product contains a basic nitrogen atom and is stable to pH changes, an acid-base extraction can be a powerful preliminary purification step to remove non-basic organic impurities.

  • Recrystallization/Distillation: If the product is a solid, recrystallization can be an excellent method for achieving high purity. For volatile, thermally stable liquid products, distillation under reduced pressure may be an option.

Section 2: Troubleshooting the Silyl Aza-Prins Cyclization (SAPC)

The silyl aza-Prins cyclization is a powerful modern method for synthesizing substituted tetrahydroazepines.[2] It involves the Lewis acid-catalyzed reaction of a homoallylic amine with an aldehyde, followed by a Peterson-type elimination.[2] A common issue is the competing formation of a thermodynamically favored five-membered pyrrolidine ring.[2]

Workflow for Troubleshooting Low Yield in SAPC

G start Low Yield or Mixture of Products check_byproduct Major byproduct observed? (e.g., by NMR or LC-MS) start->check_byproduct is_pyrrolidine Is it the 5-membered pyrrolidine byproduct? check_byproduct->is_pyrrolidine Yes no_byproduct No obvious byproduct, just low conversion check_byproduct->no_byproduct No optimize_temp Decrease Temperature (e.g., from RT to 0°C or -20°C) is_pyrrolidine->optimize_temp Yes optimize_catalyst Adjust Catalyst Loading (e.g., decrease from 0.2 to 0.1 equiv.) optimize_temp->optimize_catalyst recheck Re-analyze Yield & Purity optimize_catalyst->recheck recheck->optimize_temp Still a mixture success High Yield of Tetrahydroazepine Achieved recheck->success Problem Solved check_reagents Verify Reagent Quality (Anhydrous solvent? Fresh aldehyde?) no_byproduct->check_reagents increase_catalyst Increase Catalyst Loading or Reaction Time check_reagents->increase_catalyst increase_catalyst->recheck G cluster_0 Silyl Aza-Prins Cyclization (SAPC) Mechanism Amine Homoallylic Amine Iminium Iminium Ion Intermediate Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium LewisAcid Lewis Acid (e.g., FeBr3) LewisAcid->Aldehyde activates Carbocation Cyclized Carbocation (β-silyl stabilized) Iminium->Carbocation Intramolecular Cyclization (7-endo-trig) Product Tetrahydroazepine Carbocation->Product Peterson-type Elimination Byproduct Triphenylsilanol Carbocation->Byproduct

Caption: Simplified mechanism of the Silyl Aza-Prins Cyclization.

Section 3: Troubleshooting Ring Expansion Reactions (Schmidt & Beckmann)

Ring expansion reactions, such as the Schmidt and Beckmann rearrangements, are classic methods for synthesizing lactams, which are direct precursors to tetrahydroazepines.

Q3.1: My Schmidt reaction on a substituted cyclohexanone is giving poor regioselectivity, resulting in a mixture of two lactam products. How can I control which carbon migrates?

A3.1: The Schmidt reaction of an unsymmetrical ketone with hydrazoic acid (HN₃) can indeed lead to a mixture of regioisomeric amides. The selectivity is determined by which carbon substituent migrates to the nitrogen atom.

  • Causality - Migratory Aptitude: The migration is a concerted step where the group anti-periplanar to the departing nitrogen molecule (N₂) rearranges. The migratory aptitude generally follows the trend: aryl > alkyl. For different alkyl groups, the more sterically bulky or electron-donating group (the one better able to stabilize a positive charge) often migrates preferentially. The less substituted carbon rarely migrates. [5]* Solutions:

    • Substrate Control: If possible, design your substrate to have a strong electronic or steric bias. An electron-rich aromatic group will almost always migrate in preference to an alkyl group. [5] * Intramolecular Variant: The intramolecular Schmidt reaction, using a substrate with a tethered alkyl azide, offers much better control as the geometry of the cyclization dictates the outcome. [5]For these reactions to be effective, the azide and carbonyl must be separated by a four or five-atom tether. [5] * Choice of Acid: The acid catalyst can influence the reaction pathway. While strong Brønsted acids (H₂SO₄, TFA) are common, Lewis acids (e.g., TiCl₄) can sometimes alter the selectivity by coordinating to the carbonyl and azide groups differently. [8] Q3.2: I am observing tetrazole formation as a major byproduct in my Schmidt reaction. How can I suppress this?

A3.2: Tetrazole formation is a known side reaction in the Schmidt reaction, particularly with ketones. It arises from a [3+2] cycloaddition between the azide and an intermediate nitrilium ion.

  • Causality: This side reaction is often favored by certain reaction conditions, including the type of acid used and the presence of water.

  • Solution - Control Reaction Conditions: The formation of the desired amide versus the tetrazole byproduct can often be controlled by carefully managing the reaction conditions. For example, using trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid can be more effective at excluding water from the reaction compared to using solutions of hydrazoic acid, thereby shifting the equilibrium away from tetrazole formation. [5] Q3.3: My Beckmann rearrangement of a cyclohexanone oxime is giving low yields and fragmentation byproducts. What's going wrong?

A3.3: The Beckmann fragmentation is a common competing reaction, especially for oximes that can form a stable carbocation upon fragmentation.

  • Causality: Instead of the R-group migrating to the nitrogen, the C-C bond cleaves, leading to a nitrile and a carbocation intermediate. This is more likely if the migrating group (the one anti to the hydroxyl group) would form a stable tertiary or benzylic carbocation.

  • Solutions:

    • Reagent Selection: The choice of acid or activating agent is critical. Classic strong acids like sulfuric acid can promote fragmentation. Milder, more specialized reagents can favor the rearrangement. A wide array of catalysts have been developed, including TsCl, PCl₅, and various Lewis acids. [9]Screening different catalysts is the best approach.

    • Solvent and Temperature: Non-polar solvents and lower temperatures can sometimes suppress fragmentation by disfavoring the formation of separated, charged intermediates.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Silyl Aza-Prins Cyclization (SAPC)

(Adapted from Sinka, V. et al., J. Org. Chem., 2022) [2] Materials:

  • Homoallylic amine (1.0 equiv)

  • Aldehyde (1.2 - 1.5 equiv)

  • Anhydrous Iron(III) Bromide (FeBr₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (to make a 0.1 M solution with respect to the amine)

  • Nitrogen or Argon atmosphere

  • Standard glassware, magnetic stirrer, and cooling bath (ice/water)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic amine (1.0 equiv).

  • Dissolve the amine in anhydrous DCM to a concentration of 0.1 M.

  • Cool the solution to 0°C using an ice bath.

  • Add the aldehyde (1.2-1.5 equiv) to the stirred solution.

  • Add the FeBr₃ catalyst (0.1 equiv) in one portion. The solution may change color.

  • Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a hexane/ethyl acetate solvent system). The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding deionized water (approx. 10 mL per mmol of amine).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure tetrahydroazepine product. [7]

References

  • Schmidt Reaction. (2023). Chemistry LibreTexts. [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Ring-closing metathesis. (2023). Wikipedia. [Link]

  • Optimizing reaction conditions for azepane ring formation. (n.d.). BenchChem. Retrieved January 20, 2026, from a relevant BenchChem technical resource.
  • Schmidt reaction. (2023). Wikipedia. [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021). ACS Publications. [Link]

  • Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. (2006). CHIMIA. [Link]

  • Highlights of Schmidt Reaction in the Last Ten Years. (n.d.). Denmark Group, University of Illinois.
  • (a) Yield of ε-caprolactam in consecutive cycles of the Beckmann rearrangement... (n.d.). ResearchGate.
  • A stereoselective aza-Prins reaction: rapid access to enantiopure piperidines and pipecolic acids. (n.d.). Manuscript from a research group. Retrieved January 20, 2026.
  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Optimizing reaction conditions for azepane ring formation. (n.d.). BenchChem. Retrieved January 20, 2026, from a relevant BenchChem technical resource.
  • Sinka, V., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ACS Publications. [Link]

  • Azepines, Chemistry, Synthesis and Reactions. (n.d.). STM Journals.
  • Ring Closing Metathesis. (n.d.). Organic Chemistry Portal. [Link]

  • Peculiarities in Substitution Chemistry. (2021). Chemistry LibreTexts. [Link]

  • Formation of medium-size bridged ring systems via ring-closing metathesis... (2000). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Beckmann rearrangement. (2023). Wikipedia. [Link]

Sources

Technical Support Center: Stereochemical Control in Azepine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereochemical control in azepine ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing chiral azepine scaffolds. The inherent conformational flexibility and ring strain of the seven-membered azepine core present unique stereochemical challenges.[1] This resource provides in-depth, troubleshooting-focused answers to common questions encountered in the lab, grounding our advice in established literature and mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Foundational Concepts & General Issues

Question 1: I'm observing poor stereoselectivity (both diastereoselectivity and enantioselectivity) in my azepine ring-closing reaction. What are the most common culprits?

Answer: Low stereoselectivity in azepine synthesis is a frequent challenge stemming from the thermodynamic and kinetic complexities of forming a seven-membered ring.[1] Unlike smaller, more rigid rings, the transition states leading to different stereoisomers can be very close in energy. Here’s a systematic approach to troubleshooting:

  • Reaction Temperature: The energy difference between diastereomeric transition states can be small. Running the reaction at a lower temperature often enhances selectivity by favoring the pathway with the lower activation energy. Conversely, high temperatures can lead to product racemization or epimerization.[2]

  • Catalyst/Reagent Purity and Activity: The heart of any stereoselective reaction is the chiral controller.

    • Catalyst Deactivation: Transition metal catalysts can be poisoned by impurities in substrates or solvents. Ensure all materials are rigorously purified. For instance, in Pd(II)-catalyzed reactions, competitive coordination of impurities can impair stereocontrol.[3]

    • Chiral Auxiliary Integrity: If using a chiral auxiliary, ensure it is enantiomerically pure and that it was attached without any racemization.[4][5]

  • Solvent Effects: The solvent plays a critical role in stabilizing or destabilizing transition states. A solvent screen is often essential. Polar aprotic solvents might favor one outcome, while nonpolar solvents favor another. Photochemical syntheses of azepines, for example, show strong solvent dependency, with different optimal solvents for ortho- versus para-substituted precursors.[6]

  • Substrate Control vs. Reagent Control: Assess whether the existing stereocenters in your substrate are directing the reaction in an undesired way (a "mismatched" case). Sometimes, the inherent facial bias of the substrate opposes the preference of the chiral catalyst. Changing the catalyst or modifying the substrate's protecting groups can shift the balance toward reagent control.

A logical workflow for addressing low stereoselectivity is crucial.

G start Low Stereoselectivity (ee or dr) Observed check_purity Verify Purity of Catalyst, Ligand, & Starting Materials start->check_purity review_conditions Review Reaction Conditions (Temp, Solvent, Conc.) check_purity->review_conditions Purity Confirmed optimize_temp Optimize Reaction Temperature (Screen lower temperatures) review_conditions->optimize_temp screen_solvents Perform Solvent Screen optimize_temp->screen_solvents Improvement? outcome_success High Stereoselectivity Achieved optimize_temp->outcome_success Success! check_substrate Evaluate Substrate Control vs. Reagent Control screen_solvents->check_substrate Improvement? screen_solvents->outcome_success Success! check_substrate->outcome_success Success! outcome_fail Consult Further Literature or Expert check_substrate->outcome_fail No Improvement

Caption: Troubleshooting workflow for low stereoselectivity.

Category 2: Catalytic Asymmetric Synthesis

Question 2: My enantiomeric excess (ee) is low in a transition-metal-catalyzed azepine synthesis. How do I choose a better chiral ligand?

Answer: The choice of chiral ligand is paramount as it directly influences the geometry and electronics of the catalytic species, thereby creating the chiral environment for the reaction. There is no universal ligand, and the optimal choice depends heavily on the metal and the reaction mechanism.

Causality: The ligand's structure dictates the formation of a "chiral pocket" around the metal center. This pocket creates steric and electronic biases that favor the binding of the substrate in a specific orientation, leading to the preferential formation of one enantiomer.

Case Study: Pd(II)-Catalyzed Enantioselective C–H Olefination In the synthesis of N-stereogenic tribenzo[b,d,f]azepines, a palladium catalyst is used with a chiral ligand.[3] Initial screens often involve classes of ligands known to be effective for the metal .

Ligand TypeChiral Ligand ExampleResulting ee (%)Rationale for Performance
Monodentate Oxazoline (MOX)(S)-iPr-MOX10Insufficiently defined chiral environment.
Bidentate Bisoxazoline (BOX)Ph-BOX75Bidentate coordination creates a more rigid and defined chiral pocket.
Amino AcidL-pGlu-OH98The pyroglutamic acid (pGlu-OH) ligand proved optimal, likely due to its ability to engage in hydrogen bonding and form a highly organized transition state during the C-H activation step.[3]

Troubleshooting Steps:

  • Ligand Class Screening: If you are using a monodentate ligand and getting low ee, switch to a bidentate ligand of the same class (e.g., phosphoramidite to bis-phosphoramidite, BOX to PyBOX). Bidentate ligands generally offer better stereocontrol due to a more rigid catalyst structure.

  • Steric and Electronic Tuning: Within a ligand class, systematically vary the steric bulk of the substituents. For instance, in the synthesis of dibenzo[b,d]azepines via Cu-catalyzed reductive cyclization, ligands like (R,R)-Ph-BPE were highly effective, achieving >99% ee.[7] Modifying the phenyl groups on the phosphine could fine-tune the selectivity for a different substrate.

  • Consider Unconventional Ligands: Don't overlook amino acids or other ligands capable of secondary interactions (like H-bonding), as these can provide an additional layer of organization in the transition state.[3]

Question 3: I'm attempting an organocatalytic aza-Piancatelli rearrangement to form a bridged tetrahydrobenzo[b]azepine, but the diastereoselectivity is poor. What's going wrong?

Answer: The aza-Piancatelli rearrangement is a powerful cascade reaction that relies on a chiral Brønsted acid to control the stereochemistry of a 4-amino-cyclopentenone intermediate, which then undergoes an intramolecular Michael addition.[8][9] The stereocontrol is established during the initial rearrangement, which proceeds through a proposed 4-π electrocyclization similar to the Nazarov cyclization.[10][11]

Mechanism of Stereocontrol: The chiral Brønsted acid (e.g., a chiral phosphoric acid) protonates the 2-furylcarbinol, facilitating the formation of a pentadienylic cation. The counterion of the chiral acid then forms a chiral ion pair, shielding one face of the cation and directing the subsequent conrotatory ring-closure to favor one enantiomer of the trans-substituted cyclopentenone intermediate.[10][12][13] This intermediate's stereochemistry then dictates the outcome of the subsequent intramolecular Michael addition.

G cluster_0 Aza-Piancatelli Rearrangement cluster_1 Ring Closure A 2-Furylcarbinol + Aniline B Pentadienyl Cation (Chiral Ion Pair with H-A) A->B Chiral Brønsted Acid (H-A) C trans-4-Aminocyclopentenone (High ee & dr) B->C 4π Electrocyclization (Face selective) D Intramolecular Michael Addition C->D E Bridged Tetrahydrobenzo[b]azepine (Stereochemistry Preserved) D->E

Caption: Stereocontrol pathway in the aza-Piancatelli/Michael addition cascade.

Troubleshooting Poor Diastereoselectivity:

  • Acid Catalyst Choice: The structure of the chiral phosphoric acid is critical. Bulky groups (e.g., 3,5-(CF₃)₂C₆H₃) on the 3,3'-positions of the BINOL backbone are essential for creating a deep, protective chiral pocket. If your selectivity is low, consider switching to a more sterically demanding catalyst.[14]

  • Solvent and Additives: The reaction is highly sensitive to the solvent. Less polar solvents like chloroform or toluene are often preferred as they promote tighter ion pairing between the catalyst and the substrate, enhancing stereochemical communication.[9] Sometimes, the presence of molecular sieves is necessary to scavenge water, which can compete as a nucleophile and lead to achiral side products.[10]

  • Substrate Reactivity: Electron-donating groups on the aniline nucleophile can accelerate the reaction but may decrease selectivity by making the reaction less dependent on catalyst activation. Conversely, strongly electron-withdrawing groups may slow the reaction down, potentially allowing for side reactions or catalyst degradation.

Category 3: Chiral Auxiliary-Based Synthesis

Question 4: I'm using a chiral auxiliary to direct an alkylation for an azepine precursor, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Chiral auxiliaries function by being temporarily attached to a substrate, inducing facial selectivity for a subsequent reaction, and then being cleaved to reveal the chiral product.[4] Their effectiveness relies on their ability to force the reactive intermediate into a single, low-energy conformation that blocks one face from the incoming reagent.

Causality of Control (Evans Oxazolidinone Example): When an N-acylated Evans oxazolidinone is deprotonated to form an enolate, the bulky isopropyl or benzyl group on the auxiliary forces the enolate to adopt a specific planar conformation. Chelation of the metal cation (e.g., Li⁺, Na⁺) by both the enolate oxygen and the carbonyl oxygen of the auxiliary locks this conformation. The bulky substituent then acts as a steric shield, directing the incoming electrophile (e.g., an alkyl halide) to the opposite, less-hindered face.[5][15]

G cluster_0 Chiral Auxiliary Strategy A Attach Chiral Auxiliary (Xc) to Prochiral Substrate B Diastereoselective Reaction (e.g., Alkylation) A->B C Single Diastereomer Formed Preferentially B->C D Remove Chiral Auxiliary C->D E Enantiopure Product D->E

Sources

Technical Support Center: Troubleshooting N-Boc Deprotection of Complex Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of the tert-butoxycarbonyl (Boc) protecting group, particularly from complex amine substrates. Here, we move beyond simple protocols to delve into the causality behind common issues and provide field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection is not going to completion, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Incomplete deprotection is a frequent challenge, often rooted in substrate-specific factors or suboptimal reaction conditions.

Causality and Diagnosis:

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can physically block the approach of the acid catalyst, significantly slowing down the reaction rate.[1]

  • Insufficient Acid Strength or Concentration: The deprotection mechanism is acid-catalyzed.[2][3][4][5] If the acid is too weak or the concentration is too low, the reaction kinetics will be unfavorable. The reaction rate has been shown to have a second-order dependence on the acid concentration in some cases.[6]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin support does not swell adequately in the reaction solvent, the acidic reagent cannot efficiently access all the N-Boc protected sites within the polymer matrix.[1] Interestingly, 100% trifluoroacetic acid (TFA) may cause less swelling than a 55% TFA solution in dichloromethane (DCM).[1]

Solutions and Protocols:

  • Increase Acid Strength/Concentration:

    • For standard substrates: Switch from a dilute acid solution to a stronger one. For instance, if 20% TFA in DCM is failing, consider using 50% or even neat TFA.[7]

    • For acid-sensitive substrates: A more controlled approach is to use 4M HCl in 1,4-dioxane, which is highly effective and can offer better selectivity.[8][9][10]

  • Elevate the Reaction Temperature:

    • Gentle warming (e.g., to 40 °C) can often overcome the activation energy barrier for sterically hindered substrates. However, this must be done cautiously, as elevated temperatures can promote side reactions. Always monitor the reaction closely by TLC or LC-MS.

  • Optimize Solid-Phase Conditions:

    • Ensure proper resin swelling by using an appropriate solvent system. A pre-wash with the reaction solvent (e.g., DCM) before adding the TFA solution is crucial.[7]

Issue 2: Observation of Unexpected Side Products

Question: My reaction is complete, but my crude product analysis (HPLC/LC-MS) shows significant impurities. What are these side products and how can I prevent them?

Answer: The generation of the reactive tert-butyl cation during deprotection is the primary culprit for many side reactions.[2][5][11]

Causality and Diagnosis:

  • Alkylation of Nucleophilic Residues: The electrophilic tert-butyl cation can be "scavenged" by electron-rich functional groups within your molecule, leading to unwanted alkylation.[5][11] Common targets include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenol of tyrosine.[5][12]

  • Trifluoroacetylation: When using TFA for deprotection, the newly liberated free amine can sometimes be acylated by the trifluoroacetate counter-ion, forming a stable trifluoroacetamide adduct.[12]

Solutions and Protocols:

  • Employ Scavengers: The most effective strategy to prevent alkylation is to add "scavengers" to the reaction mixture. These are molecules that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.

    • Common Scavenger Cocktails: A widely used cocktail for peptide synthesis is a mixture of TFA, water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[5] Water helps to protonate the carbocation, and TIS acts as a reducing agent.

    • For Methionine-containing substrates: The thioether in methionine is susceptible to oxidation. Adding reducing agents like ammonium iodide or dimethyl sulfide (DMS) to the cleavage cocktail can prevent this.[1]

  • Avoid Trifluoroacetylation:

    • If trifluoroacetylation is a persistent issue, switch the deprotection reagent from TFA to 4M HCl in an organic solvent like 1,4-dioxane or ethyl acetate.[12][13] This eliminates the source of the trifluoroacetyl group.

Side Reaction Affected Residue(s) Preventative Measure Recommended Protocol
t-ButylationTrp, Met, Cys, TyrAddition of scavengersUse a cleavage cocktail such as TFA/H₂O/TIS (95:2.5:2.5).[5]
OxidationMetAddition of reducing agentsAdd dimethyl sulfide (DMS) to the cleavage cocktail.[1]
TrifluoroacetylationN-terminal AmineChange of acidic reagentUse 4M HCl in 1,4-dioxane instead of TFA.[12]
Issue 3: Deprotection in the Presence of Other Acid-Labile Groups

Question: My molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters, trityl groups). How can I selectively remove the N-Boc group without cleaving the others?

Answer: Achieving selectivity requires a careful choice of deprotection conditions that exploit the differential acid lability of the protecting groups.

Causality and Diagnosis:

  • Protecting Group Lability: Different acid-labile protecting groups have varying sensitivities to acid.[14][15] Generally, the N-Boc group is more labile than tert-butyl esters or ethers under specific conditions.[9][10] The stability of the carbocation formed upon cleavage is a key factor determining this lability.[14]

Solutions and Protocols:

  • Milder Acidic Conditions:

    • HCl in Dioxane: Using 4M HCl in anhydrous dioxane at room temperature for a short duration (e.g., 30 minutes) has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters and ethers.[8][9][10]

    • Lewis Acids: For certain substrates, particularly secondary amines, milder Lewis acids like zinc bromide (ZnBr₂) in DCM can selectively remove the Boc group.[16][17][18] This method may require longer reaction times (up to several days).[16][19]

  • Alternative Non-Acidic Methods:

    • Trimethylsilyl Iodide (TMSI): TMSI is an effective reagent for Boc deprotection under neutral conditions, which is particularly useful for substrates containing acid-sensitive functionalities or for water-soluble zwitterionic compounds.[20][21][22] This method can allow for direct isolation of the product without an aqueous workup.[21]

Visualizing the Deprotection Workflow

A logical approach is crucial when selecting a deprotection strategy. The following diagram outlines a decision-making workflow.

Deprotection_Workflow N-Boc Deprotection Strategy Selection start Start: N-Boc Protected Complex Amine acid_sensitive Does the substrate contain other acid-labile groups? start->acid_sensitive standard_deprotection Standard Acidic Deprotection: TFA/DCM or HCl/Dioxane acid_sensitive->standard_deprotection No selective_deprotection Selective Deprotection Required acid_sensitive->selective_deprotection Yes side_reactions Are side reactions (e.g., alkylation) a concern? standard_deprotection->side_reactions milder_acid Use Milder Acid Conditions: 4M HCl/Dioxane (short time) or ZnBr2/DCM selective_deprotection->milder_acid neutral_method Consider Neutral Methods: TMSI in MeCN/DCM selective_deprotection->neutral_method milder_acid->side_reactions end_product Purified Deprotected Amine neutral_method->end_product add_scavengers Add Scavengers: TIS, H2O, DMS side_reactions->add_scavengers Yes side_reactions->end_product No add_scavengers->end_product

Caption: Decision workflow for choosing a Boc deprotection method.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection? A1: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid (like TFA or HCl).[3][4][5] This protonation weakens the carbonyl C-O bond, leading to the cleavage and formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][5] The carbamic acid then rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[2][3][5] The liberated amine is subsequently protonated by the excess acid to form the corresponding salt.[3][4]

Q2: Why is the Boc group stable to bases? A2: The Boc group is a tert-butyl carbamate. The bulky tert-butyl group provides significant steric hindrance, which prevents nucleophilic attack by bases at the carbonyl carbon.[2] This stability makes it orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), a key principle in modern peptide synthesis.[2][23]

Q3: Are there "green" or more environmentally friendly methods for Boc deprotection? A3: Yes, research has focused on developing greener alternatives. One notable method is the use of hot water as the reaction medium, which can achieve deprotection without any additional catalysts or reagents.[24][25] Another approach involves using deep eutectic solvents (DES), such as a mixture of choline chloride and p-toluenesulfonic acid, which can serve as both the solvent and the catalyst.[26]

Q4: How do I purify my amine after deprotection? A4: Purification strategy depends on the properties of your final product.

  • Precipitation: If the deprotected amine is generated as a salt (e.g., hydrochloride or trifluoroacetate), it may precipitate from the reaction mixture upon addition of a less polar solvent like diethyl ether.[27] The solid can then be collected by filtration.

  • Extraction: If the product is soluble, a standard aqueous workup is performed. The reaction mixture is diluted, neutralized with a base (e.g., saturated sodium bicarbonate solution), and the free amine is extracted into an organic solvent.[28]

  • Resin Capture: A clever strategy involves using a strongly acidic ion-exchange resin (like Amberlyst 15). This resin can both catalyze the deprotection and capture the resulting amine product. The impurities and byproducts are washed away, and the pure amine is then released from the resin by treatment with a base.[29][30]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

This protocol is suitable for robust substrates without other acid-sensitive groups.

  • Preparation: Dissolve the Boc-protected amine (1 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents). If scavengers are needed, use a pre-mixed cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.[27]

Protocol 2: Selective Deprotection with HCl in 1,4-Dioxane

This method is ideal for substrates containing acid-labile esters or ethers.[8][9]

  • Preparation: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate).

  • Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is often complete in as little as 15 minutes.[10] Monitor closely by TLC to avoid deprotection of other groups.

  • Workup: Upon completion, the product often precipitates as the hydrochloride salt. If not, concentrate the mixture under reduced pressure.

  • Isolation: Add diethyl ether to the residue to induce precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[27]

Protocol 3: Lewis Acid Deprotection with Zinc Bromide

This is a milder alternative for sensitive secondary amines.[16][18]

  • Preparation: Dissolve the Boc-protected secondary amine (1 equivalent) in anhydrous DCM (10-15 mL per gram of substrate).

  • Reagent Addition: Add anhydrous zinc bromide (ZnBr₂, 2-4 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. This reaction can be slow, sometimes requiring 24-72 hours for completion.[16][19] Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an aqueous solution of sodium carbonate or another mild base. Extract the product with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[19]

References
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Common Organic Chemistry. Zinc Bromide. Available from: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available from: [Link]

  • Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471-3473. Available from: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Organic Process Research & Development. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Available from: [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

  • Molecules. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • American Chemical Society. N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Available from: [Link]

  • Synthetic Communications. Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TMSI. Available from: [Link]

  • RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • ResearchGate. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • Molecules. Understanding Acid Lability of Cysteine Protecting Groups. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - ZnBr2. Available from: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

  • GSK. Specific solvent issues with BOC deprotection. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • International Journal of Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

  • The Journal of Organic Chemistry. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Available from: [Link]

  • ResearchGate. Acid-labile protecting groups. Available from: [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC deprotection. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • The Journal of Organic Chemistry. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Available from: [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. Available from: [Link]

Sources

Technical Support Center: Minimizing t-Butylation in Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide and organic synthesis. As Senior Application Scientists, we understand that unwanted side reactions can compromise yield, purity, and project timelines. This guide provides in-depth troubleshooting for one of the most common issues in acid-mediated Boc deprotection: electrophilic alkylation by the tert-butyl cation. Here, we move beyond simple protocols to explain the underlying mechanisms, enabling you to make informed decisions to optimize your synthetic outcomes.

The Root Cause: Understanding the Mechanism of t-Butylation

Successful troubleshooting begins with a firm grasp of the reaction mechanism. The acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) group is designed to be a clean, efficient process. However, it generates a highly reactive intermediate that is the source of our problem.

The deprotection proceeds in three main steps[1][2][3]:

  • Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.

  • Cleavage: This protonation destabilizes the molecule, leading to the cleavage of the tert-butyl-oxygen bond. This step generates two species: an unstable carbamic acid and a relatively stable tertiary carbocation—the tert-butyl cation (t-Bu+) .[1][4]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide (CO₂) and the desired free amine, which is subsequently protonated by the excess acid to form a salt.[1][2]

The crux of the issue lies with the liberated tert-butyl cation. This potent electrophile will aggressively seek out any available nucleophile in the reaction mixture.[5] While it can deprotonate to form isobutylene gas or be quenched by a solvent or water, it can also attack electron-rich functional groups on your molecule of interest.[1] This unwanted reaction, known as t-butylation, results in the formation of persistent and often difficult-to-remove impurities.

Boc_Deprotection_Mechanism cluster_main Desired Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ (TFA) Carbamic_Acid Carbamic Acid + t-Bu⁺ Protonated->Carbamic_Acid Cleavage Product Deprotected Amine (Salt) + CO₂ Carbamic_Acid->Product Decarboxylation tBu_Cation t-Butyl Cation (t-Bu⁺) Nucleophile Nucleophilic Residue (Trp, Cys, Met, Tyr) tBu_Cation->Nucleophile Scavenger Scavenger (e.g., TIS, H₂O) tBu_Cation->Scavenger Side_Product t-Butylated Side Product Nucleophile->Side_Product + t-Bu⁺ Trapped Trapped/Neutralized Cation Scavenger->Trapped + t-Bu⁺ Troubleshooting_Workflow Start Incomplete Deprotection or Side Products Observed Check_Completion Is deprotection incomplete? Start->Check_Completion Check_Side_Products Are t-butylation side products confirmed by MS? Check_Completion->Check_Side_Products No Increase_Conditions Increase TFA concentration (e.g., 25% to 50%) or extend reaction time (e.g., 1h to 2h). Monitor by LC-MS/TLC. Check_Completion->Increase_Conditions Yes Add_Scavengers Incorporate a scavenger cocktail based on peptide sequence. (See Table 1) Check_Side_Products->Add_Scavengers Yes End Achieved Clean Deprotection Check_Side_Products->End No Increase_Conditions->Check_Side_Products Two_Stage For highly sensitive peptides (e.g., Cys-rich), consider a two-stage cleavage protocol. Add_Scavengers->Two_Stage If still problematic Add_Scavengers->End Two_Stage->End

Sources

Technical Support Center: Alternative Catalysts for Efficient Azepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Alternative Catalysts in Efficient Azepine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of synthesizing this privileged heterocyclic scaffold. Azepine derivatives are central to numerous pharmaceuticals and bioactive molecules, and their efficient synthesis is a critical endeavor in medicinal chemistry.[1][2] This resource moves beyond standard protocols to offer insights into the causality behind experimental choices, empowering you to overcome common challenges and optimize your synthetic routes.

I. Catalyst Selection: A Strategic Overview

The synthesis of a seven-membered ring system like azepine presents unique thermodynamic and kinetic hurdles.[1] The choice of catalyst is therefore paramount and dictates the reaction mechanism, substrate scope, and potential side reactions. This section provides a comparative overview of alternative catalytic systems beyond traditional methods.

Decision-Making Workflow for Catalyst Selection

CatalystSelection start Define Target Azepine Scaffold (e.g., dihydroazepine, azepinone, chiral azepine) substrate Analyze Substrate (Functional Groups, Stereocenters) start->substrate catalyst_class Select Catalyst Class substrate->catalyst_class transition_metal Transition Metal Catalysis (Au, Rh, Fe, Cu) catalyst_class->transition_metal organo Organocatalysis (Chiral Amines, Brønsted Acids) catalyst_class->organo bio Biocatalysis (Enzymes) catalyst_class->bio optimize Optimize Reaction Conditions (Solvent, Temperature, Ligands) transition_metal->optimize organo->optimize bio->optimize troubleshoot Troubleshoot Issues (Low Yield, Poor Selectivity) optimize->troubleshoot success Successful Synthesis optimize->success No Issues troubleshoot->optimize Re-optimize troubleshoot->success

Caption: A workflow for selecting an appropriate catalyst system for azepine synthesis.

II. Troubleshooting Guides & FAQs by Catalyst Type

This section is formatted in a question-and-answer style to directly address specific issues encountered during azepine synthesis with various alternative catalysts.

A. Gold-Catalyzed Azepine Synthesis

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools for synthesizing azepines through various annulation strategies, often involving propargyl esters.[3]

FAQs & Troubleshooting:

  • Q1: My gold-catalyzed [4+3] annulation of a propargyl ester and an α,β-unsaturated imine is giving a low yield. What are the likely causes?

    • A1: Low yields in these reactions can often be attributed to several factors:

      • Catalyst Choice and Stability: While Au(I) complexes can initiate the reaction, Au(III) salts like AuCl₃ often exhibit higher efficiency. If you are using Au(I), consider switching to an Au(III) catalyst. Catalyst decomposition can also be an issue. Ensure your catalyst is pure and handled under anhydrous conditions.

      • Ligand Effects: For Au(I) catalysis, the ligand plays a crucial role. While triphenylphosphine is common, N-heterocyclic carbene (NHC) ligands can sometimes offer improved stability and reactivity.

      • Substrate Electronics: The electronic properties of your substrates are critical. Electron-rich N-aryl groups on the imine generally lead to higher yields. Conversely, electron-withdrawing groups can diminish reactivity.

      • Reaction Conditions: Ensure your solvent is scrupulously dry. Dichloromethane is a common choice. Temperature can also be optimized; while many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.

  • Q2: I am observing significant side product formation in my gold-catalyzed reaction. What are these side products and how can I minimize them?

    • A2: A common side reaction is the formation of furan derivatives through a competing [3+2] cycloaddition pathway. To favor the desired [4+3] cycloaddition for azepine synthesis, consider the following:

      • Optimize Catalyst Loading: Increasing the catalyst loading may favor the desired pathway in some cases.

      • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable azepine product.

      • Substrate Modification: Modifying the substituents on the propargyl ester or the imine can influence the reaction pathway. For instance, bulkier substituents may sterically hinder the [3+2] cycloaddition.

B. Rhodium-Catalyzed Azepine Synthesis

Rhodium catalysts are particularly effective for synthesizing azepinones and other fused azepine derivatives through C-H activation strategies.[4]

FAQs & Troubleshooting:

  • Q1: My Rh(III)-catalyzed C-H activation/annulation reaction for azepinone synthesis is suffering from low yield and poor regioselectivity. How can I address this?

    • A1: These are common challenges in C-H activation chemistry. Here are some key areas to investigate:

      • Directing Group (DG) Efficiency: The choice and integrity of the directing group on your substrate are crucial for high regioselectivity. Ensure the DG is robust under the reaction conditions and is positioned to favor the desired C-H activation.

      • Oxidant and Additives: The choice of oxidant (e.g., Cu(OAc)₂) and additives (e.g., acetic acid) can significantly impact the reaction outcome. Screening different oxidants and additives is often necessary to optimize both yield and regioselectivity.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. Protic solvents like methanol or trifluoroethanol can sometimes promote the desired reaction.

      • Reaction Temperature and Time: C-H activation reactions can be sensitive to temperature. A systematic optimization of the temperature profile is recommended. Prolonged reaction times can sometimes lead to product decomposition or the formation of byproducts.

  • Q2: I am observing catalyst deactivation in my rhodium-catalyzed reaction. What are the potential causes and how can I mitigate this?

    • A2: Rhodium catalysts can be susceptible to deactivation through various mechanisms:

      • Formation of Inactive Rh Species: The catalyst can be reduced to an inactive Rh(I) or Rh(0) species. The presence of an appropriate oxidant is crucial to regenerate the active Rh(III) catalyst.

      • Product Inhibition: The azepine product itself can sometimes coordinate to the rhodium center and inhibit catalytic turnover. If this is suspected, consider strategies to remove the product from the reaction mixture as it forms, such as precipitation or extraction.

      • Substrate Impurities: Impurities in your starting materials or solvents, particularly those containing coordinating functional groups (e.g., sulfur-containing compounds), can poison the catalyst. Ensure all reagents and solvents are of high purity.

C. Iron-Catalyzed Azepine Synthesis

Iron catalysts offer a more sustainable and cost-effective alternative for azepine synthesis, with methods like the silyl aza-Prins cyclization being particularly noteworthy for preparing tetrahydroazepines.[5][6][7][8]

FAQs & Troubleshooting:

  • Q1: In my iron-catalyzed silyl aza-Prins cyclization, I am observing the formation of a five-membered ring (pyrrolidine) as a major side product. How can I favor the formation of the desired seven-membered azepine ring?

    • A1: The formation of a pyrrolidine byproduct is a known competing pathway in this reaction, arising from an intramolecular hydroamination.[5] To suppress this side reaction and promote the formation of the tetrahydroazepine, you can:

      • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) has been shown to significantly reduce the formation of the pyrrolidine byproduct.[5]

      • Adjust Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading (e.g., 10 mol%) at a lower temperature can improve the yield of the desired azepine.[8]

      • Choice of Iron Salt: While FeCl₃ is commonly used, other iron salts like FeBr₃ have been found to be more effective in suppressing the formation of the five-membered ring side product in certain cases.[6]

  • Q2: The yield of my iron-catalyzed azepine synthesis is inconsistent. What are the critical parameters to control?

    • A2: Iron-catalyzed reactions can be sensitive to reaction conditions. For consistent results, pay close attention to:

      • Anhydrous Conditions: Iron(III) salts are hygroscopic. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried.

      • Purity of Starting Materials: The purity of the silyl amine and the aldehyde is crucial. Impurities can chelate to the iron catalyst and inhibit its activity.

      • Rate of Addition: In some cases, slow addition of one of the reagents can help to maintain a low concentration of reactive intermediates and suppress side reactions.

D. Organocatalytic Azepine Synthesis

Organocatalysis provides an attractive metal-free approach to chiral azepines, often with high enantioselectivity.[9]

FAQs & Troubleshooting:

  • Q1: The enantioselectivity of my organocatalytic azepine synthesis is lower than expected. How can I improve it?

    • A1: Achieving high enantioselectivity in organocatalysis often requires careful optimization:

      • Catalyst Structure and Loading: The structure of the chiral organocatalyst is paramount. Even small changes to the catalyst's backbone or substituents can have a profound impact on stereochemical induction. Ensure the catalyst is of high purity and screen different catalyst loadings.

      • Solvent Effects: The solvent can influence the conformation of both the catalyst and the transition state. A thorough solvent screen is often necessary. Non-polar solvents sometimes provide higher enantioselectivity.

      • Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity, as it increases the energy difference between the diastereomeric transition states.

      • Additives: The presence of acidic or basic additives can significantly influence the reaction pathway and stereochemical outcome. Their effect should be systematically investigated.

  • Q2: My organocatalytic reaction is very slow. What can I do to increase the reaction rate without compromising enantioselectivity?

    • A2: Balancing reactivity and selectivity is a common challenge. Consider the following:

      • Catalyst Concentration: Increasing the catalyst loading can sometimes increase the reaction rate. However, monitor the enantioselectivity, as it may be affected.

      • Substrate Concentration: Increasing the concentration of the reactants can also accelerate the reaction.

      • Temperature: While lower temperatures are generally better for enantioselectivity, a modest increase in temperature may be necessary to achieve a reasonable reaction time. A careful balance must be struck.

      • Catalyst Activation: Some organocatalysts require pre-activation or the presence of a co-catalyst to achieve optimal activity.

E. Biocatalytic Azepine Synthesis

Biocatalysis, using enzymes like imine reductases (IREDs), offers a green and highly selective route to chiral azepines, particularly through asymmetric reductive amination.[10][11]

FAQs & Troubleshooting:

  • Q1: My biocatalytic reductive amination for azepine synthesis is showing low conversion. What are the potential issues?

    • A1: Low conversion in biocatalytic reactions can be due to several factors related to the enzyme and the reaction environment:

      • Enzyme Activity and Stability: Ensure the enzyme is active and stable under your reaction conditions (pH, temperature, solvent). Enzyme denaturation can lead to a complete loss of activity. Consider using an immobilized enzyme to improve stability and facilitate reuse.[12]

      • Cofactor Regeneration: Many reductive aminations require a cofactor like NADPH or NADH. An efficient cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is essential for high conversion.

      • Substrate Inhibition: High concentrations of the ketone or amine substrate can sometimes inhibit the enzyme, leading to a decrease in the reaction rate. Fed-batch or continuous addition of the substrate can help to mitigate this issue.

      • Product Inhibition: The azepine product may also inhibit the enzyme. Strategies to remove the product in situ, such as extraction or precipitation, can improve the overall conversion.

  • Q2: The enantioselectivity of my biocatalytic reaction is not as high as expected. What can I do?

    • A2: While enzymes are generally highly selective, several factors can influence the enantiomeric excess (ee) of the product:

      • Enzyme Selection: Not all IREDs will provide high enantioselectivity for a given substrate. It is often necessary to screen a panel of different enzymes to find the one with the best performance.

      • Reaction Conditions: pH and temperature can affect the enzyme's conformation and, consequently, its stereoselectivity. Fine-tuning these parameters can sometimes lead to an improvement in ee.

      • Co-solvents: The presence of organic co-solvents, often necessary to solubilize the substrates, can impact the enzyme's selectivity. Screening different co-solvents and their concentrations is recommended.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Gold(III)-Catalyzed Intermolecular [4+3] Annulation for Dihydroazepine Synthesis

This protocol is adapted from a published procedure for the synthesis of dihydroazepines from propargyl esters and α,β-unsaturated imines.

Materials:

  • Propargyl ester (1.0 equiv)

  • α,β-Unsaturated imine (1.2 equiv)

  • AuCl₃ (5 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the α,β-unsaturated imine and anhydrous DCM.

  • Add the propargyl ester to the solution.

  • In a separate vial, weigh the AuCl₃ and dissolve it in a small amount of anhydrous DCM.

  • Add the AuCl₃ solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Iron(III)-Catalyzed Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis[5][8]

This protocol is based on a published procedure for the synthesis of tetrahydroazepines.[5][8]

Materials:

  • 1-Amino-3-triphenylsilyl-4-pentene derivative (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • FeBr₃ (10 mol%)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the 1-amino-3-triphenylsilyl-4-pentene derivative and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the aldehyde to the cooled solution.

  • Add FeBr₃ to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic and aqueous layers. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Organocatalytic Enantioselective Azepine Synthesis

This protocol is a general guideline for an organocatalyzed reaction and may require optimization for specific substrates and catalysts.

Materials:

  • Starting material (e.g., a pro-chiral precursor) (1.0 equiv)

  • Reagent (e.g., an electrophile or nucleophile) (1.2 equiv)

  • Chiral organocatalyst (e.g., a chiral amine or Brønsted acid) (10-20 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Additive (if required, e.g., an acid or base)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -20 °C, -78 °C).

  • Add the starting material to the catalyst solution.

  • Slowly add the reagent to the reaction mixture over a period of time using a syringe pump.

  • Stir the reaction at the specified temperature for the required duration, monitoring by TLC or chiral HPLC.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

IV. Data Summary: Catalyst Performance Comparison

Catalyst SystemTypical SubstratesKey AdvantagesCommon Challenges
Gold Catalysis Propargyl esters, α,β-unsaturated iminesMild reaction conditions, high functional group tolerancePotential for side reactions (e.g., furan formation), catalyst cost
Rhodium Catalysis Benzamides, α,β-unsaturated aldehydes/ketonesHigh efficiency for C-H activation, access to complex fused systemsHigh catalyst cost, potential for catalyst deactivation, regioselectivity issues
Iron Catalysis Silyl amines, aldehydesLow cost, sustainable, good for tetrahydroazepine synthesisSensitivity to air and moisture, potential for side reactions (pyrrolidine formation)
Organocatalysis Varies widely based on reaction typeMetal-free, high enantioselectivity, mild conditionsCan be slow, requires careful optimization of reaction conditions for high ee
Biocatalysis Ketones, aminesHigh enantioselectivity, green and sustainableSubstrate scope limitations, potential for enzyme inhibition, requires aqueous media

V. Concluding Remarks

The development of alternative catalysts has significantly expanded the synthetic chemist's toolbox for the efficient construction of azepine scaffolds. Each catalytic system presents a unique set of advantages and challenges. A thorough understanding of the reaction mechanism and careful optimization of reaction parameters are crucial for success. This technical support center provides a foundation for troubleshooting common issues and rationally designing experimental strategies. As the field continues to evolve, a combination of mechanistic understanding and empirical optimization will remain key to unlocking the full potential of these powerful catalytic methods in the synthesis of novel azepine-containing molecules for drug discovery and beyond.

VI. References

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. Organic Chemistry Portal. [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. FAO AGRIS. [Link]

  • Zhu, D., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8353–8360. [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Huang, S., et al. (2021). Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements. Angewandte Chemie International Edition, 60(39), 21486-21493. [Link]

  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. International Journal of Minerals, 02(02), 35-45. [Link]

  • Rh(III)-catalyzed intramolecular process to form azepinone derivatives. ResearchGate. [Link]

  • Shapiro, N. D., Shi, Y., & Toste, F. D. (2009). Gold-catalyzed [3+3]-annulation of azomethine imines with propargyl esters. Journal of the American Chemical Society, 131(33), 11654–11655. [Link]

  • Shapiro, N. D., Shi, Y., & Toste, F. D. (2009). Gold-Catalyzed [3+3]-Annulation of Azomethine Imines with Propargyl Esters. Journal of the American Chemical Society, 131(33), 11654-11655. [Link]

  • Wu, J. H., et al. (2025). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement. Angewandte Chemie International Edition. [Link]

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PubMed Central. [Link]

  • Jalal, S., et al. (2014). Efficient synthesis of functionalized dihydroquinolines, quinolines and dihydrobenzo[b]azepine via an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne tethered 2-amino benzaldehyde/acetophenone derivatives. Organic & Biomolecular Chemistry, 12(11), 1759-70. [Link]

  • Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. ResearchGate. [Link]

  • Darwish, K. M., & Al-Tarbali, N. I. (2025). Azepines, Chemistry, Synthesis and Reactions. STM Journals. [Link]

  • Duan, P., et al. (2014). Rhodium(III)-catalyzed C-H activation/[4+3] annulation of N-phenoxyacetamides and α,β-unsaturated aldehydes: an efficient route to 1,2-oxazepines at room temperature. Chemical Communications. [Link]

  • Wang, H., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 2947-2956. [Link]

  • Shapiro, N. D., & Toste, F. D. (2009). Gold-catalyzed [3+3]-annulation of azomethine imines with propargyl esters. SciSpace. [Link]

  • Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. PubMed. [Link]

  • Shapiro, N. D., Shi, Y., & Toste, F. D. (2009). Gold-catalyzed [3+3]-annulation of azomethine imines with propargyl esters. SciSpace. [Link]

  • Shapiro, N. D., Shi, Y., & Toste, F. D. (2009). Gold-catalyzed [3+3]-annulation of azomethine imines with propargyl esters. PubMed. [Link]

  • Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. PubMed. [Link]

  • Lee, C.-J., et al. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research, 56(13), 1667–1681. [Link]

  • Efficient isolated iron catalysts for selective arylamines synthesis using waste H2S as hydrogen source. ResearchGate. [Link]

  • Problem Solving in Enzyme Biocatalysis. ResearchGate. [Link]

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Royal Society of Chemistry. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Shapiro, N. D., Shi, Y., & Toste, F. D. (2009). Gold-Catalyzed [3+3]-Annulation of Azomethine Imines with Propargyl Esters. Journal of the American Chemical Society, 131(33), 11654-11655. [Link]

  • Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. Royal Society of Chemistry. [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. PubMed Central. [Link]

  • Ru-Catalyzed Direct Asymmetric Reductive Amination of Bio-Based Levulinic Acid and Ester for the Synthesis of Chiral Pyrrolidinone. PubMed. [Link]

  • Recent developments and challenges of biocatalytic processes in the pharmaceutical industry. ResearchGate. [Link]

  • Lyaskovskyy, V., et al. (2007). Novel synthesis of azepine derivatives via copper-mediated cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. Intramolecular addition of organocopper centers to the C-C triple bond. Organic Letters, 9(6), 1049-52. [Link]

  • Iron(III)-Catalyzed Synthesis of 2-Alkyl Homoallyl Sulfonyl Amides: Antiproliferative Study and Reactivity Scope of Aza-Prins Cyclization. ResearchGate. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Recent Advances in Biocatalysis for Drug Synthesis. PubMed Central. [Link]

  • Kumar, A., & Prabhu, K. R. (2020). Rhodium(III)-Catalyzed C-H Activation: A Cascade Approach for the Regioselective Synthesis of Fused Heterocyclic Lactone Scaffolds. The Journal of Organic Chemistry, 85(5), 3548–3559. [Link]

  • Kumar, A., & Prabhu, K. R. (2020). Rhodium(III)-Catalyzed C–H Activation: A Cascade Approach for the Regioselective Synthesis of Fused Heterocyclic Lactone Scaffolds. Sci-Hub. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel heterocyclic scaffolds is paramount. The azepine core, a seven-membered nitrogen-containing ring, is a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, a key synthetic intermediate.

Given the nascent availability of direct experimental spectra for this specific N-Boc protected azepinone, this guide will employ a comparative approach. We will first dissect the published NMR data for a closely related analogue, 1-methyl-1H-azepin-3(2H)-one, to establish a baseline understanding of the azepinone ring system's spectral characteristics. Subsequently, we will predict and rationalize the ¹H and ¹³C NMR spectra of the title compound, drawing upon fundamental principles of NMR spectroscopy and the known electronic effects of the tert-butyloxycarbonyl (Boc) protecting group. This predictive analysis serves as a powerful tool for researchers in anticipating the spectral features of this and similar compounds.

The Azepinone Scaffold: A Comparative Analysis

The substitution on the nitrogen atom of the azepine ring significantly influences the electronic environment of the entire molecule, leading to discernible shifts in the NMR spectra. To appreciate the impact of the N-Boc group, we will first examine the NMR data for the N-methyl analogue.

¹H and ¹³C NMR of 1-methyl-1H-azepin-3(2H)-one

The NMR parameters for the 1-methyl derivative of the 1H-azepin-3(2H)-one system have been previously reported and provide a solid foundation for our comparative analysis.[1][2][3][4][5]

Table 1: ¹H and ¹³C NMR Data for 1-methyl-1H-azepin-3(2H)-one

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Couplings (J, Hz)
23.5762.25²JH-H = 3.7 (with H at C2), ³JH-H with H at C4 and C7 ≈ 4
3-180.21-
46.17123.33³JH-H with H at C5 = 11.0
56.84142.01³JH-H with H at C4 = 11.0, ³JH-H with H at C6 = 9.1
65.1799.41³JH-H with H at C5 = 9.1, ³JH-H with H at C7 = 7.2
76.72147.19³JH-H with H at C6 = 7.2
N-CH₃Not specifiedNot specifiedUnresolved coupling to H at C2 and C7

The Influence of the N-Boc Protecting Group

The replacement of the N-methyl group with an N-Boc group introduces two key changes that will be reflected in the NMR spectra:

  • Electronic Effects: The Boc group is electron-withdrawing, which will deshield the adjacent protons and carbons. This effect is most pronounced at the C2 and C7 positions of the azepine ring.

  • Characteristic Boc Signals: The Boc group itself gives rise to highly characteristic signals in both the ¹H and ¹³C NMR spectra, serving as a definitive marker for its presence.

Predicted ¹H and ¹³C NMR Characterization of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Based on the foundational data from the N-methyl analogue and the known electronic and structural effects of the N-Boc group, we can predict the NMR spectra for the title compound.

Table 2: Predicted ¹H and ¹³C NMR Data for tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)MultiplicityRationale for Prediction
2~3.8 - 4.0~50 - 55TripletDeshielded relative to the N-methyl analogue due to the electron-withdrawing Boc group. Coupling to protons at C7.
3-~205 - 210-The carbonyl carbon is expected in this region for a saturated ketone.
4~2.5 - 2.7~40 - 45TripletAliphatic protons adjacent to a carbonyl group.
5~1.8 - 2.0~25 - 30QuintetAliphatic protons coupled to protons at C4 and C6.
6~2.4 - 2.6~40 - 45TripletAliphatic protons adjacent to the nitrogen, deshielded.
7~3.6 - 3.8~50 - 55TripletDeshielded due to the adjacent nitrogen and the Boc group. Coupling to protons at C2.
Boc-C(CH₃)₃~1.4 - 1.5~28SingletCharacteristic signal for the nine equivalent protons of the tert-butyl group.
Boc-C(CH₃)₃-~80-Characteristic signal for the quaternary carbon of the tert-butyl group.
Boc-C=O-~155-Carbonyl of the carbamate.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for the characterization of azepinone derivatives.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
  • Ensure the sample is fully dissolved; gentle vortexing may be applied.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Tune and shim the probe for the specific sample.
  • Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:
  • Pulse sequence: zg30
  • Number of scans: 16-32
  • Spectral width: ~16 ppm
  • Acquisition time: ~2-3 seconds
  • Relaxation delay: 2 seconds
  • Process the spectrum with Fourier transformation, phase correction, and baseline correction.
  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
  • Use the following typical parameters:
  • Pulse sequence: zgpg30
  • Number of scans: 1024 or more, depending on sample concentration
  • Spectral width: ~240 ppm
  • Acquisition time: ~1 second
  • Relaxation delay: 2 seconds
  • Process the spectrum similarly to the ¹H spectrum.
  • Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

4. 2D NMR Experiments (Optional but Recommended):

  • For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

Visualizing the Structures and Analytical Workflow

cluster_0 Molecular Structures cluster_1 NMR Analysis Workflow Target tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate Comparator 1-methyl-1H-azepin-3(2H)-one A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Data Processing B->D C->D E Spectral Interpretation & Comparison D->E

Caption: Molecular structures and the general workflow for NMR analysis.

Conclusion

The structural characterization of novel heterocyclic compounds is a cornerstone of modern chemical research. While direct experimental data for tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is not yet widely available, a detailed understanding of its ¹H and ¹³C NMR spectra can be achieved through a comparative analysis with known analogues and the application of fundamental spectroscopic principles. The predicted spectral data provided in this guide, based on the well-characterized 1-methyl-1H-azepin-3(2H)-one, offers a robust framework for researchers to identify and characterize this and similar N-Boc protected azepinones. The distinct signals of the Boc group, coupled with the anticipated shifts in the azepine ring, provide a clear and reliable method for structural verification.

References

  • McNab, H., & Monahan, L. C. (1990). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 3159-3163.
  • ChemInform Abstract: Azepinones. Part 2. 1H and 13C NMR Spectra of 1‐Substituted, 1,2‐Disubstituted, and 1,2,2‐Trisubstituted 1H‐Azepin‐3(2H)‐ones. (1991). ChemInform, 22(7).
  • Azepinones. Part 2.' l H and 13C NMR Spectra of I -Substituted, 1,2-Disubstituted - RSC Publishing. (n.d.). Retrieved from [Link]

  • Azepinones. Part 2. 1 H and 13 C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1 H -azepin-3(2 H )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/P19900003159. (n.d.). Retrieved from [Link]

  • tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

Sources

Mass spectrometry analysis of tert-butyl 3-oxo-azepine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl 3-oxo-azepine-1-carboxylate

Introduction

In the landscape of modern drug discovery and development, the structural and quantitative analysis of synthetic intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Tert-butyl 3-oxo-azepine-1-carboxylate is a crucial heterocyclic building block, frequently employed in the synthesis of novel azepine derivatives, a class of compounds with a wide spectrum of pharmacological activities.[1] The inherent flexibility of the seven-membered azepine ring allows for the creation of diverse molecular scaffolds targeting various biological pathways. Given its role as a key intermediate, a robust and reliable analytical methodology for its characterization is not merely a procedural step but a fundamental requirement for quality control and impurity profiling.[2][3]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose.[] It offers unparalleled sensitivity and specificity, enabling the precise determination of molecular weight, elucidation of chemical structure through fragmentation analysis, and quantification at trace levels.[5] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of various mass spectrometry strategies for the analysis of tert-butyl 3-oxo-azepine-1-carboxylate. We will explore the causality behind experimental choices, from ionization source selection to fragmentation analysis, providing field-proven insights and detailed protocols to empower researchers in their analytical workflows.

Analyte at a Glance: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for developing any successful MS method. These properties dictate its behavior in the LC mobile phase, its efficiency of ionization, and its fragmentation pattern.

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C₁₁H₁₉NO₃[6]
Molecular Weight 213.27 g/mol [6]
Monoisotopic Mass 213.13649347 Da[6]
Key Structural Features N-Boc-protected amine, cyclic ketone, seven-membered azepine ring

The molecule's structure presents distinct features that inform our analytical strategy:

  • The N-Boc (tert-butoxycarbonyl) group: A bulky, non-polar protecting group that is thermally labile and prone to characteristic fragmentation.[7][8]

  • The Carbamate Linkage: A polar functional group that can influence chromatographic retention and ionization.

  • The Cyclic Ketone: A polar moiety and a potential site for protonation and characteristic fragmentation, such as the neutral loss of carbon monoxide.[9][10]

The Crucial First Step: A Comparative Analysis of Ionization Techniques

The interface between the liquid chromatograph and the mass spectrometer—the ionization source—is the most critical decision point in the analytical workflow. The choice of ionization technique directly impacts sensitivity, specificity, and the types of ions generated. For a molecule like tert-butyl 3-oxo-azepine-1-carboxylate, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

Causality: ESI is a soft ionization technique ideal for polar and moderately polar molecules that are soluble and stable in a liquid matrix.[11] Given the presence of the ketone and carbamate functional groups, tert-butyl 3-oxo-azepine-1-carboxylate is an excellent candidate for ESI. Ionization occurs by creating a fine spray of charged droplets from which solvent evaporates, ultimately yielding gas-phase analyte ions, typically with minimal in-source fragmentation.[9]

  • Expected Ions: Primarily the protonated molecule [M+H]⁺. Adduct formation with cations present in the mobile phase (e.g., sodium [M+Na]⁺ or ammonium [M+NH₄]⁺) is also common and can be useful for confirmation.[12]

  • Advantages: High sensitivity for polar analytes, broad applicability to a wide range of compounds, and compatibility with standard reversed-phase LC conditions.

  • Limitations: Susceptibility to ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte, potentially reducing sensitivity.[13]

Atmospheric Pressure Chemical Ionization (APCI)

Causality: APCI is a gas-phase ionization technique that is well-suited for small, thermally stable molecules of moderate to low polarity.[14][15] The LC eluent is vaporized in a heated tube, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or charge exchange reactions.[11] This makes APCI a robust alternative to ESI, especially if matrix effects are a concern.

  • Expected Ions: Predominantly the protonated molecule [M+H]⁺. Radical cations M·⁺ can also be formed.[15]

  • Advantages: Generally less prone to matrix-induced ion suppression compared to ESI.[16] It can successfully ionize compounds that show a poor response in ESI.

  • Limitations: The analyte must be sufficiently volatile and thermally stable to withstand the high temperatures of the vaporizer (typically 350-500 °C).[11]

Head-to-Head Performance Comparison

The optimal choice between ESI and APCI often requires empirical evaluation. Below is a summary of expected performance characteristics for the analysis of tert-butyl 3-oxo-azepine-1-carboxylate.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Justification
Primary Ion [M+H]⁺[M+H]⁺Both techniques are efficient at protonating the analyte.
Sensitivity Potentially higher due to the polar nature of the analyte.May be lower, but more robust in complex matrices.ESI is often more sensitive for polar compounds.[12][13]
Matrix Effects More susceptible to ion suppression.Less susceptible to ion suppression.The gas-phase nature of APCI mitigates some matrix interferences.[13][16]
Adduct Formation Common ([M+Na]⁺, [M+NH₄]⁺)Less commonESI's solution-phase mechanism facilitates adduct formation.
Applicability Ideal for routine quantitative and qualitative analysis.Excellent for confirmation and when analyzing complex samples (e.g., crude reaction mixtures, biological matrices).The choice depends on the application's specific needs for sensitivity versus robustness.

Experimental Protocols & Workflows

A self-validating protocol is one where the results provide inherent confirmation of the process. The following protocols are designed with this principle in mind, integrating system suitability checks and quality controls.

Workflow for Method Selection and Analysis

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Evaluation prep Prepare 1 mg/mL stock in Methanol Dilute to 1 µg/mL in 50:50 ACN:H₂O lc Inject onto C18 Column Gradient Elution (Water/ACN with 0.1% Formic Acid) prep->lc ion_select Ionization Source Comparison (ESI vs. APCI) lc->ion_select esi ESI Analysis (Positive Mode) ion_select->esi High Polarity apci APCI Analysis (Positive Mode) ion_select->apci Moderate Polarity / High Matrix ms_scan Full Scan MS (m/z 50-500) esi->ms_scan apci->ms_scan msms_scan MS/MS of [M+H]⁺ (m/z 214.1) ms_scan->msms_scan eval Compare S/N Ratio, Linearity, and Robustness Select Optimal Method msms_scan->eval

Caption: General workflow for method development and analysis.

Protocol 1: LC-MS/MS for Targeted Quantification

This protocol is designed for sensitive and selective quantification, such as in pharmacokinetic studies or for monitoring low-level impurities.

  • Sample Preparation:

    • Prepare a stock solution of tert-butyl 3-oxo-azepine-1-carboxylate at 1 mg/mL in methanol.

    • Create a series of calibration standards by serial dilution in 50:50 acetonitrile/water, ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[17]

    • MRM Transitions:

      • Primary (Quantification): Precursor m/z 214.1 → Product m/z 158.1 (Loss of isobutylene).

      • Secondary (Confirmation): Precursor m/z 214.1 → Product m/z 114.1 (Loss of isobutylene and CO₂).

Protocol 2: LC-HRMS for Impurity Identification

This protocol is designed for identifying and characterizing unknown process-related impurities or degradation products.[18]

  • Sample Preparation:

    • Dissolve the sample at a concentration of approximately 0.1 mg/mL in 50:50 acetonitrile/water.

  • Liquid Chromatography (LC) Conditions:

    • Use the same LC conditions as in Protocol 1 to ensure chromatographic consistency.

  • High-Resolution Mass Spectrometry (HRMS) Conditions (Q-TOF or Orbitrap):

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Mass Range: m/z 50-1000.

    • Resolution: >20,000 FWHM.

    • Acquisition Mode: Data-Dependent Acquisition (DDA). Acquire a full scan MS spectrum followed by MS/MS scans on the top 3-5 most intense ions.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate comprehensive fragmentation data.

    • Data Processing: Utilize software to perform peak picking and assign elemental compositions to precursor and fragment ions based on accurate mass measurements.[18]

Decoding the Signal: Fragmentation Pathway Analysis

Understanding the fragmentation of tert-butyl 3-oxo-azepine-1-carboxylate under collision-induced dissociation (CID) is paramount for structural confirmation and for developing selective MRM methods. The molecule's structure suggests several predictable fragmentation pathways originating from the protonated precursor, [M+H]⁺ at m/z 214.14.

G cluster_frags M [M+H]⁺ m/z 214.14 C₁₁H₂₀NO₃⁺ A m/z 158.12 C₇H₁₂NO₃⁺ M->A  - C₄H₈ (56.06 Da) (Loss of isobutylene) C m/z 57.07 C₄H₉⁺ M->C  t-butyl cation B m/z 114.09 C₆H₁₂NO⁺ A->B  - CO₂ (44.00 Da) (Decarboxylation)

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Key Fragmentation Mechanisms:

  • Loss of Isobutylene: The most characteristic fragmentation of the N-Boc group is the loss of isobutylene (C₄H₈, neutral loss of 56.06 Da) via a six-membered ring rearrangement, leading to a highly abundant fragment ion at m/z 158.12 . This is often the base peak in the MS/MS spectrum and is an excellent choice for a quantification transition in an MRM assay.

  • Decarboxylation: Following the loss of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses carbon dioxide (CO₂, neutral loss of 44.00 Da). This subsequent fragmentation produces the ion at m/z 114.09 . This provides a second, highly specific fragment for structural confirmation.

  • Formation of tert-Butyl Cation: Direct cleavage of the C-O bond in the carbamate can yield the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57.07 . While this ion is characteristic of the Boc group, it is a small, common fragment and may lack the specificity required for quantification in complex matrices.[8]

  • Ring Cleavage: Fragmentation of the azepine ring itself, such as alpha-cleavage adjacent to the ketone or loss of CO, can also occur but typically results in lower abundance ions compared to the facile losses from the Boc group.[10][19]

Predicted High-Resolution MS/MS Fragments
Observed m/zCalculated m/zMass Error (ppm)Proposed FormulaFragmentation Pathway
214.1438214.14380.0C₁₁H₂₀NO₃⁺[M+H]⁺
158.1176158.11760.0C₇H₁₂NO₃⁺[M+H]⁺ - C₄H₈
114.0913114.09130.0C₆H₁₂NO⁺[M+H]⁺ - C₄H₈ - CO₂
57.070057.07000.0C₄H₉⁺tert-butyl cation

Note: Data is illustrative of expected results from an HRMS instrument.

Conclusion and Recommendations

The mass spectrometric analysis of tert-butyl 3-oxo-azepine-1-carboxylate is straightforward yet requires a systematic approach to yield high-quality, reliable data. The choice of ionization technique and analytical strategy should be tailored to the specific research question.

  • For Routine Quantification and Quality Control: An LC-MS/MS method using Electrospray Ionization (ESI) in positive mode is the recommended approach. ESI provides excellent sensitivity for this polar molecule, and the characteristic fragmentation pathway (loss of isobutylene) allows for the development of a highly specific and robust MRM assay.

  • For Impurity Profiling and Structural Elucidation: An LC-High-Resolution Mass Spectrometry (HRMS) method, also utilizing ESI, is indispensable. The accurate mass capabilities of instruments like Q-TOFs or Orbitraps allow for the confident determination of elemental compositions for the parent compound and any unknown impurities or degradants, which is a critical requirement in pharmaceutical development and regulatory submissions.[18]

  • When to Consider APCI: If significant matrix suppression is observed with ESI, particularly when analyzing samples from complex matrices (e.g., biological fluids, crude reaction mixtures), APCI should be evaluated as a more robust alternative.

By leveraging the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and execute mass spectrometry methods to support their synthetic chemistry and pharmaceutical development programs.

References

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Available from: [Link]

  • Toref-Standards. Impurity Profiling with HRMS. Available from: [Link]

  • Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Available from: [Link]

  • ACS Publications. Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. Available from: [Link]

  • National Institutes of Health. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available from: [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

  • National Institutes of Health. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Available from: [Link]

  • ResearchGate. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Available from: [Link]

  • Advion, Inc. Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Available from: [Link]

  • National Institutes of Health. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Available from: [Link]

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

  • ResearchGate. (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • SciSpace. Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H. Available from: [Link]

  • National Institutes of Health. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available from: [Link]

  • MySkinRecipes. tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. Available from: [Link]

  • MDPI. Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics. Available from: [Link]

  • National Institutes of Health. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. Available from: [Link]

  • ResearchGate. Selected azepine skeletons in natural products and bioactive molecules. Available from: [Link]

  • National Institutes of Health. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Available from: [Link]

  • TU Wien's reposiTUm. Development of a LC-MS screening method for plant protection products. Available from: [Link]

  • PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Available from: [Link]

Sources

A Senior Application Scientist's Guide to FT-IR Spectroscopy of Tetrahydroazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of FT-IR in Characterizing a Privileged Scaffold

In the landscape of medicinal chemistry, the seven-membered azepane ring system, and its unsaturated counterpart, tetrahydroazepine, represent a critical structural scaffold.[1] Their conformational flexibility allows them to interact with biological targets in unique three-dimensional space, a feature often decisive for their bioactivity.[1] As such, derivatives of this heterocyclic system are integral to the development of novel therapeutics, from antidiabetics like Tolazamide to antihistamines like Azelastine.[1]

The synthesis of these complex molecules is a cornerstone of drug discovery.[2][3][4] However, synthesis must be paired with robust analytical characterization to confirm structure and purity. Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and powerful first-line technique for this purpose.[5][6] An FT-IR spectrum provides a unique molecular "fingerprint," revealing the presence and electronic environment of key functional groups based on their characteristic vibrational frequencies.[7][8]

This guide provides a comparative framework for interpreting the FT-IR spectra of various tetrahydroazepine derivatives. We will move beyond a simple list of frequencies to explain the causality behind spectral shifts, empowering you to extract maximum structural information from your data.

Pillar 1: Understanding the Core Vibrational Signature of the Tetrahydroazepine Ring

Before analyzing complex derivatives, it is essential to understand the foundational FT-IR signature of the parent tetrahydroazepine structure. The spectrum is dominated by vibrations of the saturated aliphatic backbone and the secondary amine group.

dot graph Tetrahydroazepine_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

N [label="N", pos="0,0.8!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_N [label="H", pos="-0.5,1.5!"]; C1 [label="C", pos="-0.8,-0.5!"]; C2 [label="C", pos="-0.8,-1.8!"]; C3 [label="C", pos="0,-2.6!"]; C4 [label="C", pos="0.8,-1.8!"]; C5 [label="C", pos="0.8,-0.5!"];

// Invisible nodes for bond labels NH_stretch [label="N-H Stretch\n(3350-3310 cm⁻¹)", pos="-1.5,1.5!", fontcolor="#EA4335"]; CH_stretch [label="C-H Stretch\n(2960-2850 cm⁻¹)", pos="-2.5,-1.1!", fontcolor="#34A853"]; NH_bend [label="N-H Bend\n(1650-1580 cm⁻¹)", pos="1.5,1.5!", fontcolor="#FBBC05"]; CN_stretch [label="C-N Stretch\n(1250-1020 cm⁻¹)", pos="2.2,-0.5!", fontcolor="#4285F4"];

// Bonds N -- H_N [color="#EA4335"]; N -- C1 [color="#4285F4"]; N -- C5 [color="#4285F4"]; C1 -- C2 [color="#34A853"]; C2 -- C3 [color="#34A853"]; C3 -- C4 [color="#34A853"]; C4 -- C5 [color="#34A853"];

// Add hydrogens to carbons for completeness (optional, for visual context) H1a [label="H", pos="-1.4,-0.2!"]; C1 -- H1a [style=invis]; H1b [label="H", pos="-0.5,-0.0!"]; C1 -- H1b [style=invis]; H2a [label="H", pos="-1.4,-2.1!"]; C2 -- H2a [style=invis]; H2b [label="H", pos="-0.2,-2.1!"]; C2 -- H2b [style=invis]; H3a [label="H", pos="-0.3,-3.2!"]; C3 -- H3a [style=invis]; H3b [label="H", pos="0.3,-3.2!"]; C3 -- H3b [style=invis]; H4a [label="H", pos="1.4,-2.1!"]; C4 -- H4a [style=invis]; H4b [label="H", pos="0.2,-2.1!"]; C4 -- H4b [style=invis]; H5a [label="H", pos="1.4,-0.2!"]; C5 -- H5a [style=invis]; H5b [label="H", pos="0.5,-0.0!"]; C5 -- H5b [style=invis]; } enddot Caption: Key vibrational modes of the parent tetrahydroazepine scaffold.

  • C-H Stretching (2960-2850 cm⁻¹): Like all compounds with saturated aliphatic portions, tetrahydroazepines will exhibit strong, sharp absorption bands in this region corresponding to the symmetric and asymmetric stretching of C-H bonds.[9]

  • N-H Stretching (3350-3310 cm⁻¹): For a secondary amine (R₂NH) like the parent ring, a single, typically weak to medium, and relatively sharp band is expected in this region.[10] This absorption is less sensitive to hydrogen bonding than O-H stretches but may still appear somewhat broad in concentrated samples.[11] Its presence is a key diagnostic marker for an unsubstituted nitrogen.

  • N-H Bending & Wagging: A primary amine shows a distinct N-H bending vibration between 1650-1580 cm⁻¹, but this band is often absent or very weak for secondary amines.[10] A broad, strong band due to N-H wagging can be observed in the 910-665 cm⁻¹ region for both primary and secondary amines.[10]

  • C-N Stretching (1250-1020 cm⁻¹): This vibration for aliphatic amines appears as a medium to weak band.[10] Its exact position can be influenced by the ring conformation.

Pillar 2: Comparative FT-IR Analysis of Tetrahydroazepine Derivatives

The true power of FT-IR lies in comparing the spectra of derivatives to deduce their structure. Substituents dramatically alter the electronic and vibrational properties of the molecule, leading to predictable and interpretable spectral changes.

Alternative 1: N-Substituted Tetrahydroazepines

Substitution on the ring nitrogen is a common synthetic strategy. The most significant impact is on the N-H related vibrations.

  • N-Alkylation/Arylation: Replacing the N-H proton with an alkyl or aryl group results in a tertiary amine. The most obvious spectral change is the complete disappearance of the N-H stretching band around 3300 cm⁻¹.[10] This is a definitive piece of evidence for successful N-substitution.

  • N-Acylation (Amides/Lactams) & N-Carbamates (Boc-Protection): This introduces a carbonyl group directly adjacent to the nitrogen.

    • The N-H stretching band disappears.

    • A very strong, sharp C=O stretching band appears. For N-Boc protected derivatives, this is typically found around 1705-1672 cm⁻¹ .[12] For lactams (cyclic amides), the carbonyl frequency is sensitive to ring strain; for a seven-membered ring, it generally appears in the 1680-1640 cm⁻¹ region.[7]

Alternative 2: C-Substituted Tetrahydroazepines

Substituting the carbon framework of the ring introduces new functional groups with their own characteristic signatures.

  • Aromatic Substitution (e.g., Phenyl): The introduction of an aromatic ring, such as in N-Boc-2-phenylazepane, will add several new bands:[12]

    • Weak aromatic C-H stretching just above 3000 cm⁻¹ (e.g., 3030 cm⁻¹).[9]

    • Medium-intensity C=C stretching bands in the 1600-1450 cm⁻¹ region.[9]

  • Carbonyl Substitution (Ketones): Introducing a ketone on the carbon ring will produce a strong C=O stretching absorption, typically in the 1725-1705 cm⁻¹ range for a seven-membered ring ketone.

  • Unsaturation (C=C bond): The synthesis of tetrahydroazepines can result in an endocyclic double bond.[2] This will introduce a vinylic =C-H stretching band (3100-3020 cm⁻¹) and a C=C stretching band (around 1650 cm⁻¹).[9]

Data Summary Table
Derivative ClassKey Diagnostic Bands (cm⁻¹)Interpretation & CausalitySupporting Evidence
Parent Tetrahydroazepine (Secondary Amine)3350-3310 (N-H stretch, m) 2960-2850 (C-H stretch, s) 1250-1020 (C-N stretch, w-m)Presence of the N-H proton is confirmed. Aliphatic C-H and C-N stretches define the core saturated ring.[9][10][11]
N-Boc-Tetrahydroazepine (Tertiary Amine, Carbamate)3350-3310 band absent 2980-2855 (C-H stretch, s) 1705-1672 (C=O stretch, s, sharp) Disappearance of N-H stretch confirms substitution. The strong carbonyl band is characteristic of the Boc protecting group.[12]
Tetrahydroazepin-2-one (Lactam)3200-3100 (N-H stretch, m, broad) 2960-2850 (C-H stretch, s) 1680-1640 (C=O stretch, s, sharp) The N-H stretch is present but shifted and broadened due to hydrogen bonding in the amide. The C=O frequency is characteristic of a seven-membered lactam.[7]
2-Phenyl-Tetrahydroazepine (Aryl Substituted)3350-3310 (N-H stretch, m) ~3030 (Aromatic C-H stretch, w) 2960-2850 (Aliphatic C-H, s) 1600-1450 (Aromatic C=C stretch, m) The core N-H and aliphatic C-H bands are present, with additional peaks confirming the aromatic ring substituent.[9][12]

(s = strong, m = medium, w = weak)

Pillar 3: A Self-Validating Experimental Protocol

Trustworthy data begins with a robust experimental protocol. As a Senior Application Scientist, I advocate for methodologies that include internal checks and minimize ambiguity. The following protocol for Attenuated Total Reflectance (ATR)-FT-IR is efficient, requires minimal sample preparation, and is widely applicable.

Step-by-Step Protocol: ATR-FT-IR Analysis
  • Instrument Preparation & Verification:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Confirm the desiccants are active to minimize water vapor interference. Water vapor shows sharp, rotational bands around 3650 cm⁻¹ and 1600 cm⁻¹.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection (The "Zero" Reference):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the ambient environment (CO₂, H₂O) and the instrument's response.

    • Causality: The instrument software will automatically ratio the sample spectrum against this background, effectively subtracting any environmental or instrumental signals from your final data. We typically co-add 32 scans for a high signal-to-noise ratio background.

  • Sample Application:

    • Place a small amount of the tetrahydroazepine derivative sample directly onto the ATR crystal. For solids, a small spatula tip is sufficient. For oils or liquids, a single drop is adequate.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: The infrared beam penetrates a few microns into the sample from the crystal surface. Poor contact will result in a weak, low-quality spectrum.

  • Sample Spectrum Collection:

    • Collect the sample spectrum. For routine characterization, collecting 16-32 co-added scans at a resolution of 4 cm⁻¹ is standard practice.

    • Expertise: Increasing the number of scans improves the signal-to-noise ratio, which is useful for seeing weak bands. A 4 cm⁻¹ resolution is sufficient to resolve most vibrational bands in condensed-phase samples.

  • Data Processing and Cleaning:

    • After collection, clean the ATR crystal thoroughly with a solvent that dissolves your sample.

    • Examine the collected spectrum. The baseline should be flat and near 100% Transmittance (or 0 Absorbance) in regions with no sample absorption.

    • Use the instrument software to label the peak positions (in cm⁻¹) of significant absorption bands.

Workflow Visualization

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start 1. Instrument Warm-up & ATR Cleaning Background 2. Collect Background (32 Scans) Start->Background Clean Crystal Sample 3. Apply Sample & Pressure Background->Sample Ready for Sample Collect 4. Collect Spectrum (16-32 Scans, 4 cm⁻¹ res.) Sample->Collect Clean 5. Clean ATR Crystal Collect->Clean Data Acquired Process 6. Process Data (Peak Picking) Clean->Process End Report Results Process->End

Conclusion

FT-IR spectroscopy is an indispensable tool in the arsenal of chemists working on the synthesis and development of tetrahydroazepine-based pharmaceuticals.[5][13] By understanding the characteristic vibrational frequencies of the core scaffold and systematically analyzing the changes brought by N- and C-substitution, researchers can rapidly confirm structural hypotheses and guide synthetic efforts. This comparative guide, grounded in the principles of vibrational spectroscopy, provides a logical framework for interpreting these information-rich spectra, ultimately accelerating the drug development process.

References

  • Aeyad, T. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • University of Calgary. IR: amines. [Link]

  • Pérez, J. I., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Schiff Bases. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. FT-IR spectra of crystalline and amorphous phases of AZE. [Link]

  • Pérez, J. I., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. ResearchGate. [Link]

  • Amrita Vishwa Vidyapeetham. Novel route for the synthesis of azepine derivative using tin-based catalyst: Spectroscopic characterization and theoretical investigations. [Link]

  • Tikrit Journal of Pure Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]

  • Al-Nahrain Journal of Science. (2018). Synthesis and Characterization of Some Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Schiff Bases. [Link]

  • International Journal for Scientific and Development Research. (2021). Applications of FTIR Spectroscopy: Review. [Link]

  • International Journal of Novel Research and Development. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. [Link]

  • Expert Opinion on Drug Delivery. (2020). Applications of Fourier transform infrared spectroscopy to pharmaceutical preparations. [Link]

  • ResearchGate. FTIR spectrum of compound 9. [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Journal of Emerging Trends and Novel Research. (2024). FTIR INTERPRETATION OF DRUGS. [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies. [Link]

Sources

A Comparative Guide to the Spectroscopic Data of Substituted Oxo-Azepines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxo-Azepines and Their Spectroscopic Scrutiny

The seven-membered nitrogen-containing heterocyclic scaffold, azepine, and its oxidized counterpart, oxo-azepine (or azepinone), are privileged structures in medicinal chemistry. These moieties are integral to a wide array of biologically active compounds, demonstrating activities ranging from anticancer and antiviral to antidiabetic.[1] The conformational flexibility of the seven-membered ring allows for a diverse spatial arrangement of substituents, enabling fine-tuning of their interaction with biological targets.

The precise substitution pattern on the oxo-azepine ring is critical to its biological function. Consequently, unambiguous structural elucidation is paramount in the development of novel oxo-azepine-based therapeutics. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the characterization of these molecules. This guide provides a comparative analysis of the spectroscopic data for a range of substituted oxo-azepines, offering insights into the influence of various substituents on their spectral properties. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Experimental Methodologies: A Foundation for Reliable Data

The acquisition of high-quality spectroscopic data is fundamental to accurate structural determination. The following protocols are presented as a robust starting point for the analysis of substituted oxo-azepines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified substituted oxo-azepine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

    • For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, a typical spectral width would be -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is generally sufficient.

    • The use of 2D NMR techniques like COSY, HSQC, and HMBC is crucial for unambiguous assignment of protons and carbons, especially in complex substituted oxo-azepines.[3][4]

Visualizing the Process: From Synthesis to Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted oxo-azepine.

Oxo-Azepine Workflow Typical Workflow for Oxo-Azepine Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials Reaction Cyclization/Substitution Reaction Start->Reaction Workup Work-up & Purification Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C, 2D) Workup->NMR Purified Compound IR FT-IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Data Data Interpretation & Structural Elucidation NMR->Data IR->Data MS->Data

Sources

A Senior Application Scientist's Guide to the Structural Validation of Azepines Using 2D-NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the azepine scaffold represents a privileged seven-membered nitrogen-containing heterocycle, integral to a wide array of pharmacologically active molecules.[1] Its non-planar and flexible nature imparts unique conformational properties, making the unambiguous determination of its structure a critical, yet challenging, endeavor.[1] While one-dimensional (1D) NMR (¹H and ¹³C) provides a foundational glimpse into the molecular framework, the complexity of azepine derivatives often leads to spectral overlap and ambiguous assignments.[2] Two-dimensional (2D) NMR spectroscopy emerges as the definitive tool, offering a comprehensive roadmap of atomic connectivity and spatial relationships, thereby ensuring the structural integrity of novel chemical entities.[2][3][4][5]

This guide provides a comparative analysis of the most pivotal 2D-NMR techniques—COSY, HSQC, and HMBC—for the structural validation of azepines. Drawing from established methodologies and field-proven insights, we will explore the causality behind experimental choices and present a self-validating workflow for conclusive structural elucidation.

The Challenge of the Azepine Core

The structural complexity of azepines arises from several factors:

  • Conformational Flexibility: The seven-membered ring can adopt multiple conformations, influencing proton and carbon chemical shifts.

  • Signal Crowding: Protons on the azepine ring often resonate in a narrow region of the ¹H NMR spectrum, leading to significant signal overlap.

  • Substitution Patterns: The varied substitution patterns possible on the azepine ring can create intricate spin systems that are difficult to decipher from 1D spectra alone.

2D-NMR overcomes these hurdles by spreading the spectral information across two dimensions, resolving overlapping signals and revealing through-bond correlations.[2][4]

At a Glance: A Comparative Overview of Key 2D-NMR Techniques

The selection of a 2D-NMR experiment is dictated by the specific structural question at hand. For azepine derivatives, a combination of homonuclear and heteronuclear correlation experiments is essential for a complete and unambiguous assignment.

Technique Full Name Information Obtained Primary Application for Azepines
COSY CO rrelation S pectroscopY ¹H-¹H correlations through 2-3 bonds (J-coupling).[6][7][8]Identifies adjacent protons, establishing spin systems within the azepine ring and its substituents.
HSQC H eteronuclear S ingle Q uantum C oherenceOne-bond ¹H-¹³C correlations.[2][4][7][9]Directly links each proton to its attached carbon, providing definitive C-H assignments.
HMBC H eteronuclear M ultiple B ond C orrelationLong-range ¹H-¹³C correlations over 2-4 bonds.[2][7]Connects molecular fragments, establishes the position of substituents, and confirms the overall carbon skeleton.

Deep Dive into the Techniques: Causality and Experimental Choices

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is typically the first 2D technique employed after acquiring 1D spectra. It is fundamental for identifying protons that are coupled to each other, usually through two or three bonds.[6][8][10]

  • Why it's crucial for azepines: In a substituted azepine, the COSY spectrum will reveal the sequence of protons around the ring. For instance, a cross-peak between a proton at δ 3.5 ppm and another at δ 1.8 ppm indicates that these two protons are on adjacent carbons. By "walking" through the correlations, one can trace out the entire spin system of the azepine core and any alkyl chains attached to it.

  • Expert Insight: While standard COSY is robust, for azepines with complex multiplets, a Double Quantum Filtered COSY (DQF-COSY) can provide cleaner spectra with reduced diagonal peaks, making it easier to identify weak cross-peaks.[7]

Visualizing COSY Correlations

Caption: HSQC correlates directly bonded C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Jigsaw

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of a novel compound. It detects correlations between protons and carbons that are separated by two to four bonds. [2][7]

  • Why it's crucial for azepines: HMBC is the key to connecting the different spin systems identified by COSY and placing substituents on the azepine ring. For instance, a correlation from a methyl proton singlet to a specific carbon in the azepine ring unequivocally establishes the position of that methyl group. Similarly, correlations from protons on the azepine ring to quaternary carbons (which are invisible in HSQC) are vital for confirming the overall structure. [11]

  • Expert Insight: The long-range coupling constant (ⁿJCH) is a critical parameter in the HMBC experiment. A value of 7-8 Hz is often a good starting point, but for identifying correlations to quaternary carbons, it may be beneficial to run a second HMBC optimized for a smaller coupling constant (e.g., 4-5 Hz). [7]

Visualizing HMBC Correlations

HMBC_Workflow cluster_0 Fragment A cluster_1 Fragment B H1 H1 C2 C2 H1->C2 ²JCH C3 C3 H1->C3 ³JCH C4 C4 C3->C4 Connects Fragments C1 C1 H5 H5 C4->H5 ²JCH H6 H6 C4->H6 ³JCH

Caption: HMBC reveals long-range C-H correlations, linking fragments.

A Self-Validating Experimental Workflow

For the robust structural validation of a novel azepine derivative, the following step-by-step workflow is recommended. This process creates a self-validating system where data from each experiment corroborates the others.

Step 1: Sample Preparation and 1D-NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified azepine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). [2]Filter the solution into a clean NMR tube.

  • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess purity, and identify the different types of protons (aliphatic, olefinic, aromatic).

  • ¹³C NMR/DEPT: Acquire a ¹³C spectrum, along with DEPT-135 and DEPT-90 experiments, to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). [12] Step 2: 2D-NMR Data Acquisition

  • COSY: Run a standard gradient-selected COSY (gCOSY) or DQF-COSY experiment to establish ¹H-¹H connectivities. [13]2. HSQC: Acquire a phase-sensitive gradient-selected HSQC experiment to correlate all protonated carbons with their directly attached protons. [13][14]3. HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range J-coupling of ~8 Hz, to establish multi-bond connectivities. [7][13] Step 3: Data Processing and Interpretation

  • Processing: Apply appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC), followed by Fourier transformation, phasing, and baseline correction for all spectra. [15][16][17]2. Interpretation - A Step-by-Step Guide: a. Start with an easily identifiable signal in the ¹H spectrum, such as a well-resolved multiplet or a unique methyl singlet. b. Use the HSQC spectrum to identify the carbon atom directly attached to this starting proton. c. From the starting proton, use the COSY spectrum to "walk" along the proton spin system, identifying adjacent protons. Use the HSQC to assign the corresponding carbons for each new proton identified. d. Utilize the HMBC spectrum to make connections between different spin systems and to identify the positions of quaternary carbons and heteroatoms. Look for correlations from your assigned protons to other carbons 2-3 bonds away. e. Cross-validate: Ensure that the connections proposed from the HMBC data are consistent with the fragments identified from the COSY data. Every piece of data should logically support the final proposed structure.

Overall Structure Validation Workflow

Validation_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation H1_NMR 1D ¹H NMR C13_NMR 1D ¹³C & DEPT COSY_Acq COSY HSQC_Acq HSQC Identify_Fragments Identify Spin Systems (COSY) COSY_Acq->Identify_Fragments HMBC_Acq HMBC Assign_CH Assign C-H Pairs (HSQC) HSQC_Acq->Assign_CH HMBC_Acq->Identify_Fragments Connect_Fragments Connect Fragments (HMBC) HMBC_Acq->Connect_Fragments Identify_Fragments->Assign_CH Assign_CH->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure

Caption: A systematic workflow for azepine structure validation using 2D-NMR.

Conclusion

The structural validation of azepine derivatives is a meticulous process that demands a multi-faceted analytical approach. While 1D-NMR lays the groundwork, it is the synergistic application of 2D-NMR techniques—COSY, HSQC, and HMBC—that provides the conclusive evidence required by researchers in drug discovery and development. By systematically identifying proton networks (COSY), linking protons to their carbons (HSQC), and assembling the molecular framework through long-range correlations (HMBC), scientists can navigate the complexities of the azepine scaffold with confidence. This guide provides a robust, self-validating framework to ensure the scientific integrity and accuracy of every newly synthesized azepine-containing molecule.

References

  • W.
  • BenchChem, "Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide," BenchChem, 2025.
  • SDSU NMR Facility, "Common 2D (COSY, HSQC, HMBC)," SDSU Department of Chemistry.
  • Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Oxford Instruments, "1H-1H COSY & TOCSY two- dimensional NMR spectroscopy," Oxford Instruments.
  • Columbia University, "COSY - NMR Core Facility," Columbia University.
  • Wikipedia, "Two-dimensional nuclear magnetic resonance spectroscopy," Wikipedia.
  • S. M.
  • ResearchGate, "HMBC-NMR characterization of the sulfenic acid-dimedone adduct
  • D. A. Armitage, "Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC)
  • University of Wisconsin-Madison, "Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer."
  • UNT Chemistry, "Process 2D NMR d
  • NMR Facility, UCSB Chem and Biochem, "2D NMR Spectrum Processing with Mnova," 2012.
  • NMRFx Analyst, "Processing 2D Spectra."
  • A. Kumar, et al., "The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions," Preprints.org, 2024.
  • BenchChem, "Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Deriv
  • ResearchGate, "Commercially available drugs contain azepine derivatives," ResearchG
  • Oxford Instruments Magnetic Resonance, "Two-dimensional Experiments: Inverse Heteronuclear Correl
  • Y. Li, et al., "The Development of a High-Throughput Homonuclear Decoupling HSQC NMR Platform for the Determination of 10 Sex Hormones in Animal-Source Food and Medicines," MDPI, 2024.

Sources

A Comparative Guide to the Biological Activity of Azepane and Tetrahydroazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Nuances of Seven-Membered Nitrogen Heterocycles

In the landscape of medicinal chemistry, seven-membered nitrogen-containing heterocyles are significant scaffolds for the development of novel therapeutic agents.[1] Among these, azepane, a saturated seven-membered ring, and its unsaturated counterpart, tetrahydroazepine, have garnered considerable attention. The conformational flexibility of the azepane ring and the introduction of unsaturation in the tetrahydroazepine scaffold provide distinct three-dimensional arrangements that can significantly influence their interaction with biological targets.[2] This guide offers a comparative analysis of the biological activities of derivatives from both scaffolds, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

I. Comparative Anticancer Activity: A Tale of Two Scaffolds

Both azepane and tetrahydroazepine derivatives have demonstrated promising anticancer activities across various cancer cell lines. The cytotoxic effects are largely influenced by the nature and position of substituents on the heterocyclic ring.

Azepane Derivatives in Oncology

The azepane scaffold is a common feature in a number of anticancer agents.[3] Its derivatives have been shown to exhibit potent cytotoxic effects through various mechanisms, including the inhibition of kinases and topoisomerase II.[4][5] For instance, certain pyrrolo[1,2-a]azepine derivatives have shown exceptional potency against liver, breast, and colon cancer cell lines, with IC50 values in the nanomolar range.[4]

Tetrahydroazepine Derivatives in Oncology

Derivatives of tetrahydroazepine, often found in more complex fused systems like dibenzo[b,f]azepines, have also been extensively studied for their anti-proliferative activities.[5] These compounds can act as potent topoisomerase II inhibitors and DNA intercalators, leading to cell cycle arrest and apoptosis.[5]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected azepane and tetrahydroazepine derivatives against various human cancer cell lines. It is important to note that these are not direct comparisons of analogous structures but rather a representation of the potency of derivatives from each class.

Scaffold Derivative Cancer Cell Line IC50 (µM) Reference
AzepanePyrrolo[1,2-a]azepine derivative 6HepG2 (Liver)0.0016[4]
AzepanePyrrolo[1,2-a]azepine derivative 5bMCF7 (Breast)0.0107[4]
AzepanePyrrolo[1,2-a]azepine derivative 6HCT116 (Colon)0.0211[4]
AzepaneN-(4-ethoxyphenyl)azepane-1-sulfonamideVariousNot specified[6]
TetrahydroazepineDibenzo[b,f]azepin oxadiazole 5eSR (Leukemia)13.05[5]
Tetrahydroazepine1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon)1.09[7]
Tetrahydroazepine1,2,3-Triazole linked Tetrahydrocurcumin 4gA549 (Lung)45.16[7]

II. Antimicrobial Potential: A Broad Spectrum of Activity

The fight against antimicrobial resistance necessitates the discovery of novel chemical entities. Both azepane and tetrahydroazepine derivatives have emerged as promising candidates with a broad spectrum of activity against various bacterial and fungal pathogens.

Azepane Derivatives as Antimicrobial Agents

Azepane-containing compounds, particularly those conjugated with other bioactive molecules like triterpenoids, have demonstrated significant antimicrobial effects.[8] Some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values superior to the antibiotic vancomycin.[8]

Tetrahydroazepine Derivatives as Antimicrobial Agents

Fused tetrahydroazepine systems, such as 5H-imidazo[1,2-a]azepine quaternary salts, have also been reported to possess antibacterial and antifungal properties.[9] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[9]

Quantitative Comparison of Antimicrobial Activity

The table below presents the MIC values for selected azepane and tetrahydroazepine derivatives against various microbial strains.

Scaffold Derivative Microorganism MIC (µg/mL) Reference
AzepaneAzepanouvaol 8MRSA≤ 0.15 µM[8]
AzepaneAzepanobetulinic acid cyclohexyl amide 4MRSA≤ 0.15 µM[8]
AzepaneA-azepano-28-cinnamoyloxybetulinM. tuberculosis H37Rv2 µM[10]
Tetrahydroazepine5H-imidazo[1,2-a]azepine quaternary salt 10cS. aureus (MRSA)2-4[9]
Tetrahydroazepine5H-imidazo[1,2-a]azepine quaternary salt 10dS. aureus (MRSA)2-4[9]
Tetrahydroazepine5H-imidazo[1,2-a]azepine quaternary salt 10eS. aureus (MRSA)2-4[9]

III. Neuroprotective Effects: Targeting Neurodegenerative Diseases

The unique structural features of azepane and tetrahydroazepine derivatives make them attractive candidates for targeting the central nervous system. Research has explored their potential in the context of neurodegenerative diseases like Alzheimer's.

Azepane Derivatives in Neuroprotection

Azepane-based compounds have been investigated as inhibitors of enzymes implicated in the pathogenesis of Alzheimer's disease, such as β-secretase (BACE1).[11] Their ability to cross the blood-brain barrier and interact with specific neural targets is a key area of research.

Tetrahydroazepine Derivatives in Neuroprotection

The tetrahydroazepine scaffold is present in some compounds with known neuropharmacological activity. Their derivatives are being explored for their neuroprotective potential, with studies focusing on their ability to mitigate neuronal damage induced by neurotoxins.[12]

Due to the nascent stage of research in this area for direct comparison, specific quantitative data for neuroprotection is presented as a general protocol for evaluation.

IV. Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[13]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).[15]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Test compounds

  • 96-well microplates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of compounds against a neurotoxin-induced injury in the human neuroblastoma SH-SY5Y cell line.[17][18]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-β peptide)

  • Test compounds

  • MTT assay reagents

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells. For a more neuron-like phenotype, differentiation can be induced with agents like retinoic acid.[19]

  • Compound Pre-treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Neurotoxin Challenge: Induce neuronal injury by adding a neurotoxin to the wells (except for the control group).

  • Incubation: Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

V. Visualizing Mechanisms and Workflows

Representative Signaling Pathway: PTPN2/PTPN1 Inhibition by Azepane Derivatives

PTPN2_PTPN1_Inhibition Azepane Derivative Azepane Derivative PTPN2/PTPN1 PTPN2/PTPN1 Azepane Derivative->PTPN2/PTPN1 Inhibits Immune Signaling Pathways Immune Signaling Pathways PTPN2/PTPN1->Immune Signaling Pathways Negatively Regulates Anti-tumor Immunity Anti-tumor Immunity Immune Signaling Pathways->Anti-tumor Immunity Enhances

Caption: Inhibition of PTPN2/PTPN1 by azepane derivatives enhances anti-tumor immunity.

General Experimental Workflow for Biological Activity Screening

workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Azepane & Tetrahydroazepine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., single high concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assays (IC50/MIC Determination) Primary_Screening->Dose_Response Target_Identification Target Identification/ Validation Dose_Response->Target_Identification Lead Compounds Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

Caption: A generalized workflow for the discovery and evaluation of bioactive compounds.

Conclusion and Future Perspectives

This guide provides a comparative overview of the biological activities of azepane and tetrahydroazepine derivatives, highlighting their potential in anticancer, antimicrobial, and neuroprotective applications. While the available data suggests that both scaffolds are privileged structures in medicinal chemistry, direct comparative studies are scarce. Future research should focus on the synthesis and parallel evaluation of structurally analogous pairs of azepane and tetrahydroazepine derivatives to provide a clearer understanding of how the degree of saturation in the seven-membered ring influences biological activity. Such studies will be invaluable for the rational design of more potent and selective therapeutic agents.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • O'Donnell, M. A., & Shai, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50635. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved from [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Synthesis and antimicrobial activity of azepine and thiepine derivatives. (2016). Journal of the Serbian Chemical Society. [Link]

  • Synthesis and antimicrobial activity of azepine and thiepine derivatives. (2016). ResearchGate. [Link]

  • Kazakova, O. B., Giniyatullina, G. V., Odinets, I. L., & Zarubaev, V. V. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. The Journal of antibiotics, 74(9), 603–615. [Link]

  • Mykura, F., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1963-1969. [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Ninth Edition. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie, 347(6), 420–428. [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

  • El-Naggar, M., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2160867. [Link]

  • Kazakova, O. B., Giniyatullina, G. V., Tolstikova, T. G., & Odinets, I. L. (2018). Synthesis and antimycobacterial activity of triterpenic A-ring azepanes. European journal of medicinal chemistry, 143, 103–115. [Link]

  • The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). (n.d.). ResearchGate. Retrieved from [Link]

  • Jaśkowska, J., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules (Basel, Switzerland), 26(13), 3843. [Link]

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. (2022). Frontiers in Pharmacology. [Link]

  • Barbero, A., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. [Link]

  • de Paula, M. T., et al. (2019). In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PloS one, 14(2), e0212089. [Link]

  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024). Toxics. [Link]

  • How can one perform In vitro neuroprotective activity in SH-SY5Y neuroblastoma cells using plant extracts? (2015). ResearchGate. Retrieved from [Link]

  • MIC (mg mL À1 ) of compounds tested against bacteria. (n.d.). ResearchGate. Retrieved from [Link]

  • Small molecule anticonvulsant agents with potent in vitro neuroprotection. (2014). Journal of medicinal chemistry. [Link]

  • Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors. (2012). Bioorganic & medicinal chemistry letters. [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). Molecules (Basel, Switzerland). [Link]

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][11][16] thiadiazine derivatives. (2016). Arabian Journal of Chemistry. [Link]

Sources

A Head-to-Head Battle of Amine Protection: A Comparative Guide to Boc versus Cbz in the Synthesis of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of organic synthesis, particularly in the construction of nitrogen-containing heterocycles that form the backbone of countless pharmaceuticals and bioactive molecules, the strategic protection of amine functionalities is a cornerstone of success. Preventing the nucleophilic and basic nature of nitrogen atoms from interfering with desired transformations is a critical challenge. Among the vast arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long stood as two of the most reliable and widely utilized options.

This guide provides an in-depth, objective comparison of their performance in the context of nitrogen heterocycle synthesis. Moving beyond a simple list of facts, we will explore the causality behind experimental choices, present supporting data, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to make the most strategic choice for their synthetic endeavors.

The Contenders: A Tale of Two Carbamates

At their core, both Boc and Cbz groups mask the reactivity of an amine by converting it into a less nucleophilic carbamate. However, their chemical nature and, most importantly, the conditions required for their removal, are fundamentally different. This distinction is the basis of their powerful orthogonal relationship, a concept critical in multi-step synthesis.[1][2]

The Boc group is celebrated for its sensitivity to acidic conditions, a feature that makes it exceptionally useful in modern solid-phase peptide synthesis (SPPS) and complex molecule construction.[1] Conversely, the Cbz group , a pioneering tool in peptide chemistry, is characteristically stable to acids and bases but is readily cleaved by catalytic hydrogenolysis.[3][4] This orthogonality allows for the selective deprotection of one group while the other remains intact, enabling precise, sequential modifications to a molecule.[2]

Mechanism of Action: The "How" and "Why" of Protection and Deprotection

Understanding the mechanisms behind the application and cleavage of these groups is fundamental to troubleshooting and optimizing synthetic routes.

Protection of the Amine

The protection of a primary or secondary amine with either Boc or Cbz follows a standard nucleophilic acyl substitution pathway.

  • Boc Protection: Typically achieved using di-tert-butyl dicarbonate (Boc₂O), often in the presence of a mild base like sodium bicarbonate or triethylamine, though it can proceed without a base.[5][6] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected amine. The byproducts are benign: tert-butanol and carbon dioxide gas.[6]

Caption: General workflow for Boc protection of an amine.

  • Cbz Protection: This is commonly performed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaOH or Na₂CO₃) to neutralize the HCl generated during the reaction.[4][7] The amine attacks the highly reactive acyl chloride, displacing the chloride leaving group to form the stable N-Cbz protected amine.

Caption: General workflow for Cbz protection of an amine.

Deprotection: The Strategic Cleavage

The divergent deprotection pathways are what truly define the utility of Boc and Cbz.

  • Boc Deprotection (Acidolysis): The Boc group is readily cleaved under acidic conditions, most commonly with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in an organic solvent.[5][8] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation. This cation is typically scavenged by the counter-ion or an added scavenger to prevent unwanted alkylation of other nucleophilic sites in the molecule. The resulting carbamic acid spontaneously decarboxylates to yield the free amine.[1]

Boc_Deprotection start R₂N-Boc protonation Protonation start->protonation H⁺ (TFA, HCl) cleavage C-O Cleavage protonation->cleavage Forms stable t-butyl cation decarboxylation Decarboxylation cleavage->decarboxylation Carbamic acid intermediate product R₂NH₂⁺ decarboxylation->product Releases CO₂

Caption: Acid-catalyzed deprotection pathway for the Boc group.

  • Cbz Deprotection (Hydrogenolysis): The Cbz group's defining feature is its removal under mild, neutral conditions via catalytic hydrogenolysis.[9] The reaction involves a palladium catalyst (typically 10% Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate).[9][10] The catalyst facilitates the cleavage of the benzylic C-O bond, releasing the free amine along with toluene and carbon dioxide as the only byproducts, which are volatile and easily removed.[1]

Cbz_Deprotection start R₂N-Cbz adsorption Adsorption to Catalyst Surface start->adsorption Pd/C cleavage Hydrogenolytic Cleavage adsorption->cleavage H₂ decarboxylation Decarboxylation cleavage->decarboxylation Carbamic acid intermediate product R₂NH decarboxylation->product Releases CO₂ + Toluene

Caption: Cbz deprotection via catalytic hydrogenolysis.

Quantitative Performance & Head-to-Head Comparison

To facilitate a direct comparison, the following tables summarize typical experimental data and key characteristics of the Boc and Cbz protecting groups.

Table 1: Protection & Deprotection Efficiency

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Yield 90-95%[3]~88%[3]
Primary Deprotection Acidolysis (TFA in DCM; HCl in Dioxane)[4]Catalytic Hydrogenolysis (H₂, Pd/C)[4]
Typical Deprotection Yield >95%[3]>95%[3]
Key Byproducts Isobutylene, CO₂Toluene, CO₂

Table 2: Chemical Stability & Orthogonality

Conditiontert-Butoxycarbonyl (Boc) StabilityBenzyloxycarbonyl (Cbz) StabilityCausality & Field Insight
Strong Acid (e.g., TFA, HBr) Labile [1]Stable (but can be cleaved by HBr/AcOH)[11]Boc's lability is due to the formation of the stable tert-butyl cation. Cbz is generally robust but forcing conditions can cleave the benzyl group.
Strong Base (e.g., NaOH) StableStableThe carbamate linkage is resistant to hydrolysis under basic conditions for both groups.
Catalytic Hydrogenation (H₂, Pd/C) Stable[1]Labile [1]The benzylic C-O bond in the Cbz group is susceptible to hydrogenolysis, while the aliphatic C-O bond in Boc is not. This is the key to their orthogonality.
Nucleophiles StableGenerally StableCbz can be cleaved by strong nucleophiles like thiols under specific conditions, a useful alternative when hydrogenation is not feasible.[12]

The Decision Framework: Choosing the Right Tool for the Job

The choice between Boc and Cbz is a strategic one, dictated by the overall synthetic plan, the nature of the substrate, and the desired final heterocycle.

When to Choose Boc:
  • Orthogonality to Hydrogenolysis is Required: The primary reason to choose Boc is when the synthetic route involves functional groups that are sensitive to reduction, such as alkenes, alkynes, nitro groups, or certain aryl halides. The Boc group will remain intact during hydrogenation steps used to modify other parts of the molecule.

  • Solid-Phase Synthesis: Boc chemistry is a well-established strategy in SPPS. Its clean cleavage with volatile acids makes it highly compatible with resin-based synthesis.

  • Absence of Acid-Sensitive Groups: The substrate must be able to tolerate the strong acidic conditions required for Boc removal. If your molecule contains other acid-labile protecting groups (like t-butyl esters or silyl ethers), Boc deprotection will likely cleave them as well.

  • Case Study Insight: In the synthesis of complex pyrrolidine derivatives, a Boc group on the nitrogen allows for catalytic hydrogenation of a double bond elsewhere in the molecule without premature deprotection.[13]

When to Choose Cbz:
  • Presence of Acid- or Base-Sensitive Functionality: The Cbz group is exceptionally robust and will protect the amine during a wide range of reactions, including those performed under strongly acidic or basic conditions. Its removal under neutral pH hydrogenolysis is a significant advantage for sensitive substrates.[3]

  • Scalability and Safety Concerns with Hydrogen: While hydrogenolysis is the primary method, alternatives exist. For very large-scale synthesis where handling hydrogen gas poses significant safety challenges, acid-mediated cleavage (e.g., HBr in acetic acid) or transfer hydrogenation provides a viable, albeit less mild, alternative.[9][14]

  • Orthogonality to Acid-Labile Groups: Cbz is the protector of choice when the molecule contains Boc groups or t-butyl esters that must be preserved during the deprotection step.[8]

  • Case Study Insight: In the Fischer indolization to produce N-substituted indoles, using a Cbz-protected aryl hydrazide allows the reaction to proceed under strong acid (H₂SO₄) conditions, directly yielding the N-Cbz-indole without cleavage of the protecting group.[15]

Experimental Protocols

The following protocols are self-validating systems, providing clear steps and expected outcomes for standard protection and deprotection reactions.

Protocol 1: Boc-Protection of a Secondary Heterocyclic Amine (e.g., Piperidine)
  • Objective: To protect the secondary amine of piperidine with a Boc group.

  • Materials:

    • Piperidine (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water (H₂O)

  • Methodology:

    • Dissolve piperidine (1.0 equiv) in DCM in a round-bottom flask.

    • Add an aqueous solution of NaHCO₃ (2.0 equiv).

    • Cool the biphasic mixture to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 equiv) in DCM dropwise to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting amine is consumed.

    • Separate the organic layer. Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperidine, which can be purified by column chromatography if necessary. Typical yields are >90%.

Protocol 2: Cbz-Protection of a Secondary Heterocyclic Amine (e.g., Pyrrolidine)
  • Objective: To protect the secondary amine of pyrrolidine with a Cbz group.

  • Materials:

    • Pyrrolidine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

    • Sodium hydroxide (NaOH), 3 N aqueous solution

    • tert-Butyl methyl ether (TBME) or Diethyl ether

  • Methodology:

    • Combine pyrrolidine (1.2 equiv) and 3 N aqueous NaOH solution (1.1 equiv) in a flask and cool to 0 °C.[7]

    • Add benzyl chloroformate (1.0 equiv) dropwise while stirring vigorously, ensuring the temperature remains below 5 °C.[7]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.[7]

    • Validation: Monitor the reaction by TLC, observing the disappearance of the starting amine and the appearance of a higher Rf product.

    • Extract the mixture with TBME (2 x 50 mL).[7]

    • Combine the organic extracts and wash sequentially with 0.1 N HCl, water, and saturated NaHCO₃ solution.[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, typically as a colorless oil with >85% yield.[7]

Protocol 3: Boc-Deprotection using TFA
  • Objective: To remove the Boc group from an N-Boc protected heterocycle.

  • Materials:

    • N-Boc protected amine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Methodology:

    • Dissolve the N-Boc protected amine in DCM (approx. 0.1-0.2 M).

    • Add TFA (5-10 equivalents). A common ratio is 25-50% TFA in DCM (v/v).

    • Stir the solution at room temperature. The reaction is often rapid, accompanied by bubbling (isobutylene and CO₂ evolution).

    • Validation: Monitor the reaction by TLC. The product amine salt will typically have a much lower Rf than the starting material. The reaction is usually complete within 30 minutes to 2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting product is the amine trifluoroacetate salt. If the free amine is required, perform an aqueous work-up with a base (e.g., NaHCO₃ or NaOH) and extract with an organic solvent.

Protocol 4: Cbz-Deprotection by Catalytic Hydrogenolysis
  • Objective: To remove the Cbz group from an N-Cbz protected heterocycle.

  • Materials:

    • N-Cbz protected amine (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (5-10 mol% catalyst loading)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Methodology:

    • Dissolve the N-Cbz protected amine in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂.

    • Validation: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is fully consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts (toluene, CO₂) are volatile and typically removed during this step.

Conclusion

The choice between Boc and Cbz as an amine protecting group is a critical strategic decision in the synthesis of nitrogen heterocyles. There is no single "better" group; the optimal choice is context-dependent. The Boc group, with its robust nature in many synthetic conditions and clean, acid-labile deprotection, is a workhorse, especially when reductive steps are required elsewhere in the molecule. The Cbz group, with its stability to a wide pH range and exceptionally mild hydrogenolytic cleavage, is invaluable for substrates laden with acid-sensitive functionalities.

By understanding the underlying mechanisms, stability profiles, and orthogonal relationship of these two protecting groups, researchers can design more elegant, efficient, and robust synthetic routes to the complex nitrogen heterocycles that drive innovation in medicine and materials science.

References

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (2008). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society, 130(5), 1558–1559. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • ResearchGate. (n.d.). Synthesis of Boc-protected amino acid with secondary heterocyclic amine conjugates. [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. [Link]

  • PubMed. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. [Link]

  • National Institutes of Health. (2025). C-to-N atom swapping and skeletal editing in indoles and benzofurans. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Protheragen. (n.d.). BOC-Amino Acids. [Link]

  • ResearchGate. (2006). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

  • Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Screening of Novel Azepine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepine Scaffold and the Imperative for Rigorous In Vitro Screening

The azepine ring, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation allows for extensive decoration with various functional groups, creating compounds that can precisely interact with complex biological targets. Azepine derivatives have shown significant therapeutic potential across multiple domains, including oncology, neuroscience, and cardiovascular disease.[1] A particularly promising application is in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][3][4]

However, the journey from a novel azepine-based compound library to a viable drug candidate is fraught with challenges. The initial identification of biologically active "hits" requires a strategic, multi-tiered screening approach—often referred to as a screening funnel. This guide provides a comparative framework for designing and executing an effective in vitro screening cascade for novel azepine-based compounds targeting protein kinases. We will dissect the causality behind experimental choices, compare and contrast key methodologies, and provide field-proven protocols to ensure the generation of robust, decision-driving data.

The Strategic Screening Funnel: From a Library to Leads

A successful screening campaign does not rely on a single assay. Instead, it employs a strategic sequence of assays with increasing biological complexity and decreasing throughput. This "funnel" approach efficiently filters large compound libraries, eliminates false positives, and enriches for candidates with the highest potential for clinical success.

G cluster_0 Early Discovery & HTS cluster_1 Hit-to-Lead cluster_2 Lead Optimization A Large Azepine Compound Library (10,000s of compounds) B Primary Screen (Biochemical Kinase Assay) A->B C Hit Identification (>50% Inhibition @ 10µM) B->C D Cellular Activity Screen (Viability/Cytotoxicity Assay) C->D E Dose-Response Analysis (Biochemical & Cellular IC50) D->E F Orthogonal Assays (e.g., Binding Assay) E->F G Target Engagement Assays (CETSA® or NanoBRET®) F->G H Pathway Analysis (Western Blot) G->H I Lead Candidates for In Vivo Studies H->I

Caption: The In Vitro Screening Funnel.

Part 1: Primary Screening - Casting a Wide Net for Kinase Inhibition

The primary screen is the first critical step, designed for high-throughput screening (HTS) of the entire compound library against the kinase target of interest. The objective is speed and sensitivity to identify any compound with potential activity.

Methodology Comparison: Biochemical vs. Cell-Based Primary Screens

The choice between a biochemical and a cell-based primary screen is fundamental.[5][6][7]

Assay TypePrincipleAdvantagesDisadvantagesBest For...
Biochemical Assay Measures direct inhibition of a purified, isolated kinase enzyme. Common readouts include ATP consumption (e.g., Kinase-Glo®) or substrate phosphorylation (e.g., radiometric assays).[8][9]High throughput, highly sensitive, simple data analysis, fewer confounding variables.[5]Lacks physiological context; ignores cell permeability, metabolic stability, and off-target effects.[7][10][11]Initial HTS of large libraries to identify direct inhibitors of a specific kinase.
Cell-Based Assay Measures the downstream consequence of kinase inhibition in intact cells, such as a decrease in cell viability or proliferation.[12]More physiologically relevant, simultaneously assesses compound permeability and cytotoxicity.[5][6][12]Lower throughput, more complex, higher potential for false positives/negatives due to off-target effects.[5][6]Smaller, focused screens where cellular activity is paramount from the outset.

Scientist's Insight: For novel azepine libraries, a biochemical kinase activity assay is the recommended starting point. It provides the cleanest data on direct target modulation. Promising biochemical "hits" that fail in subsequent cell-based assays often do so due to poor cell permeability—a key structure-activity relationship (SAR) driver for chemical optimization. Starting with a cellular assay can muddy the waters, making it difficult to discern if a compound is inactive because it doesn't hit the target or simply can't get into the cell.

Part 2: Hit Confirmation and Potency Determination

Compounds that meet the "hit" criteria in the primary screen (e.g., >50% inhibition at a single concentration) must be rigorously validated. This stage aims to confirm activity, eliminate artifacts, and quantify potency.

Methodology Comparison: Cell Viability Assays

Once a compound shows biochemical activity, it's crucial to determine if this translates to a functional effect in a relevant cancer cell line. Cell viability assays are a mainstay for this purpose.[13]

AssayPrincipleAdvantagesDisadvantages
MTT Assay NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple, insoluble formazan crystals.[14][15]Inexpensive, widely established.[14]Requires a separate solubilization step (e.g., with DMSO), which introduces extra handling and potential errors.[16][17] The insoluble formazan can be difficult to fully dissolve.
MTS/XTT/WST-1 Assays Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan, eliminating the solubilization step.[14][15][16]"One-step" protocol is faster and more convenient for HTS.[15][16] Generally more sensitive than MTT.[16]Reagents can be more expensive. Susceptible to colorimetric interference from compounds in the library.[15]

Scientist's Insight: The MTS assay is generally superior for secondary screening due to its streamlined protocol, which reduces handling errors and improves throughput.[16] While more expensive, the time savings and increased data quality justify the cost in a drug discovery setting.

Experimental Protocol: IC50 Determination using a Cellular MTS Assay

The half-maximal inhibitory concentration (IC50) is the most common metric for compound potency.[18] It represents the concentration of an inhibitor required to reduce a biological response by 50%.

Objective: To determine the potency (IC50) of primary hits against a cancer cell line (e.g., A549 lung carcinoma) known to be dependent on the target kinase.

Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Perform a serial dilution of the azepine compounds in culture medium. A common approach is an 8-point, 1:3 dilution series starting from 100 µM.

  • Dosing: Remove the old media and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells (e.g., 0.1% DMSO) and "no cell" wells for background subtraction.

  • Incubation: Incubate the plate for 72 hours. Causality Check: A 72-hour incubation is chosen to allow for multiple cell doubling times, ensuring that the antiproliferative effects of the compounds are fully manifested.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PMS solution to each well. Incubate for 1-4 hours at 37°C. Trustworthiness Check: The incubation time should be optimized; the goal is a robust color change in the vehicle control wells without reaching saturation.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average background absorbance from all wells.

    • Normalize the data by setting the average vehicle control absorbance to 100% viability.

    • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.[19][20]

Comparative Data: Potency of Hypothetical Azepine Hits
CompoundBiochemical IC50 (Target Kinase, µM)Cellular IC50 (A549 cells, µM)Notes
AZ-001 0.050.15Potent and cell-permeable. High-priority candidate.
AZ-002 0.0815.2Potent biochemically, but poor cellular activity. Suggests a permeability or efflux issue.
AZ-003 2.53.1Moderate potency but good cell permeability. A good candidate for chemical optimization.
Reference Drug 0.020.09Known potent inhibitor used as a positive control.

Part 3: Advanced Profiling - Confirming Mechanism of Action (MOA)

A low cellular IC50 value is encouraging, but it doesn't prove the compound is working through the intended target kinase. The final stage of in vitro screening involves assays that directly confirm target engagement within the complex environment of the cell.

Methodology Comparison: Cellular Target Engagement Assays

These assays directly measure the physical interaction between a compound and its protein target in live cells.

AssayPrincipleAdvantagesDisadvantages
CETSA® (Cellular Thermal Shift Assay) Based on the principle that ligand binding stabilizes a protein against heat-induced denaturation. The amount of soluble protein remaining after heating is quantified.[21][22][23][24]Label-free, applicable to any protein with a suitable antibody. Measures engagement with the endogenous, unmodified protein.[23][25]Lower throughput, requires specific antibodies, and can be difficult to optimize.[11] The heat shock step is non-physiological.
NanoBRET® (Bioluminescence Resonance Energy Transfer) Measures compound binding by competitive displacement of a fluorescent tracer from a target protein fused to NanoLuc® Luciferase.[26][27][28][29]Live-cell, real-time measurement of affinity and residence time.[26][29][30] Highly sensitive and quantitative.[28] Amenable to HTS.Requires genetic engineering of cells to express the luciferase-fusion protein. Potential for the tag to interfere with protein function.

Scientist's Insight: For lead optimization, NanoBRET® offers a significant advantage due to its quantitative nature and ability to measure not just if a compound binds, but how strongly (affinity) and for how long (residence time) in a live-cell environment.[26][29] This provides richer data for SAR optimization. CETSA® is an excellent orthogonal method to validate key findings on the endogenous protein without genetic modification.[21]

Visualizing the MOA: Downstream Pathway Analysis

Confirming target engagement should be followed by demonstrating the intended downstream effect. For a kinase inhibitor targeting the EGFR-MAPK pathway, this means showing a reduction in the phosphorylation of downstream substrates like MEK and ERK.[31][32][33]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates (P) ERK ERK MEK->ERK Phosphorylates (P) TF Transcription Factors (Proliferation, Survival) ERK->TF Activates Azepine Novel Azepine Inhibitor (AZ-001) Azepine->RAF Inhibits

Caption: Inhibition of the MAPK Pathway by an Azepine-based RAF Kinase Inhibitor.

Western blotting is the gold-standard technique to visualize this. Cells would be treated with the azepine compound (e.g., AZ-001) followed by stimulation with a growth factor like EGF. A successful compound would show a dose-dependent decrease in the levels of phosphorylated ERK (p-ERK) while total ERK levels remain unchanged. This provides definitive evidence that the compound's antiproliferative effect is mediated through the inhibition of the target pathway.

Conclusion

The in vitro screening of novel azepine-based compounds requires a logical, multi-stage approach that progresses from high-throughput biochemical assays to more complex, physiologically relevant cellular systems. By systematically comparing methodologies at each stage—from primary screening and IC50 determination to direct target engagement and pathway analysis—researchers can efficiently identify potent and cell-active lead candidates. This guide provides a robust framework for making informed experimental choices, ensuring that the most promising azepine derivatives are advanced toward preclinical and clinical development.

References

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Difference Between Biochemical and Cell-Based Assays. Healthcare Business Club. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • Difference Between MTT and MTS Assay. Pediaa.Com. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Epidermal Growth Factor Receptor Signaling to the MAPK Pathway Bypasses RAS in Pancreatic Cancer Cells. PMC - NIH. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • IC50. Wikipedia. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • MTT assay. Wikipedia. [Link]

  • A simplified diagram of the EGFR-MAPK signaling pathway... ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • IC50 Determination. edX. [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. [Link]

  • CETSA. CETSA. [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • IC50 or cell viability experiment. YouTube. [Link]

  • Synthesis, biological profile and computational insights of new derivatives of benzo [B][8][26] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. PubMed. [Link]

  • Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. PubMed. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily routines. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS No. 882529-68-2), a key intermediate in various synthetic pathways. Our focus is to provide not just a procedure, but a framework of understanding, empowering you to manage this chemical waste with the highest degree of safety and scientific integrity.

Understanding the Compound: Hazard Profile and Chemical Characteristics

Before proceeding with any disposal protocol, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount.

tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a heterocyclic compound featuring a seven-membered azepine ring, a ketone functional group, and a tert-butyloxycarbonyl (Boc) protecting group. While a comprehensive Safety Data Sheet (SDS) with complete toxicological and ecological data is not always readily available for research chemicals, existing data indicates the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The presence of the Boc group, widely used in organic synthesis, is noteworthy. Boc groups are known to be labile under acidic conditions, which can lead to the generation of isobutylene and carbon dioxide. This reactivity must be considered when selecting storage containers and segregating waste to prevent inadvertent reactions.

Table 1: Chemical and Hazard Summary

PropertyValueSource
CAS Number 882529-68-2[1][2][3][4][5]
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [1]
GHS Hazard Statements H302, H315, H319[1]
GHS Precautionary Statements P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P321, P330, P332+P317, P337+P317, P362+P364, P501[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a multi-step process that begins the moment the material is designated as waste. The overarching principle is to ensure the waste is safely contained, clearly identified, and ultimately transferred to a licensed hazardous waste disposal facility.

Immediate Actions: Personal Protective Equipment (PPE) and Spill Management

Given the known hazards, appropriate PPE is non-negotiable. Before handling the waste, ensure you are wearing:

  • Safety glasses with side shields or chemical splash goggles.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A laboratory coat.

In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated material and place it in a designated, sealed hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers. Waste tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate should be collected in a dedicated container and should not be mixed with:

  • Strong Acids: Contact with strong acids could potentially lead to the uncontrolled removal of the Boc protecting group, generating gaseous byproducts.

  • Strong Oxidizing Agents: The organic nature of the compound makes it susceptible to oxidation, which can be an exothermic and potentially violent reaction.

  • Incompatible Solvents: Avoid mixing with halogenated solvents unless the waste stream is specifically designated for them.

Containerization and Labeling: Ensuring Clarity and Compliance
  • Select an Appropriate Container: Use a clean, chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from cracks or leaks.

  • Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label should be clear, legible, and permanently affixed. The following information is mandatory:

    • The words "Hazardous Waste ".

    • The full chemical name: "tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate ".

    • The approximate concentration or quantity of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or laboratory supervisor.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

Storage in the Laboratory: The Satellite Accumulation Area (SAA)

Designate a specific, secondary containment area within the laboratory for the temporary storage of the hazardous waste container. This Satellite Accumulation Area (SAA) should be:

  • At or near the point of generation.

  • Under the direct control of the laboratory personnel.

  • Away from ignition sources and high-traffic areas.

  • Inspected weekly for any signs of leakage or container degradation.

The waste container must remain closed at all times except when adding waste.

Final Disposal: Professional Management is Key

Under no circumstances should tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate be disposed of down the drain or in the regular trash. The final and most critical step in the disposal process is to transfer the waste to a licensed and approved hazardous waste disposal company.

Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection of chemical waste. Follow these internal protocols diligently. This typically involves submitting a chemical waste pickup request form.

The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," underscores the importance of professional disposal services. These facilities have the necessary permits and technologies to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration or other specialized treatments.

Visualization of the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created using Graphviz.

DisposalWorkflow Disposal Workflow for tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE SpillKit Ensure Spill Kit is Accessible Start->SpillKit Spill Spill Occurs Start->Spill Segregation Segregate Waste: - No Strong Acids - No Strong Oxidizers PPE->Segregation Container Use a Labeled, Compatible Waste Container Segregation->Container Labeling Label with: 'Hazardous Waste' Full Chemical Name Date & PI Info Hazard Pictograms Container->Labeling SAA Store in a Designated Satellite Accumulation Area (SAA) Labeling->SAA EHS_Request Submit Waste Pickup Request to EHS SAA->EHS_Request Transfer Transfer to Licensed Hazardous Waste Facility EHS_Request->Transfer End Proper Disposal (e.g., Incineration) Transfer->End Spill_Action Follow Spill Cleanup Protocol Spill->Spill_Action Yes Spill_Action->Container

Disposal Workflow Overview

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, thereby protecting yourself, your colleagues, and the environment.

References

  • Angene Chemical. Safety Data Sheet. [Online] Available at: [Link]

  • ChemBK. Tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. [Online] Available at: [Link]

  • BIOFOUNT. tert-Butyl 3-Oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate. [Online] Available at: [Link]

Sources

Navigating the Safe Handling of tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities are daily endeavors. Among these, tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate (CAS No. 882529-68-2), a key intermediate in the synthesis of various bioactive molecules, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven protocol for the safe use of this compound, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the inherent risks associated with a chemical is paramount. For tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

These classifications necessitate a robust personal protective equipment (PPE) strategy to prevent accidental exposure and ensure a safe working environment.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical hazards. The following table summarizes the essential PPE for handling tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, with a detailed explanation of the reasoning behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or Nitrile gloves (minimum 8 mil thickness)The ketone functional group in the target molecule dictates the choice of glove material. Butyl and nitrile rubbers offer excellent resistance to ketones and a broad range of organic solvents.[2][3] The recommended thickness provides a sufficient barrier against incidental contact and allows for adequate dexterity.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over the goggles.The H319 classification ("Causes serious eye irritation") underscores the critical need for robust eye protection.[1] Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from unexpected splashes or reactions.
Body Protection Flame-resistant laboratory coat with long sleeves.A flame-resistant lab coat protects the wearer's skin and personal clothing from splashes and spills. Long sleeves are essential to ensure full coverage.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Due to the potential for aerosolization and the presence of a ketone, which can be volatile, all handling of this compound should occur within a chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, from preparation to immediate post-handling procedures.

Pre-Operational Safety Checks
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height for optimal airflow.

  • PPE Inspection: Before donning, inspect all PPE for any signs of damage, such as cracks, holes, or discoloration.

  • Emergency Equipment: Locate and verify the operational status of the nearest safety shower and eyewash station.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Verify fume hood function prep1->prep2 handle1 Weigh compound in fume hood prep2->handle1 Proceed to handling handle2 Perform reaction/procedure handle1->handle2 post1 Decontaminate work area handle2->post1 Procedure complete post2 Segregate and label waste post1->post2 post3 Doff PPE correctly post2->post3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.